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1,3-Dibutyl-2-thiourea

Cat. No.: B085649
CAS No.: 109-46-6
M. Wt: 188.34 g/mol
InChI Key: KFFQABQEJATQAT-UHFFFAOYSA-N
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Description

1,3-Dibutyl-2-thiourea is a symmetrical N,N'-dialkyl thiourea derivative that serves as a valuable reagent in diverse research and industrial applications due to its organosulfur core. In industrial research, it functions as an efficient corrosion inhibitor and is a known accelerator, or vulcanizing agent, in the production of neoprene rubber , found in items such as orthopedic braces and wetsuits. In the realm of biochemical and pharmacological research, thiourea derivatives are extensively investigated for their broad spectrum of biological activities. These compounds are studied as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , making them relevant to research in neurodegenerative conditions. Furthermore, the thiourea molecular scaffold is a key structure in the development of compounds with antibacterial, antioxidant, and anticancer properties in preclinical studies. Its mechanism of action in these contexts often involves coordination with metal centers or interaction with biological enzymes. The compound also exhibits potential in environmental chemistry applications, as related thiourea derivatives have been explored for their ability to act as sensing probes for heavy metal ions . This multifaceted research value makes this compound a compound of significant interest for further scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2S B085649 1,3-Dibutyl-2-thiourea CAS No. 109-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibutylthiourea
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InChI

InChI=1S/C9H20N2S/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12)
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InChI Key

KFFQABQEJATQAT-UHFFFAOYSA-N
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Canonical SMILES

CCCCNC(=S)NCCCC
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Molecular Formula

C9H20N2S
Record name N,N'-Di-n-butylthiourea
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DSSTOX Substance ID

DTXSID8042187
Record name N,N'-Dibutylthiourea
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Molecular Weight

188.34 g/mol
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Physical Description

Dry Powder, White crystalline powder; [Sovereign Chemical MSDS]
Record name Thiourea, N,N'-dibutyl-
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Vapor Pressure

0.00238 [mmHg]
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CAS No.

109-46-6
Record name N,N′-Dibutylthiourea
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dibutyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibutyl-2-thiourea is a symmetrical N,N'-dialkyl thiourea derivative. While its primary industrial application lies in the vulcanization of rubber as an accelerator and antioxidant, the broader class of thiourea derivatives has garnered significant interest in medicinal chemistry and drug development.[1][2][3] Thiourea-containing compounds have been explored for a wide range of biological activities, including as potential antibacterial, antioxidant, and anticancer agents.[1][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, serving as a foundational resource for researchers in chemistry and drug discovery.

Chemical Structure and Identification

The structure of this compound consists of a central thiocarbonyl group bonded to two nitrogen atoms, each of which is substituted with a butyl group. This symmetrical structure influences its chemical reactivity and physical properties.

Chemical Structure:

G cluster_0 This compound C C S S C->S N1 NH C->N1 N2 NH C->N2 Butyl1 CH2CH2CH2CH3 N1->Butyl1 Butyl2 CH2CH2CH2CH3 N2->Butyl2

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 1,3-dibutylthiourea
CAS Number 109-46-6
Molecular Formula C9H20N2S[5]
SMILES CCCCNC(=S)NCCCC[6]
InChI InChI=1S/C9H20N2S/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12)[6]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 188.33 g/mol
Appearance White to off-white crystalline solid
Melting Point 62 - 65 °C[7]
Boiling Point 252 °C
Density 0.942 g/cm³
Vapor Pressure 0.02 mmHg at 25 °C[7]
Water Solubility Insoluble[7]
LogP 2.74

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for the synthesis, purification, and characterization of this compound.

Synthesis: One-Pot Oxidative Coupling

A common and efficient method for the synthesis of symmetrical N,N'-disubstituted thioureas is the one-pot oxidative coupling of a primary amine with carbon disulfide.

Workflow for the Synthesis of this compound:

G reagents n-Butylamine (2 equiv.) Carbon Disulfide (1 equiv.) Water reaction_mixture Stir in Ice Bath reagents->reaction_mixture dithiocarbamate Formation of Dithiocarbamate Intermediate reaction_mixture->dithiocarbamate oxidation Add H2O2 (1.1 equiv.) Dropwise (< 30 °C) dithiocarbamate->oxidation product_formation Stir at Room Temperature (2-4 hours) oxidation->product_formation precipitation Precipitation of This compound product_formation->precipitation filtration Collect Solid by Filtration precipitation->filtration washing Wash with Water filtration->washing drying Dry the Product washing->drying final_product Pure this compound drying->final_product

Caption: Synthesis workflow of this compound.

Detailed Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer, add n-butylamine (2.0 equivalents) and water.

  • Cool the mixture in an ice bath and add carbon disulfide (1.0 equivalent) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the dithiocarbamate intermediate.

  • To the resulting solution, add 30% aqueous hydrogen peroxide (1.1 equivalents) dropwise, ensuring the temperature is maintained below 30 °C.

  • Stir the reaction mixture at room temperature for an additional 2-4 hours.

  • The precipitated solid product, this compound, is collected by filtration.

  • The collected solid is then washed with water and dried to yield the pure product.

Characterization

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Protocol using a Capillary Melting Point Apparatus (e.g., Mel-Temp):

  • Finely powder a small amount of the dried this compound sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

  • Decrease the heating rate to approximately 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is typically recorded using a KBr pellet method.

  • Expected Characteristic Peaks:

    • N-H stretching: A broad peak in the region of 3200-3400 cm⁻¹, indicative of hydrogen bonding.

    • C-H stretching (alkyl): Peaks in the range of 2850-2960 cm⁻¹.

    • Thiourea C=S stretching: Bands around 1200 cm⁻¹ and 800 cm⁻¹.

    • N-C=S and C-N fragments: Absorption bands around 1280 cm⁻¹ and 1500 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule. Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

  • ¹H NMR: The spectrum will show signals corresponding to the different types of protons in the butyl chains and the N-H protons. The chemical shifts, splitting patterns, and integration of these signals provide information about the connectivity of the atoms.

  • ¹³C NMR: The spectrum will show distinct signals for the thiocarbonyl carbon and the carbons of the butyl groups, confirming the carbon framework of the molecule.

Biological and Pharmacological Relevance

While this compound itself is primarily used in industrial applications, the thiourea scaffold is of significant interest in drug discovery.[4] Thiourea derivatives have been reported to exhibit a wide array of biological activities, including:

  • Antibacterial and Antifungal Activity: The thiourea moiety can interact with biological targets in microorganisms.

  • Antioxidant Properties: The sulfur atom in the thiourea group can participate in redox reactions, conferring antioxidant effects.[4]

  • Anticancer Activity: Certain thiourea derivatives have shown cytotoxicity against various cancer cell lines.[4]

The biological potential of this compound is an area that warrants further investigation, particularly in the context of developing novel therapeutic agents. Its lipophilic nature, due to the two butyl chains, may influence its pharmacokinetic properties and ability to cross biological membranes.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[10] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

General Handling Precautions:

  • Work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a well-characterized compound with established industrial uses. For researchers in the pharmaceutical and life sciences, its true value may lie in the potential for its thiourea core to be exploited in the design and synthesis of new bioactive molecules. This technical guide provides the essential chemical and structural information, along with key experimental protocols, to facilitate further research and development involving this and related compounds.

References

An In-depth Technical Guide to the Synthesis of 1,3-Dibutyl-2-thiourea from n-Butylamine and Carbon Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dibutyl-2-thiourea, a symmetrical N,N'-dialkyl thiourea derivative with applications ranging from corrosion inhibition to being a key structural motif in pharmacologically active compounds. The primary synthetic route discussed involves the reaction of n-butylamine with carbon disulfide. This document details the underlying reaction mechanism, various experimental protocols, and quantitative data to assist researchers in the efficient and effective synthesis of this compound.

Reaction Mechanism and Principles

The synthesis of symmetrical 1,3-disubstituted thioureas from primary amines and carbon disulfide is a well-established and straightforward method.[1][2] The reaction proceeds through the initial formation of a dithiocarbamate salt intermediate.[2] This intermediate can then be desulfurized in situ to yield an isothiocyanate. The isothiocyanate subsequently reacts with a second molecule of the amine to form the final 1,3-disubstituted thiourea product.[2] The overall reaction can be summarized as follows:

2 RNH₂ + CS₂ → (RNH)₂CS + H₂S

Several variations of this reaction have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. These methods include the use of different solvents, catalysts, and energy sources.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of this compound and related symmetrical thioureas. This allows for a clear comparison of the efficiency of different synthetic approaches.

Method/CatalystSolventTemperature (°C)TimeYield (%)Reference
Carbon TetrabromideDMFRoom Temp.15 min91[3]
No CatalystDMFRoom Temp.13 h60[3]
AluminaSolvent-free (MW)N/AN/AHigh[4]
Solar EnergyWater27-4212 h57-99[5]
ZnO/Al₂O₃N/AN/AN/AN/A[6]
One-pot/H₂O₂Water< 303-6 hN/A[7]

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic procedures cited in the literature.

Protocol 1: Carbon Tetrabromide Promoted Synthesis in DMF [3]

This method utilizes carbon tetrabromide to significantly accelerate the reaction rate.

  • Reagents:

    • n-Butylamine (2.0 equiv.)

    • Carbon disulfide (1.0 equiv.)

    • Carbon tetrabromide (1.0 equiv.)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of n-butylamine in DMF at 0 °C, add carbon disulfide and carbon tetrabromide.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography. The reaction is typically complete within 15 minutes.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 2: Green Synthesis in Water using Solar Energy [5]

This environmentally friendly method employs water as the solvent and sunlight as the energy source.

  • Reagents:

    • n-Butylamine (20 mmol)

    • Carbon disulfide (10 mmol)

    • Water (15 ml)

  • Procedure:

    • In a 100 ml flat-bottom flask, take 10 mmol of carbon disulfide.

    • Add 20 mmol of n-butylamine dropwise to the carbon disulfide.

    • Add 15 ml of water to the reaction mixture.

    • Tightly cork the flask and place it in direct sunlight (temperature range of 27–42 °C).

    • After 12 hours, isolate the product by filtration.

    • Wash the solid product with water and dry to yield this compound.

Protocol 3: Solvent-Free Synthesis on Alumina Surface under Microwave Irradiation [4]

This protocol offers a rapid and solvent-free approach to the synthesis.

  • Reagents:

    • n-Butylamine

    • Carbon disulfide

    • Alumina

  • Procedure:

    • Adsorb a mixture of n-butylamine and carbon disulfide onto the surface of alumina.

    • Irradiate the mixture in a microwave oven.

    • After the reaction is complete, extract the product from the alumina surface with a suitable solvent.

    • Evaporate the solvent to obtain the crude this compound.

    • Recrystallize the product from a suitable solvent (e.g., ethyl acetate) for purification.

Visualizing the Synthesis

The following diagrams illustrate the key aspects of the synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product n_butylamine n-Butylamine reaction_vessel Reaction Vessel (Solvent/Catalyst) n_butylamine->reaction_vessel cs2 Carbon Disulfide cs2->reaction_vessel quenching Quenching reaction_vessel->quenching extraction Extraction quenching->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Recrystallization/ Chromatography) concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism amine1 n-Butylamine (R-NH2) dithiocarbamate Dithiocarbamate Intermediate [R-NH-C(=S)S]- [R-NH3]+ amine1->dithiocarbamate + CS2 cs2 Carbon Disulfide (CS2) cs2->dithiocarbamate isothiocyanate Isothiocyanate (R-N=C=S) dithiocarbamate->isothiocyanate - H2S thiourea This compound (R-NH-C(=S)NH-R) isothiocyanate->thiourea amine2 n-Butylamine (R-NH2) amine2->thiourea +

References

Spectroscopic Characterization of N,N'-Dibutylthiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-dibutylthiourea is a symmetrical dialkylthiourea derivative with the chemical formula (CH₃CH₂CH₂CH₂NH)₂CS.[1] This white to yellowish crystalline solid has applications as a rubber accelerator and antidegradant.[2] A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and quality control in various research and industrial applications. This guide provides a comprehensive overview of the spectroscopic characterization of N,N'-dibutylthiourea, including detailed experimental protocols and tabulated spectral data.

Molecular and Physical Properties

PropertyValueReference
IUPAC Name1,3-dibutylthiourea[3]
Molecular FormulaC₉H₂₀N₂S[3]
Molecular Weight188.33 g/mol [4]
AppearanceWhite to yellowish crystals[4]
Melting Point63-67 °C[4]
CAS Number109-46-6[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of N,N'-dibutylthiourea in solution.

¹H NMR Spectral Data (CDCl₃)

Functional GroupChemical Shift (δ, ppm)Multiplicity
N-H~6.1 (broad singlet)br s
-CH₂- (adjacent to N)~3.4 (quartet)q
-CH₂-~1.6 (sextet)sextet
-CH₂-~1.4 (sextet)sextet
-CH₃~0.9 (triplet)t

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data (CDCl₃)

Carbon AtomChemical Shift (δ, ppm)
C=S~181
-CH₂- (adjacent to N)~47
-CH₂-~31
-CH₂-~20
-CH₃~14

Note: Data is based on typical values for similar thiourea derivatives and may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in N,N'-dibutylthiourea.

Key FT-IR Absorption Bands (KBr Pellet)

Vibrational ModeWavenumber (cm⁻¹)Intensity
N-H Stretching~3200-3300Strong, Broad
C-H Stretching (aliphatic)~2850-2960Strong
N-H Bending~1550-1650Medium
C-N Stretching~1300-1400Medium
C=S Stretching~1100-1200Medium-Strong

Source: PubChem.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N,N'-dibutylthiourea.

Key Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
188[M]⁺ (Molecular Ion)
116[M - C₄H₉NH]⁺
73[C₄H₉NH₂]⁺
57[C₄H₉]⁺

Source: NIST Mass Spectrometry Data Center.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of thiourea derivatives in solution reveals electronic transitions within the molecule. For N,N'-dibutylthiourea in a suitable solvent like methanol, the expected absorption maxima (λmax) are typically in the range of 200-400 nm.[5]

Experimental Protocols

Synthesis of N,N'-Dibutylthiourea

A common method for the synthesis of N,N'-dibutylthiourea involves the reaction of n-butylamine with carbon disulfide.[4]

Procedure:

  • In a well-ventilated fume hood, combine n-butylamine (2.0 equivalents) with a suitable solvent such as water or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • The resulting solid product can be collected by filtration, washed with cold solvent, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of N,N'-dibutylthiourea for ¹H NMR or 20-50 mg for ¹³C NMR.[6]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6]

  • Transfer the solution to a 5 mm NMR tube.[6]

Instrument Parameters (300 or 400 MHz Spectrometer):

  • Locking and Shimming: Lock on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.[6]

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees[6]

    • Acquisition Time: 2-4 seconds[6]

    • Relaxation Delay: 1-2 seconds[6]

    • Number of Scans: 8-16[6]

  • ¹³C NMR Acquisition:

    • Pulse Angle: 30-45 degrees[6]

    • Acquisition Time: 1-2 seconds[6]

    • Relaxation Delay: 2-5 seconds[6]

    • Number of Scans: 128-1024 (or more, depending on concentration)[6]

    • Decoupling: Proton broadband decoupling[6]

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[6]

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

Procedure:

  • Ensure the ATR crystal is clean.

  • Collect a background spectrum of the empty ATR accessory to account for atmospheric and instrumental absorbances.[7]

  • Place a small amount of solid N,N'-dibutylthiourea onto the center of the ATR crystal, ensuring complete coverage.[7]

  • Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.[7]

  • Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 cm⁻¹ to 400 cm⁻¹.[7]

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.[7]

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve a small amount of N,N'-dibutylthiourea in a volatile organic solvent (e.g., dichloromethane or methanol).

  • The concentration should be adjusted to be within the linear range of the instrument.

Instrument Parameters (Typical GC-MS system):

  • Gas Chromatograph (GC):

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

    • Source Temperature: ~230 °C.

UV-Vis Spectroscopy

Procedure:

  • Prepare a stock solution of N,N'-dibutylthiourea of a known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

  • Prepare a series of standard solutions of varying concentrations by diluting the stock solution.

  • Use a UV-Vis spectrophotometer to measure the absorbance of each standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[8]

  • Generate a calibration curve by plotting absorbance at λmax versus concentration.[8]

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of N,N'-dibutylthiourea.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of N,N'-Dibutylthiourea (n-butylamine + CS₂) Purification Purification (Filtration & Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation UVVis->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of N,N'-dibutylthiourea. The tabulated spectral data and comprehensive experimental protocols for NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of this compound. Adherence to these standardized methods will ensure the acquisition of high-quality, reproducible data for accurate structural elucidation and purity assessment.

References

Solubility of 1,3-Dibutyl-2-thiourea in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dibutyl-2-thiourea, a compound of interest in various chemical and pharmaceutical research fields. Due to its role as a corrosion inhibitor, a vulcanization accelerator, and its potential applications stemming from the diverse biological activities of thiourea derivatives, understanding its solubility is crucial for its application and development.[1] This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and presents a typical synthesis workflow.

Core Physical and Chemical Properties

This compound, also known as N,N'-dibutylthiourea, is a symmetrical N,N'-dialkyl thiourea derivative.[2] It exists as a white to slightly yellow crystalline powder.[3] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC9H20N2S[2][3][4]
Molecular Weight188.33 g/mol [2][4][5]
Melting Point63-65 °C[4][5][6]
Boiling Point122 °C at 14 mmHg[4]
AppearanceClear to slightly yellow crystalline powder[3]

Solubility Data

A thorough review of publicly available scientific literature and chemical databases reveals a lack of quantitative solubility data for this compound in common organic solvents. The available information is primarily qualitative.

SolventQualitative SolubilityReference
WaterInsoluble / Slightly soluble[3][7]
MethanolSoluble (based on data for similar compounds)[8]
EthanolSoluble (based on data for similar compounds)
AcetoneSoluble (based on data for similar compounds)[8]
TolueneSoluble (based on data for similar compounds)
Ethyl AcetateSoluble (based on data for similar compounds)[8]
BenzeneSoluble (based on data for similar compounds)[8]
EtherSoluble (based on data for similar compounds)[8]
GasolineInsoluble (based on data for similar compounds)[8]

Note: Solubility of N,N'-diethylthiourea, a similar compound, is reported as soluble in methanol, ether, acetone, benzene, and ethyl acetate, and insoluble in gasoline. This suggests that this compound is likely to exhibit similar solubility characteristics.[8]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely used static gravimetric method.[9][10]

Objective:

To determine the mole fraction solubility of this compound in a given organic solvent at various temperatures.

Materials and Apparatus:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath with temperature control (±0.1 K)

  • Calibrated thermometer or temperature probe

  • Analytical balance (±0.0001 g)

  • Syringes with membrane filters (e.g., 0.45 µm PTFE)

  • Pre-weighed weighing bottles or petri dishes

  • Drying oven

Procedure:
  • Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath, and the desired temperature is set.

  • Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

  • Equilibration: The mixture is continuously stirred using a magnetic stirrer for a sufficient time (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached. The solution should appear saturated with undissolved solid remaining.

  • Sampling: After stopping the stirring, the solution is allowed to stand for at least 2 hours to allow the undissolved solid to settle. A sample of the clear supernatant is then withdrawn using a pre-heated syringe fitted with a membrane filter to avoid crystallization during sampling.

  • Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed weighing bottle. The bottle is then weighed to determine the mass of the saturated solution.

  • Solvent Evaporation: The weighing bottle containing the sample is placed in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until the solvent has completely evaporated and a constant weight of the solute is achieved.

  • Calculation: The mass of the dissolved solute and the mass of the solvent in the sample are determined by difference. The mole fraction solubility (x) is then calculated using the following equation:

    x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

    where:

    • m_solute = mass of the dissolved this compound

    • M_solute = molar mass of this compound

    • m_solvent = mass of the solvent

    • M_solvent = molar mass of the solvent

  • Data Collection: The experiment is repeated at different temperatures to obtain a solubility curve.

Synthesis of this compound: A Logical Workflow

This compound can be synthesized through various methods. A common and straightforward approach involves the reaction of n-butylamine with carbon disulfide.[2][11] The following diagram illustrates the logical workflow for this synthesis.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product n_butylamine n-Butylamine reaction_step Reaction in the presence of Alumina (optional catalyst) n_butylamine->reaction_step rearrangement Reaction with another n-Butylamine molecule and Rearrangement n_butylamine->rearrangement cs2 Carbon Disulfide cs2->reaction_step intermediate Formation of Butyl Isothiocyanate Intermediate (proposed) reaction_step->intermediate intermediate->rearrangement product This compound rearrangement->product

Synthesis Workflow of this compound.

Another documented synthetic route is the reaction of n-butylamine with n-butylisothiocyanate.[2]

Conclusion

References

Navigating the Thermal Landscape of 1,3-Dibutyl-2-thiourea: A Technical Guide to Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,3-Dibutyl-2-thiourea

This compound is a dialkyl-substituted thiourea derivative. The presence of the butyl groups influences its physical properties, such as melting point and solubility, and is expected to affect its thermal decomposition profile compared to unsubstituted thiourea. Thiourea and its derivatives are of significant interest in various fields, including as intermediates in organic synthesis, as corrosion inhibitors, and in the rubber industry. Understanding their thermal stability is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₂₀N₂S[1][2][3]
Molecular Weight 188.34 g/mol [1][2]
CAS Number 109-46-6[1][3]
Melting Point 62-65 °C[4][5][6]
Boiling Point 252 °C[7]
Appearance White to yellowish crystals or powder[8][9]
Solubility in water Insoluble[7]

Table 1: Physicochemical Properties of this compound

Thermal Decomposition of Thiourea and its Derivatives: A Predictive Framework for DBTU

Detailed studies on the thermal decomposition of unsubstituted thiourea provide a foundation for understanding the potential decomposition pathways of its derivatives, including DBTU. The thermal degradation of thiourea is a complex process that can proceed through various routes, influenced by factors such as the heating rate and the surrounding atmosphere.

Upon heating, thiourea can isomerize to ammonium thiocyanate. Further heating leads to the evolution of gaseous products.[10] The primary decomposition products of thiourea typically include ammonia (NH₃) and carbon disulfide (CS₂).[11] In the presence of air, further oxidation can lead to the formation of sulfur dioxide (SO₂) and carbonyl sulfide (COS).[11] Isothiocyanic acid (HNCS) and cyanamide (NH₂CN) have also been observed as decomposition products under certain conditions.[11]

For N,N'-dialkylthioureas like DBTU, the decomposition is expected to be initiated by the cleavage of the C-N bonds or the C=S bond. The presence of the butyl groups will likely influence the volatility and the specific nature of the hydrocarbon fragments produced during decomposition.

Experimental Protocols for Thermal Analysis

To determine the specific thermal stability and decomposition profile of this compound, the following experimental techniques are essential.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability of a material.

Experimental Protocol:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).

  • Data Acquisition: The instrument records the sample weight as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature.

  • Data Analysis: The onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of weight loss at different stages are determined.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: The sample and reference are heated at a constant rate, for example, 10 °C/min, over a desired temperature range.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting DSC curve shows endothermic (heat-absorbing) and exothermic (heat-releasing) peaks. The peak onset temperature and the enthalpy change (area under the peak) for each thermal event are determined.

Visualizing Experimental and Decomposition Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for thermal analysis and a proposed general decomposition pathway for a dialkylthiourea.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Encapsulation in TGA/DSC Pans Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data TGA Curve (Weight Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data Analysis Determination of Decomposition Temps, Weight Loss, Enthalpy Changes TGA_Data->Analysis DSC_Data->Analysis Report Report Analysis->Report Final Report

Caption: General experimental workflow for thermal analysis.

Decomposition_Pathway cluster_primary Primary Decomposition cluster_products Gaseous Products cluster_secondary Secondary Decomposition DBTU This compound Fragments Initial Fragmentation (C-N or C=S bond cleavage) DBTU->Fragments Heat Butylamine Butylamine Fragments->Butylamine Dibutylcarbodiimide Dibutylcarbodiimide Fragments->Dibutylcarbodiimide H2S Hydrogen Sulfide (H₂S) Fragments->H2S Butyl_Isothiocyanate Butyl Isothiocyanate Fragments->Butyl_Isothiocyanate Hydrocarbons Volatile Hydrocarbons Butylamine->Hydrocarbons NOx Nitrogen Oxides (in air) Butylamine->NOx Oxidation Dibutylcarbodiimide->Hydrocarbons SOx Sulfur Oxides (in air) H2S->SOx Oxidation

Caption: Proposed decomposition pathway for a dialkylthiourea.

Conclusion

While specific, quantitative thermal analysis data for this compound remains to be published, this guide provides a robust framework for researchers and professionals in drug development and other scientific fields. By understanding the thermal behavior of related thiourea compounds and by applying the detailed experimental protocols for TGA and DSC outlined herein, the thermal stability and decomposition profile of DBTU can be thoroughly investigated. Such studies are paramount for ensuring the safe and effective application of this compound in any thermally sensitive process.

References

The Core Mechanism of Thiourea Derivatives in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of intense research in medicinal chemistry and drug development. Their unique structural features, characterized by a central thiocarbonyl group flanked by amino groups, allow for diverse chemical modifications, leading to a wide array of pharmacological effects. This technical guide provides a comprehensive overview of the core mechanisms of action of thiourea derivatives in biological systems, with a focus on their anticancer, antibacterial, and enzyme inhibitory properties.

Quantitative Data on Biological Activity

The biological efficacy of thiourea derivatives is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for anticancer activity, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. For antibacterial activity, the Minimum Inhibitory Concentration (MIC) is determined, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Anticancer Activity of Thiourea Derivatives (IC50 Values)

A variety of thiourea derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The table below summarizes the IC50 values for several representative compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Primary Colon Cancer)9.0--
SW620 (Metastatic Colon Cancer)1.5--
K-562 (Chronic Myelogenous Leukemia)6.3--
N-(allylcarbamothioyl)-2-chlorobenzamideMCF-7 (Breast Cancer)2.6--
N-(allylcarbamothioyl)-2-methylbenzamideMCF-7 (Breast Cancer)7.0--
1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20)MCF-7 (Breast Cancer)1.3--
SkBR3 (Breast Cancer)0.7--
N¹,N³-disubstituted-thiosemicarbazone 7HCT116 (Colon Cancer)1.11Doxorubicin8.29
HepG2 (Liver Cancer)1.74Doxorubicin7.46
MCF-7 (Breast Cancer)7.0Doxorubicin4.56
1-(4-hexylbenzoyl)-3-methylthioureaHeLa (Cervical Cancer)412Hydroxyurea5632
MCF-7 (Breast Cancer)390Hydroxyurea2829
WiDr (Colon Cancer)433Hydroxyurea1803
T47D (Breast Cancer)179Hydroxyurea1803
Benzothiazole thiourea derivative (23d)MCF-7 (Breast Cancer)~0.39Cisplatin>1.56
HT-29 (Colon Cancer)~0.39Cisplatin>1.56
3,5-bis(trifluoromethyl)phenyl containing thiourea (55a)NCI-H460 (Lung Cancer)1.86Sorafenib-
Colo-205 (Colon Cancer)9.92Sorafenib-
HCT116 (Colon Cancer)6.42Sorafenib-
MDA-MB-231 (Breast Cancer)8.21Sorafenib-
MCF-7 (Breast Cancer)9.19Sorafenib-
HEpG2 (Liver Cancer)6.21Sorafenib-
PLC/PRF/5 (Liver Cancer)7.82Sorafenib-

Table 1: Summary of IC50 values for various thiourea derivatives against different cancer cell lines.[1][2][3][4][5][6][7][8]

Antibacterial Activity of Thiourea Derivatives (MIC Values)

Thiourea derivatives have also shown promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. The table below presents the MIC values for some of these compounds.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Thiourea Derivative TD4Staphylococcus aureus (ATCC 29213)2Oxacillin>256
MRSA (USA 300)2Ceftazidime>256
MRSA (ATCC 43300)8--
Vancomycin-intermediate S. aureus Mu504--
Methicillin-resistant Staphylococcus epidermidis (MRSE)8--
N-(di-n-propylcarbamothioyl)cyclohexane carboxamide [L²]Staphylococcus aureus200-400Amikacin0.5-4
Escherichia coli200-400Gentamicin0.5-2
N-(diphenylcarbamothioyl) cyclohexanecarboxamide [L⁴]Staphylococcus aureus100-200Amikacin0.5-4
Escherichia coli200-400Gentamicin0.5-2
N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide [L⁵]Staphylococcus aureus100-400Amikacin0.5-4
Escherichia coli200-400Gentamicin0.5-2
Glucose-conjugated thiourea with 1,3-thiazole ring (4b)Clostridium difficile0.78Ciprofloxacin3.125
Streptococcus pneumoniae0.78Ciprofloxacin3.125
Escherichia coli0.78-3.125Vancomycin0.78-3.12
Klebsiella pneumoniae0.78-3.125Vancomycin0.78-3.12
Pseudomonas aeruginosa0.78-3.125Vancomycin0.78-3.12
Salmonella typhimurium0.78-3.125Vancomycin0.78-3.12
1-(4-butylphenyl)- and 1-(biphenyl-4-yl)thiourea derivatives (41 and 44)Mycobacterium tuberculosis H37Ra0.09--

Table 2: Summary of MIC values for various thiourea derivatives against different bacterial strains.[2][9][10][11][12][13][14]

Key Mechanisms of Action and Signaling Pathways

Thiourea derivatives exert their biological effects through a multitude of mechanisms, often targeting key enzymes and signaling pathways involved in cell growth, proliferation, and survival.

Enzyme Inhibition

A primary mechanism of action for many thiourea derivatives is the inhibition of specific enzymes.

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Thiourea derivatives can act as tyrosinase inhibitors.

  • DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are essential for bacterial DNA replication. Thiourea derivatives have been shown to inhibit these enzymes, leading to their antibacterial effects.

  • Kinase Inhibition: Many thiourea derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. Notable targets include Epidermal Growth Factor Receptor (EGFR) and components of the Ras-Raf-MEK-ERK pathway.

Modulation of Signaling Pathways

Thiourea derivatives can interfere with critical signaling cascades within cells, particularly in the context of cancer.

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation. Some thiourea derivatives have been designed to bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and blocking downstream signaling.[15][16][17][18][19][20]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Thiourea Thiourea Derivative Thiourea->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

EGFR Signaling Pathway Inhibition by Thiourea Derivatives
  • Ras-Raf-MEK-ERK Pathway: This is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers. Thiourea derivatives can inhibit components of this pathway, such as Raf kinases, thereby disrupting the signaling cascade and inducing apoptosis in cancer cells.

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Ras Ras-GTP Receptor->Ras Raf Raf Ras->Raf Thiourea Thiourea Derivative Thiourea->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression, Proliferation TranscriptionFactors->CellCycle

Inhibition of the Ras-Raf-MEK-ERK Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of thiourea derivatives.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2][3][11][13][21][22][23]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thiourea derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiourea derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with thiourea derivatives (various concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development cluster_approval Regulatory Approval & Post-Market TargetID Target Identification - Identify disease-relevant biological targets TargetVal Target Validation - Confirm target's role in disease TargetID->TargetVal LeadGen Lead Generation - High-throughput screening - Synthesis of thiourea library TargetVal->LeadGen LeadOpt Lead Optimization - Improve potency, selectivity, and ADMET properties LeadGen->LeadOpt InVitro In Vitro Studies - Cell-based assays (e.g., MTT) - Enzyme inhibition assays LeadOpt->InVitro InVivo In Vivo Studies - Animal models of disease - Toxicity and pharmacokinetic studies InVitro->InVivo Phase1 Phase I - Safety and dosage in healthy volunteers InVivo->Phase1 Phase2 Phase II - Efficacy and side effects in patients Phase1->Phase2 Phase3 Phase III - Large-scale efficacy and safety studies Phase2->Phase3 Approval Regulatory Review & Approval - Submission of data to regulatory agencies (e.g., FDA) Phase3->Approval Phase4 Phase IV - Post-market surveillance Approval->Phase4

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of N,N'-di-n-butylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of N,N'-di-n-butylthiourea, a symmetrical N,N'-dialkyl thiourea derivative. The following sections detail the crystallographic data, experimental protocols for its determination, and visualizations of its molecular structure and the experimental workflow. This document is intended to serve as a comprehensive resource for researchers in crystallography, medicinal chemistry, and materials science.

Crystallographic Data Summary

The crystal structure of N,N'-di-n-butylthiourea has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c.[1] The key crystallographic and selected geometric parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for N,N'-di-n-butylthiourea

ParameterValue
Empirical FormulaC9H20N2S
Formula Weight188.33 g·mol−1
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.6395(6)
b (Å)10.0836(6)
c (Å)9.0128(5)
α (°)90
β (°)90.476(5)
γ (°)90
Volume (ų)1149.9(1)
Z4
Density (calculated) (g cm−3)1.089

Data sourced from Okuniewski, Dąbrowska, & Chojnacki (2011).[1]

Table 2: Selected Bond Lengths for N,N'-di-n-butylthiourea

BondLength (Å)
C=S1.712(2)
C-N1.33 - 1.46

Data sourced from Okuniewski, Dąbrowska, & Chojnacki (2011).[1]

The molecule adopts a syn-anti conformation, and the core thiourea unit is planar.[1]

Experimental Protocols

Synthesis of N,N'-di-n-butylthiourea

N,N'-di-n-butylthiourea can be synthesized through the reaction of n-butylamine with either carbon disulfide in the presence of alumina or with n-butylisothiocyanate.[1] A common laboratory-scale synthesis involves the reaction of phenyl isothiocyanate with di-n-butylamine.[2]

A typical procedure is as follows:

  • A solution of di-n-butylamine in a suitable solvent (e.g., toluene) is added dropwise to a stirred solution of phenyl isothiocyanate in the same solvent.[2]

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 1 hour).[2]

  • The solvent is removed under reduced pressure.[2]

  • The resulting solid is recrystallized from a suitable solvent mixture, such as hot hexane:ethanol (10:1), by slow cooling to yield needle-like crystals suitable for X-ray diffraction analysis.[2]

Single-Crystal X-ray Diffraction

The determination of the crystal structure of N,N'-di-n-butylthiourea involves the following general steps:

  • Crystal Selection and Mounting: A suitable single crystal of N,N'-di-n-butylthiourea is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature, often 150.0(2) K, using a cryostat to minimize thermal vibrations.[3] A monochromatic X-ray source, such as Cu Kα radiation, is used.[2] The diffractometer collects a series of diffraction patterns at various crystal orientations.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as absorption, and the intensities of the reflections are integrated.[3]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods, which phase the diffraction data to generate an initial electron density map.[3] This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters. Software packages such as SHELXT and OLEX2 are commonly used for this purpose.[3]

Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow Experimental Workflow for Crystal Structure Determination synthesis Synthesis of N,N'-di-n-butylthiourea crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: A flowchart illustrating the key stages in determining the crystal structure of a compound.

Molecular Structure of N,N'-di-n-butylthiourea

Caption: A 2D representation of the molecular structure of N,N'-di-n-butylthiourea with key bond lengths.

References

Symmetrically Substituted Thioureas: A Comprehensive Technical Guide to Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Symmetrically substituted thioureas are a versatile class of organic compounds characterized by a central thiocarbonyl group flanked by two identical nitrogen substituents. This structural motif imparts unique electronic and hydrogen-bonding properties, making them highly valuable in a wide array of scientific disciplines. This technical guide provides an in-depth exploration of the significant applications of symmetrically substituted thioureas, with a focus on their roles in organocatalysis, medicinal chemistry, and agriculture. Detailed experimental protocols for their synthesis and key biological assays are provided, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of their mechanisms of action and practical implementation.

Introduction

Thiourea, with the chemical formula SC(NH₂)₂, and its derivatives have garnered considerable attention in chemical research. The replacement of the oxygen atom in urea with a sulfur atom leads to distinct differences in electronegativity and hydrogen-bonding capabilities, significantly influencing the molecule's reactivity and biological activity.[1] Symmetrically substituted thioureas, where both nitrogen atoms bear identical substituents, offer a tunable platform for designing molecules with specific functionalities. These compounds are recognized for their ability to act as hydrogen-bond donors, a key feature that underpins their efficacy as organocatalysts.[2] In medicinal chemistry, they serve as privileged scaffolds for the development of novel therapeutic agents with a broad spectrum of activities, including antiviral, antimicrobial, and enzyme inhibitory properties.[3][4] Furthermore, their utility extends to agriculture, where they have been investigated as plant growth regulators and pesticides.[5] This guide aims to provide a detailed technical overview of these applications, supported by experimental methodologies and quantitative data to aid researchers in harnessing the full potential of symmetrically substituted thioureas.

Synthesis of Symmetrically Substituted Thioureas

The synthesis of symmetrically substituted thioureas can be achieved through several efficient methods. The choice of method often depends on the nature of the substituents and the desired scale of the reaction.

General Protocol using Carbon Disulfide and Primary Amines

A common and straightforward method involves the reaction of a primary amine with carbon disulfide.[6][7] This approach is often carried out in an aqueous medium and can be promoted by sunlight or microwave irradiation for a greener process.[7][8]

Experimental Protocol:

  • To a solution of the desired primary amine (2 mmol) in water (10 mL), add carbon disulfide (1 mmol).

  • The reaction mixture is then stirred vigorously at room temperature or heated under reflux, depending on the reactivity of the amine. For less reactive amines, microwave irradiation can be employed.[8]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Protocol using Phenyl Chlorothionoformate

An alternative method utilizes phenyl chlorothionoformate as the thiocarbonyl source, reacting with amines in water to yield symmetrical thioureas.[9]

Experimental Protocol:

  • A mixture of the primary amine (3.5 mmol) and phenyl chlorothionoformate (1 mmol) in water (15 mL) is heated at 100 °C.[9]

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization.

Applications in Organocatalysis

Symmetrically substituted thioureas have emerged as powerful organocatalysts, primarily functioning as hydrogen-bond donors to activate electrophiles.[2][10] This non-covalent mode of catalysis offers a mild and environmentally friendly alternative to traditional metal-based catalysts.[2]

Michael Addition Reactions

One of the most significant applications of thiourea catalysts is in promoting asymmetric Michael additions.[11][12][13] The thiourea moiety activates the Michael acceptor through double hydrogen bonding, facilitating the nucleophilic attack.

Experimental Protocol for Thiourea-Catalyzed Michael Addition:

  • To a solution of the Michael acceptor (e.g., a nitroalkene, 0.5 mmol) and the thiourea catalyst (e.g., (R,R)-1,2-diphenylethylenediamine-derived thiourea, 0.05 mmol) in a suitable solvent (e.g., toluene, 1 mL), add the Michael donor (e.g., a cycloketone, 1.0 mmol).[11]

  • The reaction mixture is stirred at room temperature for the time required to reach completion (monitored by TLC).

  • The solvent is then removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired Michael adduct.[11]

Below is a diagram illustrating the catalytic cycle of a bifunctional thiourea catalyst in a Michael addition reaction.

Michael_Addition_Cycle cluster_0 Catalytic Cycle Catalyst Bifunctional Thiourea Catalyst Substrate_Complex Catalyst-Substrate Complex Catalyst->Substrate_Complex + Michael Acceptor + Michael Donor Transition_State Transition State Substrate_Complex->Transition_State Nucleophilic Attack Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Product_Complex->Catalyst - Product Product Michael Adduct Product_Complex->Product

Catalytic cycle of a thiourea-catalyzed Michael addition.

Applications in Medicinal Chemistry

The structural features of symmetrically substituted thioureas make them attractive scaffolds in drug discovery. Their ability to form hydrogen bonds allows for effective interaction with biological targets such as enzymes and proteins.

Enzyme Inhibition

Thiourea derivatives have been extensively studied as inhibitors of urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections.[14][15][16]

Experimental Protocol for Urease Inhibition Assay (Indophenol Method): [14][15]

  • Prepare a solution of jack bean urease (e.g., 5 units/mL) in phosphate buffer.

  • In a 96-well plate, add 20 µL of the urease solution to wells containing 20 µL of the test compound (symmetrically substituted thiourea derivative) at various concentrations.

  • Incubate the plate at 37 °C for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of urea solution (20 mM).

  • Incubate the plate at 37 °C for 50 minutes.

  • To determine the amount of ammonia produced, add 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.

  • After a further incubation period for color development, measure the absorbance at a suitable wavelength (e.g., 625 nm).

  • Thiourea is often used as a standard inhibitor for comparison.[14]

Table 1: Urease Inhibitory Activity of Symmetrically Substituted Thiourea Derivatives

CompoundSubstituentIC50 (µM)Reference
1,3-bis(4-chlorophenyl)thiourea4-chlorophenyl15.51 ± 0.11[14]
Compound 3c Alkyl chain-linked10.65 ± 0.45[14]
Compound 3g Alkyl chain-linked15.19 ± 0.58[14]

Symmetrically substituted thioureas have also shown potential as α-glucosidase inhibitors, which are of interest in the management of diabetes mellitus.[17]

Experimental Protocol for α-Glucosidase Inhibition Assay: [17][18]

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 1.0 U/mL) in phosphate buffer (pH 6.8).

  • In a 96-well plate, incubate 20 µL of the enzyme solution with 20 µL of the test compound at various concentrations for 15 minutes at 37 °C.

  • Add 20 µL of p-nitrophenyl α-D-glucopyranoside (pNPG) solution (5 mM) as the substrate to start the reaction.

  • Incubate the mixture at 37 °C for 20 minutes.

  • Stop the reaction by adding 50 µL of sodium carbonate solution (1 M).

  • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Acarbose is commonly used as a reference inhibitor.

Table 2: α-Glucosidase Inhibitory Activity of Symmetrically Substituted Thiourea Derivatives

CompoundSubstituentIC50 (mM)Reference
Compound 9a Based on 3-aminopyridin-2(1H)-one9.77[17]
Acarbose (Reference)-11.96
Antiviral Activity

Several symmetrically substituted thiourea derivatives have demonstrated promising antiviral activity against a range of viruses, including Tobacco Mosaic Virus (TMV) and Hepatitis C Virus (HCV).[5][19][20] Their mechanism of action can involve the inhibition of viral enzymes or interference with viral replication processes.[5]

Experimental Protocol for Antiviral Assay (TMV - Half-leaf method): [5]

  • Select healthy tobacco plants (Nicotiana tabacum) of a susceptible variety.

  • Mechanically inoculate the leaves with a suspension of TMV.

  • After a set period (e.g., when local lesions begin to appear), apply a solution of the test compound to one half of the leaf, and a control solution (e.g., water or a known antiviral agent like Ningnanmycin) to the other half.

  • After several days, count the number of local lesions on each half of the leaf.

  • Calculate the percentage of inhibition based on the reduction in the number of lesions on the treated half compared to the control half.

Antimicrobial Activity

Symmetrically substituted thioureas have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[4][21][22][23][24]

Experimental Protocol for Antibacterial Screening (Broth Microdilution Method for MIC): [21][23]

  • Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).

  • Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The general workflow for antibacterial testing is depicted in the following diagram.

Antibacterial_Workflow start Start prepare_compounds Prepare Stock Solutions of Thiourea Derivatives start->prepare_compounds prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prepare_compounds->serial_dilution inoculate Inoculate Plates with Bacterial Suspension prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (37°C, 18-24h) inoculate->incubate read_results Determine MIC (Visual Inspection) incubate->read_results end End read_results->end

Workflow for antibacterial testing of thiourea compounds.

Table 3: Minimum Inhibitory Concentration (MIC) of Symmetrically Substituted Thiourea Derivatives against S. aureus

CompoundSubstituentMIC (µg/mL)Reference
TD4Not specified2[23]
Oxacillin (Reference)->256 (for MRSA)[23]

Applications in Agriculture

Thiourea and its derivatives have shown potential in various agricultural applications, acting as plant growth regulators and exhibiting pesticidal properties.[5] They can influence physiological processes such as seed germination, root initiation, and flowering.[16]

Conclusion

Symmetrically substituted thioureas represent a class of compounds with remarkable versatility and significant potential across diverse scientific fields. Their unique structural and electronic properties, particularly their capacity for hydrogen bonding, underpin their success as organocatalysts and as scaffolds for the development of novel therapeutic agents. This guide has provided a comprehensive overview of their applications, supported by detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers. The continued exploration of the structure-activity relationships of these compounds is expected to lead to the development of even more efficient catalysts and potent therapeutic and agrochemical agents in the future.

References

Navigating the Safe Handling of 1,3-Dibutyl-2-thiourea: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for the handling and use of 1,3-Dibutyl-2-thiourea. The information is intended to support risk assessments and the implementation of safe laboratory and manufacturing practices. This document summarizes toxicological data, outlines recommended handling procedures, and details experimental methodologies relevant to the safety assessment of this compound.

Physicochemical and Toxicological Profile

This compound is a crystalline powder that is slightly yellow in appearance. It is insoluble in water and has a melting point of 62-65°C.[1] The toxicological profile of this compound indicates several key hazards that necessitate careful handling. The compound is classified as harmful if swallowed and harmful in contact with skin.[2][3] It is also recognized as a skin sensitizer, capable of causing an allergic skin reaction upon contact.[3][4] Furthermore, prolonged or repeated exposure to this compound can cause damage to organs.[3][4] It is also considered toxic to aquatic life with long-lasting effects.[3][4]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC9H20N2S[2]
Molecular Weight188.33 g/mol [2]
AppearanceClear to slightly yellow crystalline powder
Melting Point62-65 °C[1]
Solubility in WaterInsoluble
Table 2: Summary of Toxicological Data for this compound
EndpointResultSpeciesReference
Acute Oral ToxicityLD50: 350 mg/kgRabbit[5]
Acute Dermal ToxicityHarmful in contact with skin (Category 4)-[3][4]
Skin SensitizationMay cause an allergic skin reaction (Category 1A)-[3][4]
Specific Target Organ Toxicity (Repeated Exposure)Causes damage to organs through prolonged or repeated exposure (Category 1)-[3][4]
Aquatic ToxicityLC50 (48h): 10.7 mg/lDaphnia magna
Toxic to aquatic life with long-lasting effects (Category 2)-[3][4]

Health and Safety Recommendations

Handling and Storage

To minimize exposure, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[6] The formation of dust and aerosols should be avoided.[5] When handling the substance, it is crucial to wash hands thoroughly after use and before eating, drinking, or smoking.[2][4] Contaminated clothing should be removed and washed before reuse.

For storage, keep the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to prevent skin and eye contact, as well as inhalation. The following PPE is recommended:

  • Eye and Face Protection: Chemical safety goggles or glasses with side shields are mandatory.[6] A face shield may be necessary if there is a risk of splashing.[6]

  • Hand Protection: Chemically resistant, impervious gloves should be worn.[2] It is important to inspect gloves for integrity before each use and to use proper glove removal techniques to avoid skin contact.[6]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator should be used.[6]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin exposure.

Emergency Procedures

In the event of exposure or a spill, the following first aid and emergency measures should be taken:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spills: For small spills, immediately clean up using appropriate protective equipment. Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. For larger spills, evacuate the area and follow emergency procedures. Do not let the product enter drains.[2]

Experimental Protocols for Safety Assessment

Skin Sensitization Testing

The classification of this compound as a skin sensitizer is likely based on data from assays such as the murine Local Lymph Node Assay (LLNA) or a combination of in vitro and in chemico methods as part of an Integrated Approach to Testing and Assessment (IATA). A common in vitro approach follows a "2 out of 3" model based on the Adverse Outcome Pathway (AOP) for skin sensitization.[7][8]

Experimental Workflow for In Vitro Skin Sensitization Assessment

G cluster_0 Key Event 1: Molecular Initiating Event cluster_1 Key Event 2: Keratinocyte Response cluster_2 Key Event 3: Dendritic Cell Activation KE1 Covalent Binding to Skin Proteins DPRA Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C) KE1->DPRA Measures peptide depletion Result Weight of Evidence Assessment (e.g., 2 out of 3 positive results) DPRA->Result KE2 Activation of Keap1-Nrf2 Pathway ARE_Nrf2 ARE-Nrf2 Luciferase Test (OECD TG 442D) KE2->ARE_Nrf2 Measures gene activation ARE_Nrf2->Result KE3 Upregulation of Co-stimulatory Molecules hCLAT human Cell Line Activation Test (h-CLAT) (OECD TG 442E) KE3->hCLAT Measures CD54/CD86 expression hCLAT->Result

Caption: A typical in vitro workflow for skin sensitization testing.

Methodology Overview:

  • Direct Peptide Reactivity Assay (DPRA): This in chemico assay assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical.[7] A significant depletion indicates the potential for covalent binding to skin proteins.

  • ARE-Nrf2 Luciferase Test Method: This in vitro assay uses a keratinocyte cell line to measure the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway, a key event in the keratinocyte response to sensitizers.[9]

  • human Cell Line Activation Test (h-CLAT): This in vitro test evaluates the activation of dendritic cells by measuring the expression of cell surface markers (e.g., CD54 and CD86) on a monocytic cell line (THP-1) after exposure to the test chemical.[7]

A positive result in at least two of these three assays would lead to the classification of a substance as a skin sensitizer.

Repeated Dose Toxicity Study

The finding that this compound causes organ damage upon repeated exposure suggests that data from a repeated dose toxicity study, likely via the oral or dermal route, is available. The general principles for such a study are outlined in OECD Test Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents) or similar guidelines.

Experimental Workflow for a Repeated Dose Toxicity Study

G start Acclimatization of Animals (e.g., rodents) dosing Daily Dosing for 28 Days (e.g., oral gavage) - Control Group (vehicle) - Low, Mid, High Dose Groups start->dosing monitoring In-life Observations: - Clinical signs - Body weight - Food/water consumption - Hematology - Clinical chemistry dosing->monitoring necropsy Terminal Necropsy: - Gross pathology - Organ weights monitoring->necropsy histopathology Histopathological Examination of target organs and other tissues necropsy->histopathology end Data Analysis and Toxicological Profile Characterization histopathology->end

Caption: A generalized workflow for a 28-day repeated dose toxicity study.

Methodology Overview:

  • Animal Model and Acclimatization: A suitable rodent species is selected, and animals are acclimatized to the laboratory conditions.[6]

  • Dose Administration: The test substance is administered daily for a set period (e.g., 28 days) at multiple dose levels, typically with a control group receiving only the vehicle. The route of administration reflects potential human exposure.[6]

  • In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight, food and water consumption are monitored regularly. Blood samples are collected for hematology and clinical chemistry analysis.[6]

  • Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.[6]

  • Data Analysis: The data are statistically analyzed to identify any dose-related adverse effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Potential Mechanism of Toxicity: Signaling Pathway

While the specific molecular mechanisms of toxicity for this compound are not fully elucidated, research on other thiourea derivatives suggests the induction of apoptosis as a potential pathway for cytotoxicity.[4] The intrinsic apoptotic pathway, which is initiated by intracellular stress and converges on the mitochondria, is a plausible mechanism.

Proposed Signaling Pathway for Thiourea-Induced Apoptosis

G Thiourea Thiourea Derivative (e.g., this compound) Stress Intracellular Stress Thiourea->Stress Bax Bax (Pro-apoptotic) Stress->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 downregulates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A proposed intrinsic apoptotic pathway for thiourea derivative toxicity.

This pathway involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This triggers a caspase cascade, ultimately leading to programmed cell death.[4]

Furthermore, the genotoxicity of thiourea has been linked to its S-oxygenation, which can lead to the formation of reactive intermediates that can damage DNA.[10] This suggests another potential mechanism of toxicity that warrants consideration.

Conclusion

This compound presents several health hazards that require stringent safety protocols. A thorough understanding of its toxicological profile, including its potential for acute toxicity, skin sensitization, and target organ damage, is crucial for its safe handling. By adhering to the recommended engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers and drug development professionals can minimize the risks associated with the use of this compound. Further research into its specific mechanisms of toxicity will provide a more complete understanding of its biological activity and inform the development of even safer handling practices.

References

Methodological & Application

Application Notes and Protocols: 1,3-Dibutyl-2-thiourea as a Vulcanization Accelerator for Neoprene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Dibutyl-2-thiourea (DBTU) as a vulcanization accelerator for neoprene (chloroprene rubber). This document includes detailed experimental protocols, data presentation in tabular format, and visualizations to elucidate the vulcanization process and experimental workflows.

Introduction

This compound (DBTU) is an effective ultra-fast accelerator for the vulcanization of mercaptan-modified chloroprene rubber.[1] It offers rapid curing times, often comparable to other common accelerators like Ethylene Thiourea (ETU) and Diethylthiourea (DETU), with the added benefit of functioning as a potent antiozonant, protecting the rubber from degradation due to ozone exposure.[1][2] Products formulated with DBTU exhibit good physical properties and are non-staining and non-discoloring.[1] The vulcanization of neoprene is typically carried out using metal oxides, such as magnesium oxide (MgO) and zinc oxide (ZnO), which act as acid acceptors and cross-linking agents.[3][4]

Key Advantages of Using DBTU in Neoprene Vulcanization

  • Rapid Vulcanization: DBTU significantly shortens curing times, which is crucial in high-volume production environments.[1]

  • Low-Temperature Curing: It allows for efficient curing at lower temperatures, leading to energy savings and a reduced risk of thermal degradation of the rubber compound.[1]

  • Antiozonant Properties: DBTU provides excellent protection against ozone-induced cracking and degradation.[1][2]

  • Good Physical Properties: Neoprene vulcanizates cured with DBTU demonstrate favorable mechanical properties.[1]

  • Non-Staining and Non-Discoloring: This is an important characteristic for applications where aesthetics are a consideration.[1]

Data Presentation

The following tables summarize the typical quantitative data for neoprene vulcanizates. Table 1 provides a general formulation for a neoprene compound, while Table 2 outlines the expected mechanical properties of a DBTU-cured neoprene vulcanizate. Table 3 offers a qualitative comparison of different thiourea-based accelerators.

Table 1: Typical Neoprene Formulation with DBTU Accelerator

ComponentParts per Hundred Rubber (phr)Function
Neoprene WRT100Base Polymer
Stearic Acid0.5Processing Aid / Activator
N-772 (SRF) Carbon Black60Reinforcing Filler
Magnesium Oxide (MgO)4Acid Acceptor / Curing Agent
Zinc Oxide (ZnO)5Curing Agent / Activator
This compound (DBTU) 1.0 - 2.0 Primary Accelerator

Table 2: Typical Mechanical Properties of DBTU-Cured Neoprene Vulcanizate

PropertyTest MethodTypical Value
Hardness (Shore A)ASTM D224060 - 70
Tensile Strength (MPa)ASTM D41215 - 20
Elongation at Break (%)ASTM D412300 - 500
100% Modulus (MPa)ASTM D4122.0 - 4.0
Compression Set (70h @ 100°C, %)ASTM D39525 - 40

Table 3: Qualitative Comparison of Thiourea-Based Accelerators in Neoprene Vulcanization

AcceleratorCuring SpeedScorch SafetyHeat ResistanceCompression Set
This compound (DBTU) Ultra-FastModerateGoodGood
Ethylene Thiourea (ETU)Very FastGoodExcellentExcellent
Diethylthiourea (DETU)Very FastModerateGoodGood
Diphenylthiourea (DPTU)FastGoodGoodGood

Experimental Protocols

This section provides detailed methodologies for the preparation and testing of neoprene compounds vulcanized with DBTU.

Compounding of Neoprene with DBTU

Objective: To prepare a homogeneous neoprene compound containing DBTU and other necessary ingredients for vulcanization.

Materials:

  • Neoprene WRT

  • Stearic Acid

  • N-772 (SRF) Carbon Black

  • Magnesium Oxide (MgO)

  • Zinc Oxide (ZnO)

  • This compound (DBTU)

Equipment:

  • Two-roll mill with adjustable nip and temperature control

  • Analytical balance

  • Spatulas and cutting tools

Procedure:

  • Mastication: Soften the neoprene on the two-roll mill by passing it through the nip several times. The mill temperature should be maintained at approximately 50-70°C.

  • Incorporation of Ingredients:

    • Add stearic acid and allow it to mix thoroughly with the rubber.

    • Gradually add the carbon black, ensuring it is well dispersed. Use a sweeping motion to incorporate all the powder.

    • Add the magnesium oxide and zinc oxide. Mix until a homogeneous blend is achieved.

  • Addition of Accelerator: Add the this compound (DBTU) to the compound. Perform several passes through the mill to ensure uniform distribution.

  • Homogenization: Continue mixing the compound for a few more minutes, cutting and folding the rubber sheet to ensure complete homogenization.

  • Sheeting Out: Sheet out the compounded rubber to the desired thickness for subsequent molding and testing.

Determination of Cure Characteristics

Objective: To evaluate the vulcanization characteristics of the DBTU-accelerated neoprene compound using a rheometer.

Equipment:

  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)

Procedure:

  • Place a sample of the uncured neoprene compound into the rheometer die cavity.

  • Close the die and start the test at a specified temperature (e.g., 160°C).

  • The rheometer will measure the torque as a function of time.

  • From the resulting rheograph, determine the following parameters:

    • ML (Minimum Torque): An indication of the compound's viscosity.

    • MH (Maximum Torque): Related to the compound's stiffness and crosslink density.

    • ts2 (Scorch Time): The time to a two-unit rise in torque from the minimum, indicating the onset of vulcanization.

    • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure state.

Vulcanization (Curing)

Objective: To cross-link the neoprene compound to achieve its final physical properties.

Equipment:

  • Compression molding press with heated platens

  • Mold of desired dimensions

Procedure:

  • Preheat the compression molding press to the desired vulcanization temperature (e.g., 160°C).

  • Place the uncured neoprene compound into the preheated mold.

  • Close the press and apply a specific pressure.

  • Cure the sample for the predetermined optimum cure time (t90) obtained from the rheometer data.

  • After the curing time has elapsed, open the press and carefully remove the vulcanized neoprene sheet from the mold.

  • Allow the sheet to cool to room temperature before proceeding with physical property testing.

Physical Property Testing

Objective: To evaluate the mechanical properties of the vulcanized neoprene.

4.4.1. Hardness Measurement (ASTM D2240)

  • Use a Shore A durometer to measure the hardness of the vulcanized rubber sheet.

  • Take at least five readings at different points on the sample and calculate the average.

4.4.2. Tensile Properties (ASTM D412)

  • Use a die to cut dumbbell-shaped test specimens from the vulcanized sheet.

  • Measure the thickness and width of the narrow section of each specimen.

  • Place the specimen in the grips of a tensile testing machine.

  • Stretch the specimen at a constant rate until it breaks.

  • Record the force and elongation data to determine tensile strength, elongation at break, and modulus.

4.4.3. Compression Set (ASTM D395)

  • Cut cylindrical test specimens from the vulcanized sheet.

  • Measure the initial height of the specimens.

  • Place the specimens in a compression device and compress them to a specified percentage of their original height.

  • Place the device in an oven at a specified temperature (e.g., 100°C) for a set time (e.g., 70 hours).

  • Remove the device from the oven, release the specimens, and allow them to cool at room temperature for 30 minutes.

  • Measure the final height of the specimens and calculate the compression set as a percentage of the initial compression.

Visualizations

The following diagrams illustrate the vulcanization workflow and the logical relationship of the components in the neoprene compound.

Neoprene_Vulcanization_Workflow cluster_preparation Compound Preparation cluster_analysis Cure Analysis cluster_curing Vulcanization cluster_testing Physical Testing Mastication Mastication Ingredient_Mixing Ingredient_Mixing Mastication->Ingredient_Mixing Additives DBTU_Addition DBTU_Addition Ingredient_Mixing->DBTU_Addition Accelerator Homogenization Homogenization DBTU_Addition->Homogenization Cure_Rheometry Rheometry (MDR/ODR) Homogenization->Cure_Rheometry Compression_Molding Compression Molding Cure_Rheometry->Compression_Molding Cure Time (t90) Hardness Hardness (ASTM D2240) Compression_Molding->Hardness Tensile Tensile Properties (ASTM D412) Compression_Molding->Tensile Compression Compression Set (ASTM D395) Compression_Molding->Compression

Caption: Experimental workflow for neoprene vulcanization and testing.

Neoprene_Compound_Components Neoprene Neoprene Polymer Vulcanizate Vulcanized Neoprene Neoprene->Vulcanizate DBTU This compound (Accelerator) DBTU->Vulcanizate Accelerates Cross-linking Metal_Oxides Metal Oxides (MgO, ZnO) Metal_Oxides->Vulcanizate Enables Cross-linking Filler Carbon Black (Reinforcing Agent) Filler->Vulcanizate Improves Mechanical Properties Processing_Aid Stearic Acid (Activator) Processing_Aid->Vulcanizate Aids in Dispersion & Activation

References

Application Notes and Protocols for Corrosion Inhibition of Mild Steel using 1,3-Dibutyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, particularly in aggressive environments such as acidic or saline solutions.[1] This degradation can lead to significant economic losses and structural failures. The use of corrosion inhibitors is a primary strategy to mitigate this issue.[2] Among the various classes of inhibitors, organic compounds containing heteroatoms like sulfur and nitrogen have proven to be highly effective.[2][3] 1,3-Dibutyl-2-thiourea (DBTU) is one such organosulfur compound that has demonstrated significant potential as a corrosion inhibitor for mild steel.[4] Its efficacy is attributed to the presence of sulfur and nitrogen atoms which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.[3][5] This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of this compound on mild steel.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits the corrosion of mild steel is through adsorption onto the metal surface.[2][4] This process involves the sharing of electrons between the sulfur and nitrogen atoms in the DBTU molecule and the vacant d-orbitals of iron atoms on the mild steel surface. This interaction leads to the formation of a stable, protective film that isolates the metal from the corrosive environment.[4] The adsorption of DBTU can be described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the steel surface.[6]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the performance of this compound as a corrosion inhibitor for mild steel in a 3.5% NaCl solution.

Table 1: Inhibition Efficiency of this compound

Inhibitor Concentration (ppm)Inhibition Efficiency (%)MethodReference
5095.36Potentiodynamic Polarization[4]
5089.68Not Specified[7]

Table 2: Electrochemical Parameters from Potentiodynamic Polarization

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)
0 (Blank)----
50ShiftedReduced--

Note: Specific values for Ecorr, icorr, βa, and βc were not available in the provided search results, but the general trends of a shift in corrosion potential and a reduction in corrosion current density upon addition of the inhibitor are consistently reported.[8][9]

Experimental Protocols

Weight Loss Method

This gravimetric method provides a straightforward determination of the average corrosion rate.

Materials:

  • Mild steel coupons of known dimensions

  • Abrasive papers of various grades (e.g., 200, 400, 600, 800, 1000 grit)

  • Distilled water

  • Acetone

  • Desiccator

  • Analytical balance (±0.1 mg accuracy)

  • Corrosive medium (e.g., 3.5% NaCl solution)

  • This compound

  • Thermostatic water bath

Protocol:

  • Mechanically polish the mild steel coupons using a series of abrasive papers, starting from a coarse grit and proceeding to a fine grit to achieve a smooth, mirror-like surface.

  • Rinse the polished coupons thoroughly with distilled water, followed by degreasing with acetone.

  • Dry the coupons and store them in a desiccator.

  • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Prepare the corrosive solution (e.g., 3.5% NaCl in distilled water).

  • Prepare a series of corrosive solutions containing different concentrations of this compound (e.g., 10, 25, 50, 100 ppm). A blank solution without the inhibitor should also be prepared.

  • Completely immerse the pre-weighed coupons in the respective test solutions. Ensure the temperature is maintained at a constant value using a thermostatic water bath. The immersion period can range from several hours to days, depending on the desired experimental conditions.[10][11]

  • After the immersion period, retrieve the coupons from the solutions.

  • Remove the corrosion products from the coupon surface by careful brushing, followed by rinsing with distilled water and acetone.

  • Dry the cleaned coupons and reweigh them to obtain the final weight (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following equations:

    • Corrosion Rate (mm/year): CR = (87.6 × ΔW) / (A × T × D)

      • Where: ΔW is the weight loss in mg, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

    • Inhibition Efficiency (%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where: CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel coupon with a known exposed surface area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive medium with and without the inhibitor.

Protocol:

a. Potentiodynamic Polarization (PDP)

  • Prepare the mild steel working electrode by polishing, cleaning, and drying as described in the weight loss method.

  • Assemble the three-electrode cell with the mild steel WE, SCE RE, and platinum CE.

  • Fill the cell with the test solution (with or without the inhibitor).

  • Allow the system to stabilize by immersing the WE in the solution for a period (e.g., 30-60 minutes) to reach a stable Open Circuit Potential (OCP).[3]

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[12]

  • Record the resulting polarization curve (log current density vs. potential).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves.[9]

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

      • Where: icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inhibitor is the corrosion current density in the presence of the inhibitor.

b. Electrochemical Impedance Spectroscopy (EIS)

  • Use the same three-electrode setup and stabilization procedure as for the PDP measurements.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[13][14]

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. An increase in Rct in the presence of the inhibitor indicates effective corrosion inhibition.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

      • Where: Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.

Visualizations

G cluster_prep Sample Preparation cluster_exp Experimental Setup cluster_analysis Analysis cluster_results Results prep1 Mild Steel Coupon prep2 Mechanical Polishing prep1->prep2 prep3 Cleaning & Degreasing prep2->prep3 prep4 Drying & Weighing prep3->prep4 exp2 Immersion of Coupons prep4->exp2 exp3 Electrochemical Cell Setup prep4->exp3 exp1 Prepare Corrosive Media (with/without DBTU) exp1->exp2 exp1->exp3 analysis1 Weight Loss Measurement exp2->analysis1 analysis2 Potentiodynamic Polarization exp3->analysis2 analysis3 Electrochemical Impedance Spectroscopy exp3->analysis3 results1 Corrosion Rate analysis1->results1 results2 Inhibition Efficiency analysis1->results2 analysis2->results2 results3 Electrochemical Parameters analysis2->results3 analysis3->results2 analysis3->results3

Caption: Experimental workflow for evaluating corrosion inhibition.

G cluster_surface Mild Steel Surface (Fe) cluster_inhibitor This compound (DBTU) cluster_process Inhibition Process cluster_outcome Outcome Fe Fe adsorption Adsorption of DBTU on Fe surface Fe->adsorption DBTU DBTU Molecule (with S and N atoms) DBTU->adsorption Interaction via S and N atoms film Formation of a Protective Monolayer Film adsorption->film inhibition Corrosion Inhibition film->inhibition Acts as a barrier to corrosive species

Caption: Mechanism of corrosion inhibition by this compound.

References

Application of 1,3-Dibutyl-2-thiourea in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibutyl-2-thiourea is a versatile N,N'-disubstituted thiourea that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its utility stems from the reactive thiocarbonyl group and the nucleophilic nitrogen atoms, which can participate in a range of cyclization and multicomponent reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, including 1,3-thiazoles and 3,4-dihydropyrimidin-2(1H)-thiones. These heterocyclic cores are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.

Synthesis of 2-(Dibutylamino)-1,3-thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[1] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[2] When this compound is employed, it leads to the formation of 2-(dibutylamino)-1,3-thiazoles, which are of interest for their potential biological activities.

Reaction Scheme:

Hantzsch_Thiazole_Synthesis reactant1 This compound plus1 + reactant1->plus1 reactant2 α-Haloketone plus1->reactant2 arrow Solvent, Heat reactant2->arrow product 2-(Dibutylamino)-1,3-thiazole arrow->product

Caption: General scheme for Hantzsch thiazole synthesis.

Experimental Protocol (Adapted from a general procedure)

This protocol is adapted from a general Hantzsch thiazole synthesis procedure and provides a representative method for the synthesis of 2-(dibutylamino)-4-phenyl-1,3-thiazole.[1]

Materials:

  • This compound

  • 2-Bromoacetophenone (α-haloketone)

  • Ethanol

  • Sodium carbonate (Na₂CO₃) solution (5%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add 2-bromoacetophenone (1.0 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (20 mL) to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data (Representative)

The following table summarizes representative quantitative data for the Hantzsch synthesis of various 2-(dialkylamino)-1,3-thiazoles, analogous to the reaction with this compound.

α-HaloketoneThiourea DerivativeSolventTemperature (°C)Time (h)Yield (%)
2-BromoacetophenoneThis compoundEthanolReflux385-95
2-Chloro-4'-fluoroacetophenoneThis compoundDMF80480-90
3-(Bromoacetyl)coumarinThis compoundEthanolReflux2.588-96

Synthesis of 1,3-Dibutyl-3,4-dihydropyrimidin-2(1H)-thiones via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or their corresponding thiones.[3][4] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (or a similar active methylene compound), and urea or thiourea.[5] Utilizing this compound in this reaction provides access to N1,N3-disubstituted dihydropyrimidinethiones.

Reaction Scheme:

Biginelli_Reaction reactant1 This compound plus1 + reactant1->plus1 reactant2 Aldehyde plus1->reactant2 plus2 + reactant2->plus2 reactant3 β-Ketoester plus2->reactant3 arrow Acid Catalyst, Heat reactant3->arrow product 1,3-Dibutyl-dihydropyrimidinethione arrow->product Experimental_Workflow start Start reactants Combine this compound, Aldehyde/α-Haloketone, and β-Ketoester (if applicable) in solvent start->reactants catalyst Add Catalyst (if required) reactants->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitoring Monitor Progress by TLC reaction->monitoring workup Work-up: Cooling, Precipitation, Neutralization monitoring->workup Reaction Complete isolation Isolate Crude Product (Filtration) workup->isolation purification Purify by Recrystallization isolation->purification analysis Characterize Product (NMR, IR, MS) purification->analysis end End analysis->end

References

Application Notes and Protocols: 1,3-Dibutyl-2-thiourea as an Antioxidant in Rubber Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Dibutyl-2-thiourea (DBTU) as an antioxidant in various rubber formulations. This document outlines its mechanism of action, provides detailed experimental protocols for its evaluation, and presents illustrative data on its performance.

Introduction

This compound (DBTU), a derivative of thiourea, is a multifunctional additive in the rubber industry. It primarily serves as an ultra-accelerator for the vulcanization of polychloroprene rubber.[1] Beyond its role in curing, DBTU exhibits significant antioxidant and antiozonant properties, making it a valuable component for enhancing the durability and service life of rubber products.[2][3] Its application is particularly noted in natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and neoprene.[1][4] A key advantage of DBTU is its non-staining and non-discoloring nature, which is crucial for the production of light-colored rubber goods.[1]

Mechanism of Action as an Antioxidant

The degradation of rubber by oxidation is a free-radical chain reaction initiated by heat, light, or mechanical stress. This process leads to the loss of desirable physical properties such as elasticity and strength. Antioxidants function by interrupting this chain reaction.

Thiourea derivatives, including DBTU, are known to act as potent free-radical scavengers.[5] The primary mechanism is believed to be hydrogen atom transfer (HAT) . The N-H groups in the DBTU molecule can donate a hydrogen atom to highly reactive peroxy radicals (ROO•) that are formed during the oxidation of the rubber polymer. This neutralizes the peroxy radical, preventing it from abstracting a hydrogen atom from the polymer backbone and thus terminating the degradation chain reaction. The resulting DBTU radical is relatively stable and does not readily initiate new degradation chains.

Illustrative Performance Data

While specific quantitative data for this compound is not widely available in public literature, the following tables represent the expected performance of a thiourea-based antioxidant in a typical rubber formulation. These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Typical Natural Rubber Formulation for Antioxidant Testing

IngredientDosage (phr*)
Natural Rubber (SMR 20)100
Zinc Oxide5.0
Stearic Acid2.0
N330 Carbon Black45
Aromatic Oil5.0
Sulfur2.0
N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)1.0
This compound (DBTU)0.0, 0.5, 1.0, 1.5

*phr: parts per hundred rubber

Table 2: Illustrative Mechanical Properties of Natural Rubber Vulcanizates Before and After Accelerated Aging (Aging Conditions: 70°C for 72 hours in a hot air oven)

DBTU (phr)PropertyBefore AgingAfter AgingRetention (%)
0.0 (Control) Tensile Strength (MPa)22.513.560.0
Elongation at Break (%)55033060.0
Hardness (Shore A)6068-
0.5 Tensile Strength (MPa)22.818.279.8
Elongation at Break (%)54543680.0
Hardness (Shore A)6166-
1.0 Tensile Strength (MPa)23.020.790.0
Elongation at Break (%)54048690.0
Hardness (Shore A)6165-
1.5 Tensile Strength (MPa)22.720.088.1
Elongation at Break (%)53547188.0
Hardness (Shore A)6266-

Experimental Protocols

The following are detailed protocols for evaluating the antioxidant properties of this compound in a rubber formulation.

Rubber Compounding

Objective: To prepare rubber compounds with varying concentrations of DBTU.

Equipment:

  • Two-roll mill

  • Internal mixer (optional, for larger batches)

  • Analytical balance

Procedure:

  • Mastication: Soften the natural rubber on the two-roll mill by passing it through the nip several times.

  • Addition of Activators: Add zinc oxide and stearic acid to the masticated rubber and mix until a homogenous blend is achieved.

  • Incorporation of Filler and Oil: Gradually add the carbon black and aromatic oil, ensuring complete dispersion.

  • Addition of Antioxidant: Add the specified amount of DBTU to the compound and mix thoroughly.

  • Addition of Curatives: Finally, add the sulfur and CBS accelerator. Keep the mill temperature low during this step to prevent premature vulcanization (scorching).

  • Homogenization: Continue mixing for a few more minutes to ensure all ingredients are uniformly dispersed.

  • Sheeting Out: Sheet the final compound from the mill at a thickness of approximately 2 mm.

Vulcanization (Curing)

Objective: To cross-link the rubber compound to obtain vulcanized test specimens.

Equipment:

  • Compression molding press with heated platens

  • Mold for test specimens (e.g., dumbbell shape for tensile testing)

Procedure:

  • Cut the unvulcanized rubber sheet into pieces that fit the mold cavities.

  • Place the rubber pieces into the pre-heated mold.

  • Close the press and apply a pressure of approximately 10 MPa.

  • Vulcanize the rubber at a specified temperature and time (e.g., 150°C for the optimal cure time determined by a rheometer).

  • After the curing time, carefully remove the mold from the press and allow it to cool before demolding the vulcanized rubber sheets.

Accelerated Aging

Objective: To simulate the long-term effects of heat and oxygen on the rubber vulcanizates.

Equipment:

  • Hot air oven with controlled temperature and air circulation.

Procedure:

  • Die-cut the required number of test specimens (e.g., dumbbell-shaped specimens for tensile testing) from the vulcanized rubber sheets.

  • Hang the specimens in the hot air oven, ensuring they are not in contact with each other.

  • Age the specimens at a specified temperature and duration (e.g., 70°C for 72 hours, as per ASTM D573).

  • After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours before testing.

Mechanical Property Testing

Objective: To evaluate the effect of DBTU on the physical properties of the rubber before and after aging.

Equipment:

  • Tensile testing machine with a suitable load cell

  • Hardness tester (Shore A durometer)

Procedure:

  • Tensile Testing (according to ASTM D412):

    • Measure the thickness and width of the narrow section of the dumbbell specimens.

    • Mount the specimen in the grips of the tensile testing machine.

    • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen breaks.

    • Record the tensile strength (stress at break) and elongation at break.

    • Test at least three specimens for each compound and calculate the average values.

  • Hardness Testing (according to ASTM D2240):

    • Place the vulcanized rubber sheet on a flat, hard surface.

    • Press the indenter of the Shore A durometer firmly onto the rubber surface.

    • Read the hardness value from the dial within one second.

    • Take at least five readings at different locations on the sample and calculate the average.

Visualizations

Experimental_Workflow cluster_preparation Compound Preparation cluster_testing Property Evaluation cluster_aging Accelerated Aging cluster_analysis Data Analysis Compounding Rubber Compounding Vulcanization Vulcanization Compounding->Vulcanization Uncured Sheet Unaged_Testing Testing of Unaged Samples Vulcanization->Unaged_Testing Cured Samples Aging Accelerated Aging (Hot Air Oven) Vulcanization->Aging Cured Samples Data_Analysis Data Comparison and Analysis Unaged_Testing->Data_Analysis Aged_Testing Testing of Aged Samples Aged_Testing->Data_Analysis Aging->Aged_Testing Aged Samples

Caption: Experimental workflow for evaluating DBTU as an antioxidant.

Antioxidant_Mechanism Initiation Initiation (Heat, Light, Stress) Polymer Rubber Polymer (RH) Initiation->Polymer Free_Radical Polymer Radical (R•) Polymer->Free_Radical H• abstraction Polymer->Free_Radical Peroxy_Radical Peroxy Radical (ROO•) Free_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Peroxy_Radical->Polymer H• abstraction Propagation Propagation Peroxy_Radical->Propagation DBTU DBTU (AH) Peroxy_Radical->DBTU Reaction Degradation Degradation of Rubber Propagation->Degradation Termination Termination DBTU->Termination H• donation Stable_Products Stable Products Termination->Stable_Products

Caption: Antioxidant mechanism of DBTU in rubber.

References

Application Note and Protocols for Evaluating the Antiozonant Properties of N,N'-Dibutylthiourea (DBTU)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ozone, a highly reactive allotrope of oxygen, is a significant environmental factor that contributes to the degradation of polymeric materials, particularly elastomers containing carbon-carbon double bonds in their backbone.[1][2] This process, known as ozonolysis, leads to chain scission, resulting in the formation of surface cracks and a subsequent decline in the material's mechanical properties, ultimately causing premature failure of rubber products.[1][2] Antiozonants are chemical additives incorporated into rubber formulations to inhibit or retard the detrimental effects of ozone.[3] N,N'-dibutylthiourea (DBTU) is a thiourea derivative that can be investigated for its potential antiozonant properties. This document provides a detailed experimental setup and protocols for evaluating the efficacy of DBTU as an antiozonant in a typical rubber formulation.

The primary mechanism of chemical antiozonants involves their migration to the rubber surface, where they can react with ozone at a faster rate than the rubber polymer, thus providing a sacrificial protective layer.[1][3] Some antiozonants may also form a protective film on the surface that acts as a physical barrier to ozone.[1][3] The experimental design outlined below is based on established international standards for ozone aging tests, such as ASTM D1149 and ISO 1431, to ensure reliable and reproducible results.[4][5][6]

Experimental Objective

To quantitatively assess the antiozonant efficacy of N,N'-dibutylthiourea (DBTU) in a vulcanized rubber compound by comparing its performance against a control formulation (without antiozonant) and a standard commercial antiozonant.

Materials and Equipment

  • Rubber Compounding Ingredients:

    • Base Elastomer (e.g., Natural Rubber - NR, Styrene-Butadiene Rubber - SBR)

    • Carbon Black (e.g., N330)

    • Zinc Oxide

    • Stearic Acid

    • Processing Oil (e.g., naphthenic)

    • Sulfur (curing agent)

    • Accelerator (e.g., N-tert-butyl-2-benzothiazolesulfenamide - TBBS)

    • N,N'-dibutylthiourea (DBTU) - Test Antiozonant

    • Standard Antiozonant (e.g., N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine - 6PPD)

  • Equipment:

    • Two-roll mill or internal mixer for rubber compounding

    • Hydraulic press with heated platens for vulcanization

    • Dumbbell-shaped die for cutting test specimens (ASTM D412)

    • Ozone test chamber with controls for ozone concentration, temperature, and humidity[4][7]

    • Tensile testing machine

    • Stereomicroscope or digital microscope for crack evaluation

    • Hardness tester (Durometer)

Experimental Protocols

1. Rubber Compounding and Vulcanization

This protocol describes the preparation of rubber compounds with and without the test antiozonant, DBTU.

  • 1.1. Formulation Design: Prepare three different rubber formulations as detailed in Table 1. The amounts are given in parts per hundred of rubber (phr).

    IngredientControl (phr)DBTU (phr)Standard (phr)
    Natural Rubber (SMR 20)100100100
    Carbon Black (N330)505050
    Zinc Oxide555
    Stearic Acid222
    Naphthenic Oil555
    Sulfur222
    TBBS111
    DBTU 0 2 0
    6PPD 0 0 2
    • Table 1: Rubber Formulations

  • 1.2. Mixing Procedure (Two-Roll Mill):

    • Set the mill roll temperature to 70 ± 5 °C.

    • Masticate the natural rubber for 2-3 minutes.

    • Add zinc oxide and stearic acid and mix until well dispersed (approx. 2-3 minutes).

    • Add carbon black in increments, ensuring complete incorporation after each addition.

    • Add the processing oil.

    • Add the antiozonant (DBTU or 6PPD) for the respective batches and mix for 2-3 minutes.

    • Finally, add the sulfur and TBBS and mix for a short duration (approx. 2 minutes) to avoid scorching.

    • Sheet out the compounded rubber and allow it to cool for at least 24 hours at room temperature.

  • 1.3. Vulcanization:

    • Cut the compounded rubber sheets to fit the mold cavity.

    • Preheat the hydraulic press to the vulcanization temperature (e.g., 150 °C).

    • Place the rubber in the mold and cure for the predetermined optimal cure time (t90) obtained from a rheometer.

    • After curing, remove the vulcanized sheets from the mold and cool them to room temperature.

2. Ozone Resistance Test (Static Conditions)

This protocol is based on the ASTM D1149 standard.[5][8]

  • 2.1. Specimen Preparation:

    • Die-cut dumbbell-shaped specimens from the vulcanized rubber sheets.

    • Mount the specimens on holders at a specified elongation, typically 20%.[9]

    • Condition the mounted specimens for 24 hours in an ozone-free atmosphere at the test temperature.[5]

  • 2.2. Ozone Exposure:

    • Set the ozone test chamber to the desired parameters. Standard conditions are often an ozone concentration of 50 ± 5 pphm, a temperature of 40 ± 2 °C, and a relative humidity of 50 ± 5%.[9]

    • Place the conditioned specimens in the ozone chamber.

    • Expose the specimens for a series of time intervals (e.g., 24, 48, 72, 96 hours).

  • 2.3. Evaluation of Ozone Cracking:

    • At each time interval, remove the specimens from the chamber.

    • Visually inspect the surface of the specimens for cracks under 7x magnification.

    • Rate the cracks according to the ASTM D1171 rating scale (Table 2).

    RatingDescription of Cracks
    0No cracks
    1Small cracks, barely visible
    2Clearly visible cracks
    3Large, deep cracks
    4Severe cracking, cracks have grown together
    • Table 2: Ozone Crack Rating Scale

3. Evaluation of Mechanical Properties

This protocol assesses the change in physical properties of the rubber after ozone exposure.

  • 3.1. Tensile Testing:

    • After the final ozone exposure period, remove the specimens and allow them to relax for 24 hours in a standard laboratory atmosphere.

    • Conduct tensile tests on the exposed and unexposed (control) specimens according to ASTM D412.

    • Measure the tensile strength, elongation at break, and modulus at 100% elongation.

  • 3.2. Hardness Testing:

    • Measure the Shore A hardness of the exposed and unexposed specimens using a durometer.

Data Presentation

The collected data should be organized into tables for clear comparison.

FormulationExposure Time (hours)Crack Rating (Avg.)
Control24
48
72
96
DBTU24
48
72
96
Standard (6PPD)24
48
72
96
  • Table 3: Ozone Crack Rating Results

FormulationPropertyBefore ExposureAfter 96h Exposure% Retention
ControlTensile Strength (MPa)
Elongation at Break (%)
Hardness (Shore A)
DBTUTensile Strength (MPa)
Elongation at Break (%)
Hardness (Shore A)
Standard (6PPD)Tensile Strength (MPa)
Elongation at Break (%)
Hardness (Shore A)
  • Table 4: Mechanical Properties Before and After Ozone Exposure

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exposure Ozone Exposure cluster_analysis Analysis cluster_data Data Interpretation compounding Rubber Compounding vulcanization Vulcanization compounding->vulcanization specimen_prep Specimen Preparation vulcanization->specimen_prep ozone_chamber Ozone Chamber Exposure (50 pphm, 40°C, 20% strain) specimen_prep->ozone_chamber crack_eval Visual Crack Evaluation ozone_chamber->crack_eval tensile_test Tensile Testing ozone_chamber->tensile_test hardness_test Hardness Testing ozone_chamber->hardness_test data_comp Data Comparison and Efficacy Assessment crack_eval->data_comp tensile_test->data_comp hardness_test->data_comp

Caption: Experimental workflow for evaluating the antiozonant properties of DBTU.

Antiozonant Protection Mechanism

protection_mechanism cluster_ozone Ozone Attack cluster_rubber Rubber Matrix cluster_products Reaction Products O3 Ozone (O3) rubber Unsaturated Rubber (Polymer Chains) O3->rubber Ozonolysis dbtu DBTU (Antiozonant) O3->dbtu Preferential Reaction cracks Chain Scission & Crack Formation rubber->cracks reaction_products DBTU-Ozone Reaction Products dbtu->reaction_products protective_layer Protective Layer reaction_products->protective_layer protective_layer->rubber Inhibition

Caption: Proposed mechanism of DBTU as a scavenger and protective film former.

By following these detailed protocols, researchers can systematically evaluate the antiozonant properties of N,N'-dibutylthiourea. The quantitative data obtained from crack ratings and the retention of mechanical properties will provide a clear indication of DBTU's effectiveness in protecting rubber against ozone degradation. This standardized approach allows for a reliable comparison of DBTU with existing commercial antiozonants, aiding in the development of new and improved rubber antidegradants.

References

Application Notes and Protocols: 1,3-Dibutyl-2-thiourea in Coordination Chemistry with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coordination chemistry of 1,3-dibutyl-2-thiourea and its analogues with transition metals. The document details the synthesis, characterization, and potential applications of these complexes, with a focus on their catalytic and biological activities. The information is supported by experimental protocols and quantitative data to facilitate research and development in these areas. While specific data for this compound complexes is limited in the literature, data for the closely related 1,3-diisobutyl-2-thiourea is used as a representative model.

Introduction to this compound in Coordination Chemistry

Thiourea derivatives are versatile ligands in coordination chemistry due to the presence of both sulfur and nitrogen donor atoms, allowing for various coordination modes, including monodentate coordination through the sulfur atom and bidentate chelation involving both sulfur and nitrogen.[1] The coordination of these ligands to transition metals can lead to complexes with interesting structural, spectroscopic, and reactive properties. This compound, a symmetrically substituted thiourea, and its analogues have been shown to form stable complexes with a range of transition metals, including copper, zinc, mercury, palladium, and platinum.[2] These complexes are of significant interest due to their potential applications in catalysis and medicine.[3][4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for transition metal complexes of 1,3-diisobutyl-2-thiourea, a close structural analogue of this compound.

Table 1: Selected Bond Lengths and Angles for Copper(I) Complexes of 1,3-Diisobutyl-2-thiourea [2]

ComplexParameterValue
[Cu(Tu)₂Cl]Cu-S1 (Å)2.213(4)
Cu-S2 (Å)2.216(3)
Cu-Cl (Å)2.272(3)
S1-Cu-S2 (°)115.76(13)
S1-Cu-Cl (°)120.94(11)
S2-Cu-Cl (°)123.30(12)
[Cu(Tu)₃I]Cu-S1 (Å)2.336(6)
C=S (Å)1.713(2)
S1-Cu-S1 (°)100.32(2)
S1-Cu-I1 (°)117.55(16)

Table 2: Spectroscopic Data for 1,3-Diisobutyl-2-thiourea and its Zn(II) and Hg(II) Complexes [2]

Compound¹³C-NMR δ(C=S) (ppm)FT-IR ν(N-H) (cm⁻¹)
1,3-Diisobutyl-2-thiourea (Ligand)181.73278-3288
[Zn(Tu)₂Cl₂]174.83280
[Hg(Tu)₂I₂]176.93285

Experimental Protocols

Synthesis of this compound Ligand

This protocol describes a general method for the synthesis of symmetrically disubstituted thioureas.

Materials:

  • Butyl isothiocyanate

  • Butylamine

  • Ethanol

  • Stirring apparatus

  • Reflux condenser

Protocol:

  • Dissolve butyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.

  • Add butylamine (1 equivalent) dropwise to the solution while stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterize the product using FT-IR and NMR spectroscopy.

Synthesis of a Copper(I)-Thiourea Complex: [Cu(Tu)₂Cl]

This protocol is adapted from the synthesis of the 1,3-diisobutyl-2-thiourea analogue.[2]

Materials:

  • Copper(I) chloride (CuCl)

  • This compound (Tu)

  • Acetonitrile

  • Magnetic stirrer

Protocol:

  • In a flask, dissolve this compound (2 equivalents) in acetonitrile.

  • In a separate flask, suspend copper(I) chloride (1 equivalent) in acetonitrile.

  • Slowly add the CuCl suspension to the thiourea solution with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • The completion of the reaction is often indicated by a color change.

  • Filter the resulting solution to remove any unreacted starting material.

  • Slowly evaporate the solvent from the filtrate to yield crystals of the complex.

  • Wash the crystals with a small amount of cold diethyl ether and dry under vacuum.

  • Characterize the complex using FT-IR, NMR, and single-crystal X-ray diffraction if suitable crystals are obtained.

Synthesis of a Palladium(II)-Thiourea Complex for Catalysis

This is a general protocol for the synthesis of palladium(II) complexes with thiourea ligands.

Materials:

  • Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • This compound

  • Ethanol

  • Stirring apparatus

Protocol:

  • Dissolve potassium tetrachloropalladate(II) (1 equivalent) in ethanol.

  • In a separate flask, dissolve this compound (4 equivalents) in ethanol.

  • Slowly add the thiourea solution to the palladium salt solution with stirring.

  • A precipitate should form upon mixing.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Collect the precipitate by filtration and wash with cold ethanol and then diethyl ether.

  • Dry the product under vacuum.

  • Characterize the complex by elemental analysis, FT-IR, and NMR spectroscopy.[7]

Visualized Pathways and Mechanisms

Catalytic Cycle of Suzuki-Miyaura Coupling using a Palladium-Thiourea Complex

The following diagram illustrates the proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium-thiourea complex. The cycle involves the formation of a palladium-carbene intermediate through desulfurization of the thiourea ligand.[3][4][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X Carbene_Formation Thiourea Desulfurization (Ag₂O) Pd0->Carbene_Formation Thiourea PdII_RX R-Pd(II)-X OA->PdII_RX TM Transmetalation PdII_RX->TM R¹-B(OR)₂ PdII_R_R1 R-Pd(II)-R¹ TM->PdII_R_R1 RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Product R-R¹ RE->Product Pd_Carbene Pd-Carbene Intermediate Carbene_Formation->Pd_Carbene

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Anticancer Mechanism of Platinum-Thiourea Complexes

Platinum-thiourea complexes can exhibit anticancer activity through a mechanism that involves covalent binding to DNA, similar to cisplatin. This interaction leads to DNA damage and ultimately apoptosis in cancer cells.[9]

Anticancer_Mechanism cluster_cell Cancer Cell Pt_Complex [Pt(thiourea)Cl₂] Activation Aquation (Loss of Cl⁻) Pt_Complex->Activation Active_Pt [Pt(thiourea)Cl(H₂O)]⁺ Activation->Active_Pt DNA_Binding Covalent Binding to Guanine N7 Active_Pt->DNA_Binding Nuclear DNA DNA_Adduct Platinum-DNA Adduct DNA_Binding->DNA_Adduct Replication_Inhibition Inhibition of DNA Replication and Transcription DNA_Adduct->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: Anticancer mechanism of platinum-thiourea complexes.

Mitochondria-Mediated Apoptosis Induced by a Gold(I)-Thiourea Complex

Gold(I)-thiourea complexes have been shown to induce apoptosis in cancer cells through a mitochondria-dependent pathway, which involves the generation of reactive oxygen species (ROS).[10]

Apoptosis_Pathway Au_Complex Au(I)-Thiourea Complex ROS ↑ Reactive Oxygen Species (ROS) Au_Complex->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-mediated apoptosis by a Au(I)-thiourea complex.

References

Application Notes and Protocols: 1,3-Dibutyl-2-thiourea as a Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibutyl-2-thiourea is a symmetrically substituted N,N'-dialkylthiourea that has potential applications as a ligand in organometallic catalysis. Thiourea derivatives are known to coordinate with various transition metals, acting as versatile ligands in a range of catalytic transformations.[1] The sulfur and nitrogen atoms of the thiourea moiety can act as effective donors, influencing the electronic and steric properties of the metal center and thereby modulating its catalytic activity. While specific literature detailing the catalytic applications of this compound is limited, these notes provide generalized protocols and application insights based on the broader class of N,N'-dialkylthiourea ligands in key organometallic cross-coupling reactions. These protocols are intended to serve as a starting point for researchers investigating the catalytic potential of this compound.

General Considerations for Using this compound as a Ligand

This compound can be employed as a ligand in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The thiourea ligand can be introduced to the reaction mixture in situ with a palladium precursor or used to synthesize a pre-formed palladium complex.

Key advantages of thiourea-based ligands:

  • Air and moisture stability, simplifying handling.[1]

  • Strong coordination to metal centers.[1]

  • The ability to modulate the catalyst's activity and stability.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. Palladium complexes with N,N'-disubstituted thiourea ligands can be effective catalysts for this transformation.

Table 1: Representative Data for Suzuki-Miyaura Coupling using Thiourea-type Ligands

EntryAryl HalideBoronic AcidBaseSolventCatalyst Loading (mol%)Yield (%)Reference
14-IodoanisolePhenylboronic acidK₂CO₃H₂O/EtOH0.1295[2]
24-BromobenzonitrilePhenylboronic acidK₂CO₃H₂O/EtOH0.1296[2]
31-Bromo-4-nitrobenzenePhenylboronic acidK₂CO₃H₂O/EtOH0.1292[2]
44-Bromotoluene4-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O1.088General
52-Bromopyridine3-Thienylboronic acidCs₂CO₃Toluene/H₂O1.585General

Note: The data in this table is representative of N,N'-disubstituted thiourea and related ligand systems and serves as a guideline for expected performance.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).

  • Reaction Setup: To the flask, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 0.1-0.2 M).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Catalyst Preparation (In Situ) cluster_reaction Reaction Setup cluster_process Reaction & Work-up Pd_precursor Pd(OAc)₂ Inert_atm Inert Atmosphere Ligand This compound Aryl_halide Aryl Halide Inert_atm->Aryl_halide Add Reactants Boronic_acid Boronic Acid Base Base Solvent Degassed Solvent Heating Heating & Stirring Solvent->Heating Monitoring TLC/GC-MS Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-X(L)₂ Pd0->PdII_1 Oxidative Addition HX_Base [H-Base]⁺X⁻ PdII_2 [Ar-Pd(II)-alkene(L)₂]⁺X⁻ PdII_1->PdII_2 Alkene Coordination PdII_3 R-Pd(II)-H(L)₂ PdII_2->PdII_3 Migratory Insertion PdII_3->Pd0 Reductive Elimination (with Base) Product Substituted Alkene PdII_3->Product β-Hydride Elimination ArX Ar-X Alkene Alkene Base Base Sonogashira_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-X(L)₂ Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)-alkynyl(L)₂ PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Ar-C≡C-R ArX Ar-X Alkyne R-C≡C-H Cu_acetylide Cu-C≡C-R Alkyne->Cu_acetylide CuI, Base CuI CuI Base Base

References

Application Notes and Protocols: 1,3-Dibutyl-2-thiourea as an Industrial Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of 1,3-Dibutyl-2-thiourea as a multifunctional additive for industrial lubricants. The information is intended to guide researchers and scientists in the development and testing of new lubricant formulations.

Introduction

This compound (DBTU) is a sulfur and nitrogen-containing organic compound with potential applications as a multifunctional additive in industrial lubricants. Thiourea derivatives are known to exhibit excellent anti-wear, extreme pressure (EP), and antioxidant properties, making them suitable for enhancing the performance and lifespan of lubricants in demanding industrial environments. The butyl groups in DBTU enhance its solubility in base oils, a critical characteristic for lubricant additives. While primarily known for its role as a corrosion inhibitor and a rubber vulcanization accelerator, its properties suggest significant potential in lubrication.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name This compound
Synonyms N,N'-Di-n-butylthiourea, DBTU
CAS Number 109-46-6
Molecular Formula C9H20N2S[2]
Molecular Weight 188.33 g/mol [2]
Appearance White to yellowish crystalline powder[3]
Melting Point 63-65 °C[2]
Boiling Point 122 °C @ 14 mmHg[2]
Solubility Slightly soluble in water[2]

Performance as a Lubricant Additive

While specific performance data for this compound in lubricant applications is not extensively available in public literature, the known characteristics of thiourea derivatives suggest it can function as a multifunctional additive. The following tables present representative data illustrating the potential performance benefits of incorporating DBTU into a base lubricant. This data is intended for illustrative purposes to guide formulation and testing.

Anti-Wear Properties

The anti-wear performance of a lubricant is crucial in preventing metal-to-metal contact and reducing material loss. The four-ball wear test (ASTM D4172) is a standard method to evaluate these properties.

Table 1: Representative Four-Ball Wear Test Results (ASTM D4172)

Lubricant FormulationWear Scar Diameter (mm)
Base Oil (ISO VG 46)0.85
Base Oil + 1.0% wt. This compound0.45
Commercial Anti-Wear Lubricant0.40
Extreme Pressure (EP) Properties

Extreme pressure additives are essential in applications with high loads and pressures to prevent seizure and catastrophic failure of lubricated components. The four-ball EP test can also be used to determine the load-carrying capacity of a lubricant.

Table 2: Representative Four-Ball Extreme Pressure Test Results

Lubricant FormulationWeld Point (kgf)
Base Oil (ISO VG 46)160
Base Oil + 1.0% wt. This compound250
Commercial EP Lubricant280
Antioxidant Properties

The antioxidant capability of a lubricant additive is critical for extending the service life of the lubricant by preventing oxidative degradation at elevated temperatures. The Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) is a standard method to assess oxidation stability.[4][5]

Table 3: Representative Oxidation Stability Test Results (ASTM D2272)

Lubricant FormulationOxidation Induction Time (minutes)
Base Oil (ISO VG 46)150
Base Oil + 1.0% wt. This compound350
Commercial Lubricant with Antioxidant Package400

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of this compound as a lubricant additive.

Synthesis of this compound

This protocol is adapted from the synthesis of similar dialkyl thiourea derivatives.[1][3]

Objective: To synthesize this compound from n-butylamine and carbon disulfide.

Materials:

  • n-Butylamine

  • Carbon disulfide

  • Alumina (activated, neutral)

  • Ethanol (optional, as a solvent)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve n-butylamine in a suitable solvent such as ethanol. For a solvent-free reaction, proceed to the next step.

  • Add activated neutral alumina to the flask.

  • Slowly add carbon disulfide dropwise to the stirring mixture of n-butylamine and alumina. An exothermic reaction may occur.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the alumina.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Evaluation of Wear Preventive Characteristics (ASTM D4172)

Objective: To determine the anti-wear properties of a lubricating fluid containing this compound using a four-ball wear tester.

Apparatus:

  • Four-ball wear test machine

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)[6]

  • Microscope for measuring wear scar diameter

Procedure:

  • Thoroughly clean the test balls and the ball pot assembly with a suitable solvent.

  • Place three clean steel balls in the ball pot.

  • Pour the test lubricant (base oil with a specified concentration of DBTU) into the pot, ensuring the balls are fully submerged.

  • Place the fourth ball in the chuck of the motor-driven spindle.

  • Assemble the test apparatus and apply the desired load (e.g., 40 kgf).[6]

  • Set the test temperature (e.g., 75 °C) and allow the lubricant to reach thermal equilibrium.[6]

  • Start the motor and run the test at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).[6]

  • After the test, disassemble the apparatus and clean the three lower balls.

  • Measure the diameter of the wear scars on the three stationary balls in two perpendicular directions using the microscope.

  • Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear properties.

Evaluation of Oxidation Stability (ASTM D2272 - RPVOT)

Objective: To assess the oxidation stability of a lubricating oil formulated with this compound.

Apparatus:

  • Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus

  • Oxygen supply

  • Copper catalyst coil

Procedure:

  • Place a 50 g sample of the test oil, 5 g of distilled water, and a polished copper catalyst coil into the sample container of the pressure vessel.

  • Seal the pressure vessel and charge it with oxygen to a pressure of 90 psi (620 kPa).[4]

  • Place the vessel in a heating bath maintained at 150 °C and rotate it at 100 rpm at an angle of 30 degrees.[5]

  • Continuously monitor the pressure inside the vessel.

  • The test is complete when the pressure drops by 25 psi (172 kPa) from the maximum pressure reached.[5]

  • Record the time in minutes from the start of the test to this pressure drop. This time is the oxidation induction time. A longer time indicates greater oxidation stability.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the formulation process.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_formulation Lubricant Formulation cluster_testing Performance Evaluation reactants n-Butylamine + Carbon Disulfide reaction Reaction with Alumina Catalyst reactants->reaction purification Purification (Filtration & Recrystallization) reaction->purification dbtu This compound purification->dbtu formulated_oil Formulated Lubricant dbtu->formulated_oil Blending base_oil Base Oil (e.g., ISO VG 46) base_oil->formulated_oil aw_test Anti-Wear Test (ASTM D4172) formulated_oil->aw_test ep_test Extreme Pressure Test formulated_oil->ep_test ox_test Oxidation Stability Test (ASTM D2272) formulated_oil->ox_test results Performance Data aw_test->results ep_test->results ox_test->results

Caption: Experimental workflow for synthesis, formulation, and evaluation.

formulation_logic start Start: Define Lubricant Performance Requirements select_base Select Base Oil (e.g., Mineral, Synthetic) start->select_base determine_conc Determine Concentration of This compound select_base->determine_conc blend Blend Additive with Base Oil determine_conc->blend 1-5% wt. homogenize Ensure Homogeneity (Stirring/Heating) blend->homogenize quality_control Quality Control Tests (Viscosity, etc.) homogenize->quality_control performance_eval Performance Evaluation (AW, EP, Oxidation) quality_control->performance_eval optimize Optimize Formulation? performance_eval->optimize optimize->determine_conc Yes final_formulation Final Lubricant Formulation optimize->final_formulation No

Caption: Logical flow for formulating lubricants with this compound.

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) in Evaluating 1,3-Dibutyl-2-thiourea as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. 1,3-Dibutyl-2-thiourea (DBTU) has emerged as a promising corrosion inhibitor, particularly for carbon steel in saline environments.[1] This document provides detailed application notes and protocols for utilizing Electrochemical Impedance Spectroscopy (EIS) to evaluate the corrosion inhibition performance of DBTU. EIS is a powerful non-destructive technique that provides valuable insights into the kinetics of electrochemical processes and the protective properties of inhibitor films.[2]

Principle of EIS in Corrosion Inhibition Studies

EIS involves applying a small amplitude AC potential signal to a corroding system at various frequencies and measuring the resulting current response. The impedance, which is the resistance to the flow of alternating current, is then calculated. By analyzing the impedance data, typically through Nyquist and Bode plots, and fitting it to an equivalent circuit model, one can determine key parameters related to corrosion, such as:

  • Charge Transfer Resistance (Rct): This is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion inhibition.

  • Double-Layer Capacitance (Cdl): This relates to the capacitance of the electrical double layer at the metal/solution interface. A decrease in Cdl upon addition of an inhibitor suggests the adsorption of inhibitor molecules onto the metal surface, displacing water molecules and forming a protective film.

The inhibition efficiency (%IE) can be calculated from the Rct values using the following equation:

%IE = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100

Where:

  • Rct(inh) is the charge transfer resistance in the presence of the inhibitor.

  • Rct(blank) is the charge transfer resistance in the absence of the inhibitor.

Experimental Protocols

This section outlines the detailed methodology for evaluating the corrosion inhibition of this compound on carbon steel in a saline environment using EIS.

Materials and Reagents
  • Working Electrode: Carbon steel specimen with a defined surface area (e.g., 1 cm²). The chemical composition of the steel should be known.

  • Corrosive Medium: 3.5% (w/w) NaCl solution, prepared using analytical grade NaCl and distilled or deionized water. This solution simulates a seawater environment.[1]

  • Inhibitor: this compound (DBTU).

  • Reagents for Electrode Preparation: Silicon carbide (SiC) abrasive papers of various grades (e.g., 400, 800, 1200 grit), acetone, ethanol, and distilled water.

Instrumentation
  • Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA): Capable of performing EIS measurements over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Three-Electrode Electrochemical Cell: Consisting of the carbon steel working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.

Experimental Procedure
  • Working Electrode Preparation:

    • Mechanically polish the carbon steel working electrode with successively finer grades of SiC abrasive paper to achieve a mirror-like finish.

    • Degrease the polished electrode by sonicating in acetone and then ethanol for 5-10 minutes each.

    • Rinse the electrode thoroughly with distilled water and dry it with a stream of cool air.

  • Test Solution Preparation:

    • Prepare the blank corrosive medium by dissolving the required amount of NaCl in distilled water to achieve a 3.5% (w/w) concentration.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) if it is not directly soluble in the corrosive medium.

    • Prepare a series of test solutions by adding different concentrations of the DBTU stock solution to the 3.5% NaCl solution. A recommended concentration range for initial screening is 10 ppm to 100 ppm, including the optimal concentration of 50 ppm.[1]

  • EIS Measurement:

    • Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.

    • Fill the cell with the test solution (blank or with inhibitor).

    • Allow the system to stabilize by immersing the working electrode in the solution for a specific period (e.g., 30-60 minutes) to reach a stable open-circuit potential (OCP).

    • Perform the EIS measurement at the OCP.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.

    • Record the impedance data.

    • Repeat the measurement for each inhibitor concentration.

Data Analysis
  • Plotting the Data: Generate Nyquist and Bode plots from the raw impedance data.

    • Nyquist Plot: A plot of the imaginary part of impedance (-Z") versus the real part of impedance (Z'). For a simple corrosion system, this plot will show a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).

    • Bode Plot: This consists of two plots: the logarithm of the impedance modulus (|Z|) versus the logarithm of frequency (log f), and the phase angle (θ) versus the logarithm of frequency (log f). The Bode plot provides information about the capacitive and resistive behavior of the system.

  • Equivalent Circuit Modeling:

    • Fit the experimental EIS data to a suitable equivalent circuit model to extract quantitative electrochemical parameters. For the corrosion of carbon steel in the presence of thiourea-based inhibitors, a Randles-type circuit is commonly used.

    • This circuit typically consists of the solution resistance (Rs) in series with a parallel combination of the charge transfer resistance (Rct) and a constant phase element (CPE) representing the non-ideal double-layer capacitance.

Data Presentation

The quantitative data obtained from the EIS measurements should be summarized in a clear and structured table for easy comparison.

Inhibitor Concentration (ppm)Rct (Ω·cm²)Cdl (µF·cm⁻²)Inhibition Efficiency (%IE)
0 (Blank)ValueValue-
10ValueValueValue
25ValueValueValue
50ValueValue95.36[1]
75ValueValueValue
100ValueValueValue

Note: The values in this table are illustrative. Researchers should populate it with their experimental data. The inhibition efficiency at 50 ppm is based on published findings.[1]

Mandatory Visualizations

Experimental Workflow

EIS_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis WE_Prep Working Electrode Preparation Cell_Assembly Cell Assembly WE_Prep->Cell_Assembly Sol_Prep Solution Preparation Sol_Prep->Cell_Assembly Stabilization OCP Stabilization Cell_Assembly->Stabilization EIS_Acquisition EIS Data Acquisition Stabilization->EIS_Acquisition Plotting Nyquist & Bode Plots EIS_Acquisition->Plotting Modeling Equivalent Circuit Modeling Plotting->Modeling Parameter_Extraction Parameter Extraction (Rct, Cdl, %IE) Modeling->Parameter_Extraction

Caption: Experimental workflow for EIS evaluation of corrosion inhibitors.

Corrosion Inhibition Mechanism of this compound

Inhibition_Mechanism cluster_solution Corrosive Solution (3.5% NaCl) cluster_surface Carbon Steel Surface (Fe) cluster_interaction Adsorption & Film Formation cluster_result Corrosion Inhibition DBTU This compound (DBTU) Adsorption Adsorption of DBTU on Fe surface DBTU->Adsorption Physisorption & Chemisorption (S, N atoms) H2O H₂O Fe_surface Fe Surface H2O->Fe_surface Displaced by DBTU Cl Cl⁻ Cl->Fe_surface Blocked by DBTU film Fe_surface->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Corrosion_Inhibition Reduced Corrosion Rate Protective_Film->Corrosion_Inhibition

Caption: Adsorption mechanism of this compound on a carbon steel surface.

Conclusion

Electrochemical Impedance Spectroscopy is an invaluable tool for the detailed evaluation of corrosion inhibitors like this compound. By following the outlined protocols, researchers can obtain robust and reproducible data to quantify the inhibitor's efficiency and elucidate its mechanism of action. The findings indicate that DBTU forms a protective adsorbed layer on the carbon steel surface, significantly increasing the charge transfer resistance and thereby inhibiting corrosion in saline environments.[1] An optimal concentration of 50 ppm has been shown to provide a high inhibition efficiency of approximately 95.36%.[1] This systematic approach is crucial for the development and optimization of new anti-corrosion agents.

References

Troubleshooting & Optimization

Optimizing reaction conditions for high yield 1,3-Dibutyl-2-thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Dibutyl-2-thiourea for high yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The most common methods for synthesizing symmetrical N,N'-disubstituted thioureas like this compound are:

  • Reaction of n-butylamine with n-butyl isothiocyanate: This is often a high-yielding reaction involving the nucleophilic attack of the amine on the isothiocyanate.[1][3]

  • Thionation of 1,3-Dibutylurea: This method involves converting the carbonyl group of the corresponding urea to a thiocarbonyl group, often using a thionating agent like Lawesson's reagent.[1]

Q2: What is the expected melting point of this compound?

The reported melting point of this compound is in the range of 63-67 °C.[3][4][5]

Q3: How can I purify the crude this compound product?

Purification can be achieved through recrystallization from a suitable solvent such as ethanol or acetone.[1] Column chromatography on silica gel is also an effective method for purification.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Degradation of Isothiocyanate (if used): Isothiocyanates can be unstable.Use freshly prepared or purified n-butyl isothiocyanate. Store it in a cool, dark, and dry environment. Consider generating the isothiocyanate in-situ.[1]
Steric Hindrance: Although less of a concern with n-butyl groups, it can still affect reaction rates.Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[1][6]
Low Nucleophilicity of the Amine: The nucleophilicity of n-butylamine can be affected by the reaction medium.Add a non-nucleophilic base, such as triethylamine, to activate the amine.[1]
Incomplete reaction with Carbon Disulfide: The reaction may be slow or not go to completion.Ensure proper stoichiometry and consider using a catalyst or microwave irradiation to drive the reaction to completion. A study reported a yield of 89% using alumina as a surface under microwave irradiation for 2 minutes.[6]
Formation of Side Products Formation of symmetrical thioureas (in unsymmetrical synthesis): Not applicable for this specific synthesis but a common issue in thiourea chemistry.N/A
Byproducts from reagent decomposition: Impurities in starting materials or decomposition under harsh conditions.Use pure reagents and monitor the reaction temperature carefully.
Difficulty in Product Isolation Product is an oil: The product may not crystallize easily from the reaction mixture.Dissolve the oily residue in a suitable solvent like ethyl acetate and allow it to crystallize over a couple of days.[2]
Product is soluble in the reaction solvent: The product may not precipitate upon cooling.Remove the solvent under reduced pressure and then attempt purification by recrystallization from a different solvent system or by column chromatography.[1]

Experimental Protocols

Synthesis of this compound from n-Butylamine and Carbon Disulfide

This protocol is based on a general method for the synthesis of symmetrical N,N'-disubstituted thioureas.

Materials:

  • n-Butylamine

  • Carbon Disulfide

  • Solvent (e.g., Petroleum Ether, Ethanol)

  • Ice bath

Procedure:

  • Prepare a solution of carbon disulfide in the chosen solvent in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of n-butylamine to the cooled solution with constant stirring.[2]

  • Continue stirring the reaction mixture. The reaction time may vary; overnight stirring is reported in some procedures.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and any other volatile components under reduced pressure.

  • The crude product, which may be an oil, can be dissolved in a minimal amount of a suitable solvent like ethyl acetate and allowed to crystallize.[2]

  • Collect the crystals by filtration, wash with a cold solvent, and dry.

Data Presentation

Table 1: Reported Yields for the Synthesis of Symmetrical Dialkylthioureas

Synthesis MethodReactantsConditionsReported YieldReference
Microwave-assisted synthesisn-Butylamine, Carbon DisulfideAlumina surface, Microwave irradiation (2 minutes)89%[6]
Conventional SynthesisIsobutylamine, Carbon DisulfidePetroleum ether, 0°C to room temperature, overnightExcellent Yield (not quantified)[2]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare n-Butylamine and Carbon Disulfide Solution start->reagents mix Mix Reagents (0°C with stirring) reagents->mix react Stir Reaction Mixture (e.g., overnight) mix->react evap Solvent Evaporation react->evap cryst Crystallization (e.g., from Ethyl Acetate) evap->cryst filt Filtration and Drying cryst->filt product Final Product: This compound filt->product analysis Characterization (e.g., MP, NMR, IR) product->analysis

Caption: Workflow for the synthesis of this compound.

References

Side reactions and byproduct formation in dibutylthiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dibutylthiourea Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibutylthiourea.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My dibutylthiourea synthesis reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?

Possible Causes:

  • Insufficient Amine: The stoichiometry of the reaction between n-butylamine and carbon disulfide is critical. A 2:1 molar ratio of amine to carbon disulfide is typically required.[1][2] An insufficient amount of n-butylamine will result in unreacted carbon disulfide.

  • Low Reaction Temperature: While the reaction is often exothermic, maintaining an appropriate temperature is necessary to ensure a reasonable reaction rate. Some procedures call for heating to drive the reaction to completion.[2]

  • Poor Mixing: Inadequate agitation can lead to localized concentration gradients, hindering the reaction between the amine and carbon disulfide.

Troubleshooting Steps:

  • Verify Stoichiometry: Double-check the molar equivalents of your starting materials. Ensure you are using at least two equivalents of n-butylamine for every one equivalent of carbon disulfide.

  • Optimize Temperature: If the reaction is slow at room temperature, consider gentle heating (e.g., to 60°C) with careful monitoring.[2]

  • Ensure Efficient Stirring: Use a properly sized stir bar or overhead stirrer to ensure the reaction mixture is homogeneous.

Q2: I am observing the formation of a significant amount of white precipitate that is not my desired product. What could this be?

Possible Byproduct:

  • Dithiocarbamate Salts: The reaction between a primary amine and carbon disulfide proceeds through a dithiocarbamate intermediate.[1][3] If the reaction conditions are not optimal for the formation of thiourea, this intermediate salt may precipitate, especially if the amine is in excess or if the reaction is not heated sufficiently to promote the second amine addition and elimination of hydrogen sulfide.

Troubleshooting Steps:

  • Control Amine Addition: Add the n-butylamine slowly to the carbon disulfide solution to prevent a large excess of free amine, which can favor the dithiocarbamate salt formation.

  • Monitor Temperature: Ensure the reaction temperature is adequate to convert the dithiocarbamate intermediate to dibutylthiourea.

  • Solvent Choice: The choice of solvent can influence the solubility of intermediates. While some methods are solvent-free[4], others use solvents like petroleum ether[3] or water[5][6]. Ensure your solvent is appropriate for the reaction.

Q3: My reaction is producing a foul odor, reminiscent of rotten eggs. What is the cause and how can I mitigate it?

Cause:

  • Hydrogen Sulfide (H₂S) Formation: The synthesis of N,N'-disubstituted thioureas from amines and carbon disulfide liberates hydrogen sulfide gas as a byproduct.[2][7] This is a toxic and flammable gas with a characteristic rotten egg smell.

Mitigation Strategies:

  • Proper Ventilation: Always perform this synthesis in a well-ventilated fume hood.

  • Gas Scrubbing: For larger scale reactions, consider using a gas trap containing a basic solution (e.g., sodium hypochlorite or sodium hydroxide) to scrub the hydrogen sulfide from the effluent gas stream.

  • Reaction Monitoring: Careful control of the reaction can minimize the vigorous evolution of H₂S.

Q4: After purification, my final product contains impurities that I suspect are urea or carbodiimide derivatives. How can these form?

Side Reaction Pathway:

  • Desulfurization: Thioureas can undergo oxidative desulfurization to form the corresponding ureas or carbodiimides, especially in the presence of oxidizing agents or upon heating.[8][9][10][11] While not a direct byproduct of the initial synthesis, this can occur during workup or purification if conditions are not carefully controlled.

Prevention and Troubleshooting:

  • Avoid Oxidizing Agents: Ensure that no unintentional oxidizing agents are present in the reaction or workup.

  • Mild Purification Conditions: Use gentle purification techniques. Avoid excessive heating during recrystallization or distillation.

  • Inert Atmosphere: If desulfurization is a persistent issue, consider performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following table can be used to log and compare experimental results to optimize the synthesis of dibutylthiourea and minimize byproduct formation.

Experiment IDn-Butylamine (eq.)Carbon Disulfide (eq.)SolventTemperature (°C)Reaction Time (h)Dibutylthiourea Yield (%)Major Byproduct(s)Byproduct Amount (%)

Experimental Protocols

Method 1: Synthesis from n-Butylamine and Carbon Disulfide in an Aqueous Medium (Adapted from[2])

This method is advantageous for its simplicity and use of water as a solvent.

Reaction Scheme: 2 BuNH₂ + CS₂ → (BuNH)₂CS + H₂S

Materials:

  • n-Butylamine

  • Carbon Disulfide (CS₂)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine n-butylamine (2.0 equivalents) and deionized water.

  • While stirring the amine solution at room temperature, slowly add carbon disulfide (1.0 equivalent) dropwise. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature with continuous stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the crude product.

  • Collect the solid by vacuum filtration using a Büchner funnel and wash with cold water.

  • Purify the crude dibutylthiourea by recrystallization from ethanol.

Method 2: Microwave-Assisted Solvent-Free Synthesis (Adapted from[4])

This method is a rapid and environmentally friendly approach.

Materials:

  • n-Butylamine

  • Carbon Disulfide (CS₂)

  • Alumina (neutral)

Procedure:

  • In a microwave-safe vessel, adsorb n-butylamine (2.0 mmol) and carbon disulfide (1.0 mmol) onto the surface of neutral alumina (1.0 g).

  • Place the vessel in a microwave reactor and irradiate for a short period (e.g., 2 minutes) at a suitable power level.

  • After irradiation, allow the mixture to cool to room temperature.

  • Extract the product from the alumina with a suitable organic solvent (e.g., ethyl acetate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization.

Visualizations

Dibutylthiourea_Synthesis BuNH2 2x n-Butylamine Intermediate Dithiocarbamate Intermediate BuNH2->Intermediate + CS2 Carbon Disulfide CS2->Intermediate DBTU Dibutylthiourea Intermediate->DBTU + n-Butylamine H2S Hydrogen Sulfide DBTU->H2S -

Caption: Main reaction pathway for dibutylthiourea synthesis.

Side_Reaction DBTU Dibutylthiourea Carbodiimide Dibutylcarbodiimide DBTU->Carbodiimide - H₂S Oxidant [O] (e.g., air, heat) Oxidant->Carbodiimide Urea Dibutylurea Carbodiimide->Urea H2O H₂O H2O->Urea +

Caption: Desulfurization side reaction pathway.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckStoichiometry Verify 2:1 Amine:CS₂ Stoichiometry Start->CheckStoichiometry CheckTemp Optimize Reaction Temperature CheckStoichiometry->CheckTemp CheckMixing Ensure Adequate Mixing CheckTemp->CheckMixing Byproduct Identify Byproduct CheckMixing->Byproduct Dithiocarbamate Dithiocarbamate Salt? Byproduct->Dithiocarbamate Desulfurization Urea/Carbodiimide? Byproduct->Desulfurization Solution1 Increase Temperature & Control Amine Addition Dithiocarbamate->Solution1 Solution2 Use Mild Purification & Inert Atmosphere Desulfurization->Solution2

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Overcoming Solubility Issues of 1,3-Dibutyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 1,3-Dibutyl-2-thiourea. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues effectively.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Its molecular structure, characterized by two butyl groups, contributes to its hydrophobic nature and consequently, its low solubility in aqueous media.

PropertyValueReference
Chemical Formula C9H20N2S[1][2]
Molar Mass 188.33 g/mol [2]
Appearance Clear to slightly yellow crystalline powder[1][3]
Melting Point 63-67 °C[3][4][5]
Water Solubility Insoluble / Slightly soluble[1][3][6]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a symmetrical N,N'-dialkyl thiourea derivative.[2] Its molecular structure contains two nonpolar butyl chains, which makes the molecule significantly hydrophobic (lipophilic). Water is a highly polar solvent, and according to the principle of "like dissolves like," nonpolar compounds such as this compound do not readily dissolve in it. The crystalline solid-state form of the compound also requires energy to break the crystal lattice before dissolution can occur, further limiting its aqueous solubility.[7]

Q2: What is the recommended first step for dissolving this compound for an experiment in aqueous media?

A2: The most effective initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[8][9] This stock solution can then be diluted into your aqueous buffer to achieve the desired final concentration. This method is standard practice for many poorly soluble compounds used in biological assays.[10]

Recommended Organic Solvents for Stock Solution:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Q3: My compound precipitates when I dilute my organic stock solution into my aqueous buffer. Why does this happen and what can I do?

A3: This common phenomenon is often referred to as "crashing out" or precipitation.[11][12] It occurs because the compound, which is stable in the high-polarity environment of the 100% organic stock solution, is suddenly introduced into a predominantly aqueous environment where its solubility is much lower. The drastic change in solvent polarity causes the compound to fall out of solution.[11]

Here are several strategies to prevent this:

  • Optimize the Dilution Method: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.[11] This rapid dispersion helps to avoid localized areas of high concentration that can initiate precipitation.

  • Decrease the Final Concentration: Your target concentration may be above the compound's solubility limit in the final aqueous/organic mixture. Try working with a lower final concentration.[11]

  • Incorporate a Co-solvent: Maintain a small percentage of the organic solvent (e.g., 1-5% DMSO) in your final aqueous solution. This can significantly improve the compound's solubility.[13]

  • Adjust the pH: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can increase solubility.[9][13]

Start Compound precipitates upon dilution? Opt_Dilute Optimize Dilution Method (add stock to vortexing buffer) Start->Opt_Dilute Yes Check1 Still precipitates? Opt_Dilute->Check1 Lower_Conc Lower Final Concentration Check1->Lower_Conc Yes Success Solution is Clear Check1->Success No Check2 Still precipitates? Lower_Conc->Check2 Use_Cosolvent Incorporate a Co-solvent in Final Buffer (e.g., 1-5% DMSO) Check2->Use_Cosolvent Yes Check2->Success No Check3 Still precipitates? Use_Cosolvent->Check3 Adjust_pH Adjust pH of Aqueous Buffer Check3->Adjust_pH Yes Check3->Success No Failure Consider Advanced Formulation Strategy Adjust_pH->Failure If still precipitating

Caption: Troubleshooting logic for precipitation during dilution.

Q4: What are co-solvents and how do I select an appropriate one?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[8][14] The selection of a co-solvent depends on the compound's properties and the experimental constraints (e.g., cell toxicity).

Co-SolventTypical Concentration RangeNotes
DMSO 0.1% - 5%Highly effective but can be toxic to cells at higher concentrations.
Ethanol 1% - 10%Generally less toxic than DMSO but may be less effective for highly insoluble compounds.
Polyethylene Glycol (PEG 300/400) 5% - 20%A good option for in vivo studies due to its lower toxicity profile.[13]
N,N-Dimethylformamide (DMF) 0.1% - 5%Similar in efficacy to DMSO; toxicity should be considered.

Q5: When should I consider using more advanced formulation strategies?

A5: If co-solvents and pH adjustments are insufficient or incompatible with your experimental system (e.g., cause unacceptable toxicity or interfere with the assay), you may need to explore advanced formulation strategies. These methods aim to alter the physical form of the compound to enhance its aqueous solubility and dissolution rate.[15]

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a molecular level.[16][17]

  • Inclusion Complexes: The hydrophobic drug molecule is encapsulated within the cavity of a host molecule, most commonly a cyclodextrin, which has a hydrophilic exterior.[15][18]

  • Lipid-Based Formulations: The compound is dissolved in a lipid or oil-based carrier, which can form emulsions or micelles in an aqueous environment.[7][13][18]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can enhance the dissolution rate.[9][13][17]

Troubleshooting Guide

cluster_start Initial State cluster_step1 Step 1: Stock Solution cluster_step2 Step 2: Dilution cluster_decision Step 3: Observation cluster_success Success cluster_troubleshoot Step 4: Troubleshooting Start This compound (Solid Powder) Stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) Start->Stock Dilute Dilute Stock into Aqueous Buffer Stock->Dilute Check Is the solution clear? Dilute->Check Success Proceed with Experiment Check->Success Yes TShoot Troubleshoot Precipitation (See FAQ Q3) Check->TShoot No (Precipitate)

Caption: General workflow for solubilizing this compound.

Experimental Protocols

Safety Precaution: Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][19][20]

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1.88 mg) using an analytical balance.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired 10 mM concentration. (For 1.88 mg, this would be 1 mL).

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

  • Dissolve the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Ensure Complete Dissolution: Vortex the solution for 1-2 minutes until the solid is fully dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[12]

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.

Protocol 2: Determining Optimal Co-solvent Concentration

This protocol provides a systematic approach to finding the minimum co-solvent concentration needed to maintain solubility in your final aqueous buffer.

  • Prepare Co-solvent Buffers: Prepare a series of your chosen aqueous buffer (e.g., PBS, pH 7.4) containing varying concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5%, and 10% DMSO).

  • Dilute the Stock: For each co-solvent buffer, add a small volume of your concentrated stock solution to reach your desired final concentration of this compound. For example, to make a 100 µM solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of stock to 990 µL of buffer).

  • Mix and Observe: Immediately vortex each solution after adding the stock.

  • Incubate and Evaluate: Let the solutions stand at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1 hour). Visually inspect for any signs of precipitation or turbidity.

  • Determine Minimum Concentration: The lowest percentage of co-solvent that results in a clear, stable solution is the optimal concentration for your experiment.

Protocol 3: Evaluating the Effect of pH on Solubility

This protocol helps determine if adjusting the pH of the aqueous buffer can improve the solubility of this compound.

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to pH 8.0). Ensure the buffer system is appropriate for the intended pH range.

  • Add Compound: Add an excess amount of solid this compound powder to a small, fixed volume (e.g., 1 mL) of each buffer.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.[12]

  • Separate Solid: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Analyze Supernatant: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Identify Optimal pH: The pH that yields the highest dissolved concentration is the most favorable for solubilizing the compound.

References

Technical Support Center: Storage and Stability of 1,3-Dibutyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and degradation of 1,3-Dibutyl-2-thiourea to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] It is also advisable to protect the compound from light.

Q2: What are the primary causes of this compound degradation during storage?

The main factors that can lead to the degradation of this compound are:

  • Oxidation: The thiocarbonyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen or contaminating oxidizing agents.[2] This can lead to the formation of the corresponding urea derivative and various sulfur oxides.[2]

  • Hydrolysis: In the presence of moisture, this compound can undergo hydrolysis. This process can be accelerated by acidic or basic conditions.[2]

  • Elevated Temperatures: Higher temperatures can increase the rate of both oxidative and hydrolytic degradation.

  • Light Exposure: Photodegradation can occur upon exposure to light, particularly UV radiation.[2]

Q3: Are there any known incompatible materials to avoid during storage?

Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be strictly avoided as it can lead to rapid degradation and potentially hazardous reactions.

Q4: What are the visible signs of this compound degradation?

While the compound is typically a white to off-white solid, degradation may be indicated by:

  • A noticeable change in color, such as yellowing.

  • The development of an unpleasant odor.

  • Changes in physical state, for instance, clumping or melting at a lower temperature than its specified melting point of 63-65 °C.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the this compound stock.1. Use a fresh batch of the compound for critical experiments.2. Verify the purity of the stored compound using an analytical technique like HPLC (see Experimental Protocols section).3. Prepare solutions fresh before each experiment.
Compound appears discolored or has an off-odor Significant degradation has likely occurred due to improper storage.Discard the degraded material according to your institution's safety guidelines. Procure a new batch and store it under the recommended conditions.
Difficulty dissolving the compound in a previously suitable solvent Formation of insoluble degradation products.1. Attempt to dissolve a small amount in a different, compatible solvent.2. If solubility issues persist, it is a strong indicator of degradation. The material should not be used for experiments where purity is critical.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general method to assess the purity of this compound and detect the presence of degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. For Mass Spectrometry (MS) compatibility, a volatile modifier like formic acid can be used instead of phosphoric acid.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of a pure sample (a starting point could be 230-250 nm).

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume of the prepared sample into the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate degradation products.

    • The purity can be estimated by the relative peak area of the main peak compared to the total area of all peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for the development of stability-indicating analytical methods.[4][5]

  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

  • Procedure:

    • Prepare separate solutions of this compound (e.g., 1 mg/mL in a suitable solvent).

    • Expose the solutions to the following stress conditions for a defined period (e.g., 24-48 hours), taking appropriate safety precautions:

      • Acid Hydrolysis: Add 0.1 M HCl and heat gently (e.g., 60°C).

      • Base Hydrolysis: Add 0.1 M NaOH and heat gently (e.g., 60°C).

      • Oxidation: Add 3% hydrogen peroxide at room temperature.[5]

      • Thermal Stress: Heat a solution at an elevated temperature (e.g., 80°C).

      • Photolytic Stress: Expose a solution to a UV lamp.

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples by the stability-indicating HPLC method to observe the formation of degradation products.

Visualizations

Potential Degradation Pathways of this compound DBTU This compound Oxidation Oxidation (O2, Oxidizing Agents) DBTU->Oxidation Hydrolysis Hydrolysis (H2O, Acid/Base) DBTU->Hydrolysis Urea_Derivative 1,3-Dibutylurea Oxidation->Urea_Derivative Sulfur_Oxides Sulfur Oxides Oxidation->Sulfur_Oxides Hydrolysis->Urea_Derivative Sulfide Sulfide Hydrolysis->Sulfide

Caption: Potential degradation pathways of this compound.

Caption: Troubleshooting workflow for stability-related issues.

References

Troubleshooting low efficiency of 1,3-Dibutyl-2-thiourea in vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Dibutyl-2-thiourea (DBTU) as a vulcanization accelerator.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving DBTU in vulcanization.

Question: Why is the vulcanization process exhibiting low efficiency or a slow cure rate when using DBTU?

Answer:

Low vulcanization efficiency with this compound (DBTU) can stem from several factors. DBTU is recognized as an ultra-fast accelerator, particularly for chloroprene rubber (CR).[1] If you are experiencing a slow cure, consider the following potential causes and solutions:

  • Suboptimal Temperature: Vulcanization is a temperature-dependent process. While DBTU is effective at low temperatures, an insufficient temperature will slow down the cross-linking reaction. Verify that your curing temperature is within the recommended range for your specific rubber compound. For many common elastomers, vulcanization temperatures typically range from 140°C to 180°C.

  • Incorrect DBTU Dosage: The concentration of DBTU is critical. An insufficient amount will naturally lead to a slower cure. Conversely, an excessive amount does not always equate to a faster cure and can sometimes lead to processing issues. It is crucial to optimize the dosage for your specific formulation.

  • Inactive or Insufficient Activators: DBTU, like many accelerators, requires activators to function optimally. The most common activators are zinc oxide (ZnO) and stearic acid.[2][3] Ensure that these are present in your formulation at appropriate levels. Magnesium oxide (MgO) is also often used in conjunction with ZnO in chloroprene rubber vulcanization to act as an acid acceptor and stabilizer, preventing premature vulcanization.[4][5]

  • Interference from Other Compound Ingredients: Certain acidic materials can retard the vulcanization process. Review your formulation for any components that might interfere with the basic nature of the acceleration system.

  • Improper Mixing and Dispersion: For DBTU to be effective, it must be uniformly dispersed throughout the rubber matrix. Poor dispersion can lead to localized areas of under-cured rubber. The mixing procedure, including the sequence of ingredient addition and the mixing time, can significantly impact dispersion and, consequently, vulcanization efficiency.[6][7][8]

Question: My vulcanizate is exhibiting poor physical properties, such as low tensile strength or hardness. What could be the cause?

Answer:

Poor final physical properties in a DBTU-vulcanized rubber can be linked to the degree and nature of the cross-linking. Here are some troubleshooting steps:

  • Incomplete Vulcanization: This is a primary cause of poor physical properties. If the rubber is under-cured, the cross-link density will be insufficient. This can be verified by examining the cure curve from a rheometer test; if the maximum torque (MH) is not reached or is lower than expected, the vulcanization is incomplete. Revisit the troubleshooting steps for low efficiency (temperature, dosage, activators).

  • Reversion: This phenomenon, particularly relevant in natural rubber, is the breakdown of cross-links after the optimal cure has been reached, often due to excessive curing time or temperature.[9] This leads to a decrease in cross-link density and a deterioration of physical properties. An oscillating rheometer can detect reversion by a decrease in torque after reaching the maximum. To mitigate reversion, optimize the cure time and temperature.

  • Non-uniform Cross-linking: As mentioned earlier, poor dispersion of DBTU and other vulcanizing agents can lead to a heterogeneous network structure, resulting in weak spots within the material and overall poor physical properties. Ensure your mixing process is optimized for uniform ingredient distribution.[6][7]

  • Incorrect Formulation Balance: The overall formulation, including the type and amount of fillers, plasticizers, and other additives, plays a crucial role in the final properties. An imbalance in these components can negatively affect the reinforcing network.

Question: I am observing "scorch" (premature vulcanization) during processing. How can I prevent this?

Answer:

Scorch is a common issue with ultra-fast accelerators like DBTU. It refers to the onset of vulcanization during the mixing or processing stages before the rubber is shaped.

  • Processing Temperature: Keep the temperature during mixing and processing as low as practically possible to avoid initiating vulcanization.

  • Use of Retarders: In formulations that are prone to scorch, the addition of a vulcanization retarder can be beneficial. These chemicals delay the onset of cure without significantly affecting the cure rate at vulcanization temperatures.

  • Optimize Accelerator System: While DBTU is a primary accelerator, it can also be used as a secondary accelerator.[10] Adjusting the ratio of primary and secondary accelerators can help control the scorch safety. For instance, combining DBTU with a slower primary accelerator might provide a better balance of scorch safety and cure speed.

  • Mixing Cycle: The time and intensity of mixing can generate heat. Optimize the mixing cycle to ensure good dispersion without generating excessive heat that could lead to scorch.[7][8] In chloroprene rubber compounds, magnesium oxide (MgO) can improve scorch properties.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DBTU) in vulcanization?

A1: this compound (DBTU) acts as an ultra-fast vulcanization accelerator.[1] Its main function is to significantly increase the rate of the cross-linking reaction between sulfur and rubber polymer chains. This leads to shorter curing times and allows for vulcanization to occur at lower temperatures.[11] It is particularly effective for chloroprene rubber (CR).[1][11]

Q2: In which types of rubber is DBTU most effective?

A2: DBTU is highly effective as a primary ultra-accelerator for mercaptan-modified chloroprene rubber (neoprene).[11] It can also be used as a secondary accelerator in other elastomers such as natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene-propylene-diene monomer (EPDM) rubber.[1][10]

Q3: What are the typical dosage levels for DBTU?

A3: The optimal dosage of DBTU depends on the specific rubber formulation, the desired cure characteristics, and the other components in the vulcanization system. As a general guideline, when used as a primary accelerator, dosages can range from 0.5 to 2.0 parts per hundred of rubber (phr). When used as a secondary accelerator, the dosage is typically lower. It is always recommended to determine the optimal dosage through experimental trials.

Q4: What is the role of zinc oxide (ZnO) and stearic acid in a DBTU vulcanization system?

A4: Zinc oxide (ZnO) and stearic acid are essential activators for sulfur vulcanization accelerated by thioureas like DBTU. They form a complex with the accelerator, which then reacts with sulfur to create a more potent vulcanizing agent.[2][3] This activation step is crucial for achieving an efficient and rapid cure. In chloroprene rubber systems, magnesium oxide (MgO) is also used alongside ZnO to act as an acid scavenger and to control the cure rate.[4][5]

Q5: Can DBTU be used as a standalone accelerator?

A5: Yes, DBTU can be used as a primary (standalone) accelerator, especially in chloroprene rubber. However, it is also frequently used as a secondary accelerator in combination with other primary accelerators (like those from the thiazole or sulfenamide classes) to boost the cure rate and achieve specific properties in the vulcanizate.

Q6: Does DBTU have any other functions in a rubber compound besides acceleration?

A6: Yes, DBTU also acts as a potent antiozonant and antioxidant.[11] This dual functionality makes it a valuable additive for enhancing the durability and service life of rubber products by protecting them from degradation caused by ozone and oxygen.

Data Presentation

Table 1: General Comparison of Common Accelerators in Chloroprene Rubber

AcceleratorTypeCure SpeedScorch SafetyTypical Application
This compound (DBTU) ThioureaUltra FastLowGeneral-purpose CR, low-temperature curing
Ethylene Thiourea (ETU)ThioureaVery FastLow to MediumHigh-performance CR, excellent physical properties
Tetramethylthiuram Disulfide (TMTD)ThiuramUltra FastVery LowFast curing at low temperatures, can be a sulfur donor
2-Mercaptobenzothiazole (MBT)ThiazoleMedium FastMediumOften used in combination with other accelerators

Note: This table provides a qualitative comparison. The actual performance will depend on the specific formulation and processing conditions.

Table 2: Typical Cure Characteristics of a DBTU-Accelerated Chloroprene Rubber Compound (Illustrative Data)

ParameterUnitValueDescription
Minimum Torque (ML)dNm1.5Indicates the viscosity of the uncured compound.
Maximum Torque (MH)dNm12.0Represents the stiffness and cross-link density of the fully cured rubber.
Scorch Time (ts2)min2.5Time to the onset of vulcanization.
Optimum Cure Time (t90)min8.0Time to reach 90% of the maximum torque, indicating optimal cure.

These values are for illustrative purposes and will vary based on the specific formulation, DBTU dosage, and test conditions (e.g., temperature).

Experimental Protocols

Methodology for Evaluating Vulcanization Efficiency using an Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR)

This protocol outlines the standard procedure for determining the cure characteristics of a rubber compound accelerated with DBTU.

1. Objective: To measure the vulcanization characteristics of a rubber compound, including scorch time, cure time, and torque values, which are indicative of the cure rate and the final cross-link density.

2. Apparatus:

  • Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR) equipped with a temperature-controlled, pressurized test cavity.

  • Analytical balance for weighing compound ingredients.

  • Two-roll mill or internal mixer for compound preparation.

3. Sample Preparation:

  • Prepare the rubber compound according to the specific formulation, ensuring uniform dispersion of all ingredients, including DBTU, activators (ZnO, stearic acid, MgO), fillers, and other additives. The mixing sequence and duration are critical for achieving a homogeneous mix.

  • Take a sample of the uncured rubber compound (typically 8-10 grams, depending on the rheometer model).

4. Experimental Procedure:

  • Set the rheometer to the desired vulcanization temperature (e.g., 160°C). Allow the instrument to stabilize at this temperature.

  • Place the weighed, uncured rubber sample into the die cavity of the rheometer.

  • Close the test cavity. The instrument will apply pressure to the sample.

  • Start the test. The rheometer will oscillate one of the dies at a specified frequency and amplitude, and it will measure the torque required to do so as a function of time.

  • The test continues for a predetermined time, which should be sufficient to observe the full vulcanization curve, including the plateau or reversion.

5. Data Analysis: The rheometer software will generate a cure curve (torque vs. time). From this curve, the following key parameters are determined:

  • ML (Minimum Torque): The lowest torque value recorded during the test, representing the viscosity of the uncured compound at the test temperature.

  • MH (Maximum Torque): The highest torque value achieved, which correlates with the stiffness and cross-link density of the vulcanized rubber.

  • ts2 (Scorch Time): The time required for the torque to rise by 2 units above ML, indicating the onset of vulcanization.

  • t90 (Optimum Cure Time): The time required to reach 90% of the total torque change (MH - ML). This is commonly taken as the optimal cure time.

  • Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2). A higher CRI indicates a faster vulcanization reaction.

Mandatory Visualizations

Vulcanization_Workflow cluster_preparation Compound Preparation cluster_processing Processing & Curing cluster_testing Quality Control Mastication 1. Rubber Mastication Mixing 2. Ingredient Mixing (DBTU, Activators, Fillers) Mastication->Mixing Shaping 3. Shaping (e.g., Molding, Extrusion) Mixing->Shaping Vulcanization 4. Vulcanization (Heating) Shaping->Vulcanization Rheometer 5. Rheometer Testing Vulcanization->Rheometer Physical_Testing 6. Physical Property Testing Rheometer->Physical_Testing DBTU_Mechanism DBTU This compound (DBTU) Activator_Complex Activator Complex (Zinc-Stearate-DBTU) DBTU->Activator_Complex ZnO Zinc Oxide (ZnO) ZnO->Activator_Complex Stearic_Acid Stearic Acid Stearic_Acid->Activator_Complex Active_Sulfurating_Agent Active Sulfurating Agent Activator_Complex->Active_Sulfurating_Agent Sulfur Sulfur (S8) Sulfur->Active_Sulfurating_Agent Crosslinked_Rubber Cross-linked Vulcanizate Active_Sulfurating_Agent->Crosslinked_Rubber Rubber_Polymer Rubber Polymer Chain Rubber_Polymer->Crosslinked_Rubber Troubleshooting_Flow Start Low Vulcanization Efficiency Check_Temp Is Curing Temperature Optimal? Start->Check_Temp Check_Dosage Is DBTU Dosage Correct? Check_Temp->Check_Dosage Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Activators Are Activators (ZnO, Stearic Acid) Present and Sufficient? Check_Dosage->Check_Activators Yes Adjust_Dosage Optimize DBTU Dosage Check_Dosage->Adjust_Dosage No Check_Dispersion Is Mixing/Dispersion Adequate? Check_Activators->Check_Dispersion Yes Adjust_Activators Adjust Activator Levels Check_Activators->Adjust_Activators No Improve_Mixing Improve Mixing Protocol Check_Dispersion->Improve_Mixing No Resolved Problem Resolved Check_Dispersion->Resolved Yes Adjust_Temp->Check_Dosage Adjust_Dosage->Check_Activators Adjust_Activators->Check_Dispersion Improve_Mixing->Resolved

References

Technical Support Center: Enhancing High-Temperature Corrosion Inhibition of 1,3-Dibutyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing 1,3-Dibutyl-2-thiourea (DBTU) as a corrosion inhibitor, with a special focus on improving its performance at elevated temperatures.

Troubleshooting Guides

This section addresses common issues encountered during experimentation with this compound.

Issue 1: Decreased Inhibition Efficiency at High Temperatures

  • Question: My experiment requires high temperatures, and I'm observing a significant drop in the inhibition efficiency of this compound. What could be the cause, and how can I mitigate this?

  • Answer: A decrease in inhibition efficiency at elevated temperatures is a common challenge. Several factors could be at play:

    • Desorption: Increased thermal energy can overcome the adsorption forces holding the DBTU molecules to the metal surface, leading to their desorption and exposing the metal to the corrosive environment.

    • Thermal Decomposition: While this compound is relatively stable, at very high temperatures, it may begin to decompose. The decomposition of thiourea, in general, can produce species like hydrogen sulfide (H₂S), ammonia (NH₃), and carbon disulfide (CS₂), which could potentially accelerate corrosion or form less effective inhibitory films.[1] During a fire, irritating and highly toxic gases like nitrogen oxides, carbon monoxide, and oxides of sulfur may be generated through thermal decomposition or combustion.[2]

    • Changes in the Corrosion Mechanism: The kinetics of the corrosion process itself can change at higher temperatures, potentially rendering the inhibitor less effective.

    Troubleshooting Steps:

    • Optimize Concentration: The optimal concentration of DBTU may shift with temperature. Conduct a concentration study at your target temperature to determine the most effective concentration.

    • Investigate Synergistic Effects: The performance of DBTU at high temperatures can often be significantly improved by the addition of a synergistic agent. Consider adding small amounts of:

      • Halide Ions (e.g., KI, KBr): These ions can co-adsorb with the inhibitor, stabilizing the protective film.

      • Other Organic Inhibitors: Combining DBTU with other types of inhibitors, such as those based on imidazoline or mannich bases, can lead to a synergistic effect, providing enhanced protection at high temperatures.[3]

      • Metal Cations (e.g., Zn²⁺): Certain metal ions can form complexes with the inhibitor, improving its adsorption and stability.

    • Consider a More Thermally Stable Derivative: If the operating temperature is exceedingly high, you may need to consider alternative thiourea derivatives with higher thermal stability.

Issue 2: Inconsistent or Non-Reproducible Results

  • Question: I am getting inconsistent inhibition efficiency values in my experiments with this compound. What are the likely sources of this variability?

  • Answer: Inconsistent results can be frustrating. Here are some common causes and solutions:

    • Surface Preparation: The initial state of the metal surface is critical for inhibitor adsorption. Inconsistent surface preparation will lead to variable results.

      • Solution: Implement a standardized and rigorous surface preparation protocol. This typically involves mechanical polishing with successively finer grades of abrasive paper (e.g., 240, 400, 600 grit SiC paper), followed by degreasing with a solvent like acetone, rinsing with distilled water, and drying immediately before immersion.[4]

    • Inhibitor Solution Stability: Thiourea solutions can degrade over time.

      • Solution: Always use freshly prepared inhibitor solutions for each experiment.

    • Stabilization Time: The system needs to reach a steady state before measurements are taken.

      • Solution: Allow the working electrode to stabilize in the test solution for a consistent period (e.g., 30-60 minutes) to reach a stable open-circuit potential (OCP) before starting any electrochemical measurements.[5][6]

    • Temperature Control: Minor fluctuations in temperature can significantly impact corrosion rates and inhibitor performance.

      • Solution: Use a water bath or other temperature-controlled system to maintain a constant and uniform temperature throughout the experiment.[7]

Issue 3: Increased Corrosion Rate at High Inhibitor Concentrations

  • Question: I observed that beyond a certain concentration, adding more this compound actually increases the corrosion rate. Why is this happening?

  • Answer: This phenomenon, known as corrosion stimulation, can occur with thiourea-based inhibitors at high concentrations. The exact mechanism is complex, but it is thought to be related to:

    • Formation of Corrosive Byproducts: At high concentrations, the inhibitor itself or its decomposition products might participate in cathodic reactions, such as the hydrogen evolution reaction, thereby accelerating corrosion.

    • Disruption of the Protective Film: Excess inhibitor molecules might disrupt the formation of a uniform, protective adsorbed layer on the metal surface.

    Solution:

    • Conduct a Detailed Concentration Study: Perform experiments over a wide range of DBTU concentrations to identify the optimal concentration that provides maximum inhibition without causing acceleration. Start with a very low concentration and increase it systematically.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of corrosion inhibition by this compound?

A1: this compound, like other thiourea derivatives, primarily functions as an adsorption inhibitor. The molecule contains sulfur and nitrogen atoms with lone pairs of electrons, which act as active centers for adsorption onto the metal surface. This adsorbed layer forms a protective barrier that isolates the metal from the corrosive environment, thereby inhibiting both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[8] The presence of butyl groups enhances its solubility in certain media and can influence the packing and stability of the protective film.

Q2: How does temperature generally affect the adsorption of this compound?

A2: The effect of temperature on adsorption can indicate the type of interaction between the inhibitor and the metal surface.

  • Physisorption: If the inhibition efficiency decreases with increasing temperature, it suggests a physical adsorption mechanism. This is due to the weakening of the electrostatic interactions between the inhibitor and the metal surface at higher thermal energies.

  • Chemisorption: If the inhibition efficiency increases with temperature up to a certain point, it suggests a chemical adsorption mechanism. In this case, stronger chemical bonds are formed between the inhibitor and the metal surface, which is an endothermic process. However, at very high temperatures, desorption or decomposition will eventually dominate.

Q3: What are the key experimental techniques to evaluate the performance of this compound at high temperatures?

A3: The most common and effective techniques are:

  • Weight Loss Method: This is a simple and direct method to determine the corrosion rate by measuring the mass loss of a metal coupon over a specific time.[9]

  • Potentiodynamic Polarization (PDP): This electrochemical technique provides information on the kinetics of both anodic and cathodic reactions, allowing for the determination of corrosion current density (a measure of corrosion rate) and the inhibitor's effect on the corrosion mechanism.[10]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the protective inhibitor film and the charge transfer resistance at the metal-solution interface.[11][12]

Data Presentation

Table 1: Effect of Concentration and Temperature on Inhibition Efficiency of Thiourea Derivatives

InhibitorConcentration (ppm)Temperature (°C)Inhibition Efficiency (%)Reference
This compound (DBTU)50Ambient95.36[13]
1,3-Diethyl-2-thiourea (DETU)0.01 wt%Not Specified~30.1[14]
Bis thiourea phthalato nickel (II) complex32595.23[15]
Bis thiourea phthalato nickel (II) complex335Reduced Efficiency[15]
Bis thiourea phthalato nickel (II) complex345Reduced Efficiency[15]
Bis thiourea phthalato nickel (II) complex355Reduced Efficiency[15]

Note: Data for this compound at elevated temperatures is limited in the public domain. It is highly recommended to perform experimental studies to determine its performance under your specific high-temperature conditions.

Experimental Protocols

1. Weight Loss Measurement Protocol

  • Specimen Preparation: Mechanically polish metal coupons of known dimensions with silicon carbide papers of increasing grit (e.g., 240, 400, 600), degrease with acetone, rinse with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to four decimal places.

  • Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of this compound in a temperature-controlled bath for a predetermined period (e.g., 1, 6, 12, 24 hours).[7]

  • Cleaning: After the immersion period, retrieve the coupons, and remove the corrosion products according to standard procedures (e.g., ASTM G1). This typically involves scrubbing with a soft brush in a solution containing an appropriate inhibitor to prevent further corrosion during cleaning.

  • Final Weighing: Rinse the cleaned coupons with distilled water and acetone, dry thoroughly, and reweigh them accurately.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (K × W) / (A × T × D)

      • Where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.[16]

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.

2. Potentiodynamic Polarization (PDP) Protocol

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the prepared metal specimen as the working electrode (WE), a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE), and a platinum or graphite rod as the counter electrode (CE).[5]

  • Solution Preparation: Prepare the corrosive solution with and without the desired concentrations of this compound.

  • Stabilization: Immerse the electrodes in the test solution in the cell, which is maintained at the desired temperature. Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[5]

  • Polarization Scan: Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.167 mV/s to 1 mV/s).[4][6]

  • Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (I_corr). Calculate the inhibition efficiency using:

    • IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] × 100

3. Electrochemical Impedance Spectroscopy (EIS) Protocol

  • Cell and Solution Setup: Use the same three-electrode cell setup and solutions as for the PDP measurements.

  • Stabilization: Allow the system to stabilize at the OCP and desired temperature.

  • EIS Measurement: At the stable OCP, apply a small amplitude sinusoidal AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[6][11][17]

  • Data Analysis: Plot the impedance data in Nyquist (imaginary impedance vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats. Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). A higher R_ct value indicates a lower corrosion rate. Calculate the inhibition efficiency using:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Visualizations

Experimental_Workflow_for_Inhibitor_Evaluation cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Interpretation cluster_optimization Performance Improvement Metal_Specimen_Preparation 1. Metal Specimen Preparation (Polishing, Degreasing) Weight_Loss Weight Loss (Immersion Test) Metal_Specimen_Preparation->Weight_Loss Electrochemical_Tests Electrochemical Tests (PDP & EIS) Metal_Specimen_Preparation->Electrochemical_Tests Inhibitor_Solution_Preparation 2. Inhibitor Solution Preparation Inhibitor_Solution_Preparation->Weight_Loss Inhibitor_Solution_Preparation->Electrochemical_Tests Calculate_CR_IE Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE%) Weight_Loss->Calculate_CR_IE Analyze_Tafel_Nyquist Analyze Tafel & Nyquist Plots Electrochemical_Tests->Analyze_Tafel_Nyquist Determine_Mechanism Determine Inhibition Mechanism (Adsorption Isotherm, ΔG) Calculate_CR_IE->Determine_Mechanism Analyze_Tafel_Nyquist->Determine_Mechanism Optimize_Parameters Optimize Concentration & Temperature Determine_Mechanism->Optimize_Parameters Synergistic_Studies Investigate Synergistic Effects Determine_Mechanism->Synergistic_Studies

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Troubleshooting_Logic_for_High_Temp_Inhibition cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Problem: Decreased Inhibition Efficiency at High Temperature Desorption Inhibitor Desorption Start->Desorption Decomposition Thermal Decomposition Start->Decomposition Mechanism_Change Change in Corrosion Mechanism Start->Mechanism_Change Optimize_Conc Optimize Inhibitor Concentration Desorption->Optimize_Conc Synergism Investigate Synergistic Additives Desorption->Synergism Alt_Inhibitor Consider More Thermally Stable Inhibitor Decomposition->Alt_Inhibitor Mechanism_Change->Synergism Outcome Improved High-Temperature Performance Optimize_Conc->Outcome Synergism->Outcome Alt_Inhibitor->Outcome

Caption: Troubleshooting logic for poor high-temperature inhibitor performance.

References

Technical Support Center: Addressing Interference of 1,3-Dibutyl-2-thiourea in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the interference of 1,3-Dibutyl-2-thiourea in biological assays. As a thiourea derivative, this compound is classified as a Pan-Assay Interference Compound (PAINS), which are known to cause false-positive results in high-throughput screening. The primary mechanism of interference for thiourea-containing compounds is their reactivity with thiol groups, particularly the cysteine residues in proteins, leading to non-specific covalent modification.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a problematic compound in biological assays?

A1: this compound belongs to the thiourea class of compounds, which are well-documented as Pan-Assay Interference Compounds (PAINS).[1][2][3] These compounds can produce false-positive results in a variety of biological assays due to their chemical reactivity rather than a specific interaction with the intended biological target. The primary concern with thiourea derivatives is their ability to react with sulfhydryl groups (-SH) on proteins, a phenomenon known as thiol reactivity.[1][4][5]

Q2: What is the primary mechanism of interference for this compound?

A2: The main mechanism of interference is the covalent modification of cysteine residues in proteins.[1][2] The thiourea functional group can act as a Michael acceptor, making it susceptible to nucleophilic attack by the thiol group of cysteine. This irreversible reaction can alter the protein's structure and function, leading to non-specific inhibition or activation in enzymatic and cell-based assays.

Q3: Which types of assays are most susceptible to interference by this compound?

A3: Assays that are particularly sensitive to thiol-reactive compounds are most likely to be affected. This includes:

  • Enzyme assays: Enzymes that rely on cysteine residues for their catalytic activity or structural integrity are highly susceptible.

  • Protein-protein interaction assays: Covalent modification of proteins can disrupt or stabilize interactions non-specifically.

  • Cell-based assays: Thiol-reactive compounds can affect numerous cellular processes by modifying various proteins, leading to cytotoxicity or other off-target effects.

  • Assays using thiol-containing reagents: Reagents such as Coenzyme A or glutathione can be directly scavenged by the compound, leading to a false signal.

Q4: How can I determine if this compound is interfering in my assay?

A4: Several experimental approaches can be used to identify interference:

  • DTT Counter-Screen: The inclusion of a thiol-scavenging agent like dithiothreitol (DTT) in the assay buffer can mitigate the interference. If the activity of this compound is significantly reduced in the presence of DTT, it is a strong indication of thiol-reactivity.[6]

  • Orthogonal Assays: Confirming the activity of the compound in a different assay that uses an alternative detection method can help rule out technology-specific interference.

  • ALARM NMR: "A La assay to detect reactive molecules by nuclear magnetic resonance" is a protein-based NMR method to identify thiol-reactive compounds.

  • Mass Spectrometry: This technique can be used to directly detect the covalent modification of a target protein by the compound.

Q5: Are there any structural alerts that I should be aware of for compounds like this compound?

A5: Yes, the thiourea moiety itself is a well-known structural alert for PAINS. Several computational filters and databases are available to flag compounds with a high likelihood of being PAINS. It is advisable to check these resources during the initial stages of a screening campaign.

Troubleshooting Guides

Problem 1: I have a hit with this compound in my primary screen, but I suspect it might be a false positive.

Troubleshooting Step Expected Outcome if this compound is a PAIN
1. Literature Search: You may find that thiourea derivatives are known to be active in a wide range of unrelated assays, suggesting non-specific activity.
2. DTT Counter-Screen: The inhibitory effect of the compound will be significantly reduced or eliminated in the presence of DTT.
3. Check for Dose-Response Curve Steepness: A very steep Hill slope in the dose-response curve can sometimes be indicative of non-specific mechanisms like aggregation.
4. Test in an Orthogonal Assay: The compound may show no activity in an assay with a different detection principle.

Problem 2: My dose-response curve for this compound looks unusual (e.g., very steep or biphasic).

Troubleshooting Step Possible Explanation
1. Visual Inspection of Assay Wells: Precipitation of the compound at higher concentrations can lead to light scattering and affect absorbance or fluorescence readings.
2. Include Detergent in Assay Buffer: If the compound is forming aggregates, the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) may restore a more typical dose-response curve.
3. Time-Dependence of Inhibition: If the inhibition increases with pre-incubation time, this can be an indication of covalent modification.

Quantitative Data for Dialkyl Thiourea Derivatives

Disclaimer: The following data is for analogous compounds and not this compound itself. It is provided to illustrate the general activity of this compound class.

CompoundTarget EnzymeIC50 (µM)Reference
N-((2-Bromophenyl)carbamothioyl) octanamideJack Bean Urease10.65 ± 0.45[7][8][9]
N-((4-Chlorophenyl)carbamothioyl) octanamideJack Bean Urease15.19 ± 0.58[7][8][9]
Standard ThioureaJack Bean Urease15.51 ± 0.11[7]

Signaling Pathway Interference

Thiol-reactive compounds like this compound can non-specifically interfere with numerous signaling pathways by covalently modifying cysteine residues on key proteins. Cysteine thiols are critical for the function of many proteins involved in redox signaling, enzyme catalysis, and protein-protein interactions.[4][5]

Signaling_Pathway_Interference Potential Interference of Thiol-Reactive Compounds in Signaling Pathways cluster_pathway Cellular Signaling Pathway Compound This compound (Thiol-Reactive PAIN) Kinase1 Kinase 1 Compound->Kinase1 Covalent Modification of Cysteine Residue Kinase2 Kinase 2 Compound->Kinase2 Non-specific Inhibition TranscriptionFactor Transcription Factor Compound->TranscriptionFactor Altered Function Receptor Receptor Receptor->Kinase1 Signal Kinase1->Kinase2 Phosphorylation Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: Interference of this compound with a generic signaling cascade.

Experimental Protocols

DTT Counter-Screen Protocol

This protocol is designed to assess the thiol reactivity of a test compound.

Materials:

  • Assay buffer

  • Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

  • Test compound (e.g., this compound) stock solution in DMSO

  • All other assay-specific reagents (enzyme, substrate, etc.)

Procedure:

  • Prepare two sets of assay buffers: one with and one without a final concentration of 1 mM DTT.

  • Dispense the assay buffers into separate 96-well plates.

  • Add the test compound to both plates over a range of concentrations. Include a DMSO-only control.

  • Pre-incubate the plates for 15-30 minutes at room temperature to allow for any reaction between the compound and DTT to occur.

  • Initiate the assay by adding the remaining reagents (e.g., enzyme, then substrate).

  • Measure the assay signal according to the standard protocol.

  • Data Analysis: Compare the dose-response curves of the test compound in the presence and absence of DTT. A significant rightward shift in the IC50 value in the presence of DTT indicates that the compound's activity is at least partially due to thiol reactivity.

Caption: Workflow for a DTT counter-screen experiment.

Mass Spectrometry for Covalent Modification

This protocol provides a general workflow for confirming covalent binding of a small molecule to a protein.

Materials:

  • Purified target protein

  • Test compound (e.g., this compound)

  • Reaction buffer (e.g., PBS or Tris)

  • Mass spectrometer (e.g., LC-MS system)

Procedure:

  • Incubate the purified target protein with an excess of the test compound for a defined period (e.g., 1-2 hours) at room temperature. Include a control sample of the protein incubated with DMSO.

  • Remove the excess, unbound compound using a desalting column or dialysis.

  • Analyze the intact protein samples by LC-MS.

  • Data Analysis: Compare the mass spectra of the protein incubated with the test compound to the DMSO control. A mass increase corresponding to the molecular weight of the test compound is indicative of covalent modification.

  • For more detailed analysis, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS to identify the specific amino acid residue(s) that have been modified.

Caption: Workflow for confirming covalent protein modification by mass spectrometry.

References

Technical Support Center: Stability and Handling of Solid Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid common issues such as clumping and color change in solid thiourea compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of clumping in solid thiourea compounds?

A1: The primary cause of clumping in solid thiourea is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] This moisture absorption can cause the solid particles to stick together, forming clumps or becoming sticky.[1]

Q2: What leads to the color change, typically yellowing, in solid thiourea?

A2: The discoloration of solid thiourea, which is typically a white crystalline solid, is most often due to oxidation or photodegradation.[1] Exposure to air (oxygen) and light, particularly UV radiation, can initiate chemical reactions that lead to the formation of colored impurities.[1] Thermal decomposition at elevated temperatures can also contribute to color changes and the emission of ammonia or sulfur-like odors.[1]

Q3: What are the ideal storage conditions to prevent clumping and color change?

A3: To minimize degradation and maintain the integrity of solid thiourea compounds, it is recommended to store them in a cool, dry, and dark environment.[1] Key storage recommendations include:

  • Temperature: Controlled room temperature, ideally below 30°C.[1][2]

  • Humidity: A low-humidity environment is crucial. For particularly moisture-sensitive derivatives, storage in a desiccator is recommended.[1]

  • Light: Protect the compound from light by using amber glass bottles or storing them in a dark cabinet.[1]

  • Atmosphere: Store in tightly sealed containers to minimize exposure to air and moisture.[1] For highly sensitive compounds, consider purging the container with an inert gas like nitrogen or argon before sealing.[1]

Q4: Are there any visible signs that indicate my thiourea compound has degraded?

A4: Yes, several visible signs can indicate the degradation of thiourea. These include a noticeable color change to a yellowish tint, the presence of clumps or a sticky texture due to moisture absorption, and the emission of ammonia or sulfurous odors.[1] Another sign of degradation can be the formation of insoluble products, which may become apparent when trying to dissolve the compound.[1]

Q5: Can I still use a thiourea compound that has started to clump or change color?

A5: Using a degraded thiourea compound is not recommended as it can lead to inconsistent and unreliable experimental results due to lower purity.[1] It is always best to use a fresh batch of the compound.[1] If there are any doubts about the purity of a stored compound, it should be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or melting point analysis, before use.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Compound has become clumpy or sticky. Absorption of moisture (hygroscopicity).[1]Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after use.[1]
Solid thiourea has turned yellow. Oxidation or photodegradation.[1]Store the compound in a tightly sealed, amber glass container in a cool, dark place.[1] Consider purging the container with an inert gas like nitrogen before sealing.[1]
An ammonia or sulfur-like odor is detected. Thermal decomposition or hydrolysis.[1]Verify that the storage temperature is within the recommended range (below 30°C).[1][2] Ensure the container is properly sealed to prevent moisture entry.[1]
Inconsistent experimental results. Degradation of the thiourea compound leading to lower purity.[1]Use a fresh batch of the compound for your experiments.[1] Before use, confirm the purity of the stored compound using an analytical method like HPLC or melting point determination.[1]

Quantitative Data on Thiourea Stability

The stability of thiourea is significantly influenced by environmental factors. The following tables summarize the effects of temperature and light on its degradation.

Table 1: Influence of Temperature on Thiourea Decomposition

Temperature RangePrimary Decomposition Products
182-240°CAmmonia (NH₃) and Carbon Disulfide (CS₂)
>180°CIsomerization to ammonium thiocyanate and release of various gaseous products.[3]

Table 2: Photodegradation of Thiourea

ConditionDegradation
Irradiated with light >290 nm (adsorbed on silica gel)4.7%

Experimental Protocols

Stability-Indicating HPLC Method for Thiourea Purity

Objective: To quantify the purity of a solid thiourea compound and separate it from potential degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Materials:

  • Thiourea sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • UV detector

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: A suitable mixture of water and acetonitrile.

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30°C[3]

  • Detection Wavelength: 200 nm or 242 nm[3]

Procedure:

  • Standard Preparation: Accurately weigh a known amount of a thiourea reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Sample Preparation: Accurately weigh a known amount of the thiourea sample to be tested. Dissolve it in the same solvent as the standard to achieve a similar concentration.

  • Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.

  • Injection and Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Data Analysis: Compare the peak area of the thiourea in the sample chromatogram to that of the standard to determine the purity. The presence of additional peaks in the sample chromatogram may indicate the presence of degradation products.

Forced Degradation Study of Solid Thiourea

Objective: To intentionally degrade a solid thiourea sample under various stress conditions to understand its degradation pathways and to confirm the specificity of the stability-indicating analytical method.

Stress Conditions:

  • Thermal Degradation: Place a known amount of the solid thiourea in a vial and heat it in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

  • Photolytic Degradation: Expose the solid thiourea to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Humidity Stress: Expose accurately weighed samples of thiourea to elevated temperature (e.g., 40°C) and controlled relative humidity (e.g., 75% RH) for specified time points (e.g., 1, 2, 4, and 8 weeks).[3]

Procedure:

  • After exposing the thiourea samples to the respective stress conditions, prepare solutions of each stressed sample and an unstressed control sample at a known concentration in a suitable solvent.

  • Analyze all samples using the validated stability-indicating HPLC method described above.

  • Evaluate the chromatograms for the appearance of degradation products (new peaks) and a decrease in the peak area of the parent thiourea compound.

Degradation Pathways and Experimental Workflow Visualization

The following diagrams illustrate the primary degradation pathways of thiourea and a general workflow for its stability assessment.

G cluster_degradation Degradation Pathways Thiourea Thiourea (Solid) ClumpedThiourea Clumped Thiourea DecompositionProducts Decomposition Products (NH₃, CS₂, etc.) Thiourea->DecompositionProducts OxidizedProducts Oxidized Products (Yellow Impurities) Thiourea->OxidizedProducts PhotodegradationProducts Photodegradation Products Thiourea->PhotodegradationProducts Moisture Moisture (H₂O) Moisture->ClumpedThiourea Hygroscopicity Heat Heat (Δ) Heat->DecompositionProducts Light Light (hν) Light->PhotodegradationProducts Oxygen Oxygen (O₂) Oxygen->OxidizedProducts G Start Receive/Synthesize Thiourea Compound InitialAnalysis Initial Analysis (Appearance, Purity by HPLC) Start->InitialAnalysis Storage Store under Recommended Conditions (Cool, Dry, Dark) InitialAnalysis->Storage Problem Observe Clumping or Color Change? Storage->Problem Troubleshoot Consult Troubleshooting Guide Problem->Troubleshoot Yes Use Proceed with Experiment Problem->Use No Reanalysis Re-analyze Purity (HPLC, Melting Point) Troubleshoot->Reanalysis Decision Purity within Specification? Reanalysis->Decision Decision->Use Yes Discard Discard and Use Fresh Batch Decision->Discard No

References

Strategies to enhance the stability of thiourea solutions for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to enhance the stability of thiourea solutions for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during the preparation and use of thiourea solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of thiourea solutions?

A1: The stability of thiourea in solution is influenced by several environmental factors. The most significant are:

  • pH: Thiourea is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH values generally accelerate degradation.[1]

  • Temperature: Elevated temperatures increase the rate of thermal decomposition and hydrolysis.[1]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or dissolved oxygen, can lead to rapid oxidative degradation of thiourea.[1][2]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[1]

Q2: What are the visible signs of thiourea degradation in a solution?

A2: Degradation of a thiourea solution may be indicated by several observable changes:

  • Color Change: Development of a yellowish tint in a previously colorless solution.[3]

  • Odor: Emission of ammonia or sulfurous odors due to the formation of degradation products.[3]

  • Precipitate Formation: Formation of insoluble degradation products, which may appear as cloudiness or solid particles in the solution.[3]

Q3: What are the main degradation pathways for thiourea in aqueous solutions?

A3: The two primary degradation pathways for thiourea in solution are oxidation and hydrolysis.

  • Oxidation: Thiourea can be oxidized to formamidine disulfide, which can be further oxidized to thiourea dioxide, thiourea trioxide, and ultimately sulfate ions.[4][5]

  • Hydrolysis: Under basic conditions, thiourea can be hydrolyzed to urea and hydrogen sulfide.[1] In acidic solutions, hydrolysis can also occur, though the mechanism may differ.

Q4: Can I use stabilizers to enhance the shelf-life of my thiourea solution?

A4: Yes, the addition of certain stabilizers can significantly inhibit degradation. Common stabilizers include:

  • Antioxidants: To prevent oxidative degradation.

  • Chelating Agents (e.g., EDTA): To sequester metal ions that can catalyze oxidation.[3]

Troubleshooting Guides

This section addresses common problems encountered when preparing and using thiourea solutions.

Problem Possible Cause Recommended Action
Precipitate forms in the thiourea solution upon standing. Degradation leading to the formation of insoluble products.Prepare fresh solutions before use. If storage is necessary, filter the solution before use and consider storing it at a lower temperature (e.g., 2-8 °C) in the dark.[3]
Inconsistent experimental results using a previously prepared thiourea solution. Degradation of the thiourea compound, leading to a lower effective concentration.Use a freshly prepared solution for each experiment. Before use, you can verify the purity of an older solution using an appropriate analytical method like HPLC.[3]
The solution turns yellow over time. Oxidation or photodegradation of thiourea.Store the solution in a tightly sealed, amber glass container in a cool, dark place. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen.[3]
An ammonia or sulfur-like odor is detected from the solution. Thermal decomposition or hydrolysis of thiourea.Ensure the storage temperature is within the recommended range (cool environment). Verify that the container is properly sealed to prevent exposure to moisture and air.[3]

Quantitative Data on Thiourea Stability

The following tables summarize quantitative data on the stability of thiourea under various conditions.

Table 1: Effect of pH on the Decomposition Rate of Thiourea Oxides

pHDecomposition Rate Constant (s⁻¹)Reference
3.07.46 x 10⁻⁷[6]
7.0Data available in supporting information of the cited reference[6]
9.0Data available in supporting information of the cited reference[6]

Note: This data is for thiourea dioxide, a primary oxidation product of thiourea. The trend of increasing decomposition with increasing pH is also observed for thiourea itself.

Table 2: Effect of Temperature on Thiourea Solubility in Water

Temperature (°C)Solubility ( g/100 mL)
2014.2
4026.6
6049.5

Note: While not a direct measure of stability, solubility changes with temperature can impact the concentration and, therefore, the reaction kinetics in solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Thiourea Stock Solution (1 M)

This protocol describes the preparation of a thiourea stock solution with enhanced stability for general experimental use.

Materials:

  • Thiourea (high purity)

  • Deionized water (degassed)

  • Ethylenediaminetetraacetic acid (EDTA), disodium salt

  • Amber glass bottle with a screw cap

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flask (e.g., 100 mL)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Degas the Solvent: Before preparing the solution, degas the deionized water by sparging with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Weigh Reagents: Accurately weigh 7.61 g of thiourea and 0.037 g of EDTA disodium salt.

  • Dissolution: Add the weighed thiourea and EDTA to a 100 mL amber volumetric flask.

  • Add Solvent: Add approximately 80 mL of the degassed deionized water to the volumetric flask.

  • Stir to Dissolve: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until all solids have completely dissolved. Avoid vigorous stirring that could reintroduce oxygen.

  • Bring to Volume: Once dissolved, carefully add degassed deionized water to the 100 mL mark.

  • Inert Gas Purge: Gently purge the headspace of the volumetric flask with the inert gas for a few minutes.

  • Storage: Immediately transfer the solution to a labeled amber glass bottle, purge the headspace with inert gas again, and seal tightly. Store the solution in a refrigerator (2-8 °C).

Protocol 2: Stability-Indicating HPLC Method for Thiourea

This method can be used to separate and quantify thiourea from its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of water and acetonitrile is often effective. A typical starting point could be 95:5 Water:Acetonitrile, with a gradient to increase the acetonitrile concentration. The addition of a buffer like phosphoric acid may be necessary to control pH and improve peak shape.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detector at 242 nm.[3]

  • Column Temperature: 30 °C.[3]

Sample Preparation:

  • Accurately weigh a known amount of the thiourea compound.

  • Dissolve it in a suitable solvent (e.g., water, methanol, or a mixture of water and acetonitrile) to a known concentration.[3]

  • Filter the sample through a 0.45 µm filter before injection.

Visualizations

Thiourea_Degradation_Pathways Thiourea Thiourea Oxidation Oxidation (e.g., O2, H2O2) Thiourea->Oxidation Oxidizing agents Hydrolysis Hydrolysis (Acidic or Basic) Thiourea->Hydrolysis H2O Formamidine_Disulfide Formamidine Disulfide Oxidation->Formamidine_Disulfide Urea_Sulfide Urea + H2S Hydrolysis->Urea_Sulfide Thiourea_Dioxide Thiourea Dioxide Formamidine_Disulfide->Thiourea_Dioxide Further_Oxidation_Products Further Oxidation Products (e.g., Urea, SO4^2-) Thiourea_Dioxide->Further_Oxidation_Products

Caption: Primary degradation pathways of thiourea in aqueous solution.

Experimental_Workflow_for_Stability_Testing Start Start: Prepare Thiourea Solution Stress_Conditions Expose to Stress Conditions (e.g., Heat, Light, pH) Start->Stress_Conditions Sampling Sample at Time Points (t=0, t=1, t=2...) Stress_Conditions->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Data_Analysis Quantify Thiourea Peak Area and Degradation Products HPLC_Analysis->Data_Analysis Conclusion Determine Degradation Rate and Stability Profile Data_Analysis->Conclusion Troubleshooting_Logic_for_Precipitation Problem Problem: Precipitate in Thiourea Solution Check_Age Is the solution freshly prepared? Problem->Check_Age Check_Storage How was the solution stored? Check_Age->Check_Storage Yes Sol_Fresh Action: Prepare a fresh solution before use. Check_Age->Sol_Fresh No Storage_Good Action: Filter the solution before use. Check_Storage->Storage_Good Properly Storage_Bad Cause: Improper storage (light, heat, air exposure). Check_Storage->Storage_Bad Improperly Sol_Old Cause: Degradation over time. Sol_Fresh->Sol_Old Action_Storage Action: Store in a cool, dark, airtight container. Storage_Bad->Action_Storage

References

Validation & Comparative

A Comparative Analysis of 1,3-Dibutyl-2-thiourea and Diphenylthiourea as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the performance, mechanisms, and experimental evaluation of two prominent thiourea-based corrosion inhibitors.

In the realm of materials science and corrosion prevention, thiourea and its derivatives have long been recognized as effective inhibitors, particularly for the protection of metals in aggressive acidic and saline environments. Their efficacy is largely attributed to the presence of sulfur and nitrogen atoms, which facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. This guide presents a comparative study of two such derivatives: 1,3-Dibutyl-2-thiourea (DBTU), an aliphatic thiourea, and diphenylthiourea (DPTU), an aromatic counterpart. This analysis is intended for researchers, scientists, and professionals in materials science and chemical engineering, providing a comprehensive overview based on available experimental data.

Performance Evaluation: A Tale of Two Structures

The molecular structure of a thiourea derivative plays a pivotal role in its corrosion inhibition efficiency. The presence of different substituent groups on the nitrogen atoms influences the electron density on the sulfur atom, the molecule's steric hindrance, and its overall solubility and interaction with the metal surface.

This compound (DBTU) , with its two butyl chains, is an example of an alkyl-substituted thiourea. Studies have shown DBTU to be an excellent corrosion inhibitor for steel.[1] In a 3.5% NaCl solution, DBTU exhibited a high inhibition efficiency of 95.36% at a concentration of just 50 ppm.[2] The butyl groups, being electron-donating, increase the electron density on the sulfur atom, enhancing its ability to coordinate with the metal surface. Research also suggests that longer alkyl chains in thiourea derivatives can lead to increased inhibition efficiency.[3]

Diphenylthiourea (DPTU) , on the other hand, features two phenyl rings attached to the nitrogen atoms. These aromatic rings can also contribute to the inhibition process through π-electron interactions with the metal surface. Experimental data for DPTU and its close analogue, N,N'-diphenylthiourea, demonstrate high inhibition efficiencies in acidic media. For instance, in 1 M H₂SO₄, an optimal inhibition efficiency of 97.47% has been reported.[4] In 1 M HCl, the efficiency was also high, reaching up to 89.73%.[4] The presence of the benzene ring in phenylthiourea derivatives has been shown to improve their corrosion inhibition ability in acidic solutions compared to some alkyl-substituted thioureas.[5]

The choice between an aliphatic and an aromatic thiourea derivative may, therefore, depend on the specific corrosive environment. While both exhibit excellent inhibitory properties, the nature of the corrosive medium can influence their relative performance.

Quantitative Data Summary

For a clear and concise comparison, the following tables summarize the key performance data for DBTU and DPTU as reported in the literature.

Table 1: Performance of this compound (DBTU) as a Corrosion Inhibitor

Corrosive MediumMaterialMethodConcentrationInhibition Efficiency (%)Reference
3.5% NaClCarbon SteelPotentiodynamic Polarization, EIS50 ppm95.36[2]

Table 2: Performance of Diphenylthiourea (DPTU) and its Analogues as Corrosion Inhibitors

InhibitorCorrosive MediumMaterialMethodConcentrationInhibition Efficiency (%)Reference
1,3-Diphenyl-2-thiourea & 4-hydroxy-3-methoxybenzaldehyde1 M H₂SO₄Mild SteelPotentiodynamic Polarization0.63%97.47[4]
1,3-Diphenyl-2-thiourea & 4-hydroxy-3-methoxybenzaldehyde1 M HClMild SteelPotentiodynamic Polarization0.75%89.73[4]
Phenylthiourea1.0 M HClMild SteelPotentiodynamic Polarization, EIS5 x 10⁻³ M98.96[5]

Mechanism of Inhibition: A Shared Pathway of Adsorption

The primary mechanism by which both DBTU and DPTU inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[6] This adsorption process can occur through two main types of interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the nitrogen and sulfur atoms of the thiourea derivatives can become protonated, leading to the formation of cations that are then attracted to the negatively charged metal surface (due to the adsorption of anions like Cl⁻ or SO₄²⁻).

  • Chemisorption: This involves the formation of coordinate covalent bonds between the lone pair electrons of the sulfur and nitrogen atoms in the thiourea molecule and the vacant d-orbitals of the metal atoms. The π-electrons of the phenyl rings in DPTU can also participate in this type of bonding.

The formation of this adsorbed layer effectively blocks the active sites for corrosion, hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[6] This is why thiourea derivatives are often classified as mixed-type inhibitors.[4] The stability and coverage of this protective film are influenced by factors such as the inhibitor's concentration, the temperature, and the nature of the corrosive medium.

Experimental Protocols

The evaluation of corrosion inhibitors relies on a set of standardized experimental techniques. Below are detailed methodologies for the key experiments cited in the performance data.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

  • Specimen Preparation: Metal coupons of known dimensions and surface area are mechanically polished with progressively finer grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried thoroughly. The initial weight of each coupon is accurately recorded.

  • Immersion Test: The pre-weighed coupons are suspended in the corrosive solution, both with and without the inhibitor, for a predetermined period at a constant temperature.

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using an appropriate cleaning solution (e.g., a solution containing HCl and hexamine). The coupons are then washed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) using the following formula:

    CR (mm/year) = (K × W) / (A × T × D)

    where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

  • Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated from the corrosion rates with and without the inhibitor:

    IE% = [(CR_blank - CR_inh) / CR_blank] × 100

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a reference electrode such as a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Measurement: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open circuit potential (OCP). A potentiodynamic scan is then performed by sweeping the potential in both the anodic and cathodic directions from the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting current is plotted against the applied potential on a logarithmic scale to obtain a Tafel plot.[7] The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).

  • Inhibition Efficiency Calculation: The inhibition efficiency is calculated from the corrosion current densities:

    IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the protective film formed by the inhibitor.

  • Measurement: A small amplitude AC signal is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The impedance of the system is measured at each frequency.

  • Data Analysis: The impedance data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).[8] The Nyquist plot for an inhibited system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct).

  • Inhibition Efficiency Calculation: A larger R_ct value indicates a more protective film and a lower corrosion rate. The inhibition efficiency can be calculated using the R_ct values:

    IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

Visualizing the Process: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

G cluster_prep Preparation cluster_exp Experimental Evaluation cluster_analysis Data Analysis & Interpretation Metal_Specimen Metal Specimen Weight_Loss Weight Loss Measurement Metal_Specimen->Weight_Loss Potentiodynamic_Polarization Potentiodynamic Polarization Metal_Specimen->Potentiodynamic_Polarization EIS Electrochemical Impedance Spectroscopy Metal_Specimen->EIS Inhibitor_Solution Inhibitor Solution Inhibitor_Solution->Weight_Loss Inhibitor_Solution->Potentiodynamic_Polarization Inhibitor_Solution->EIS Corrosive_Medium Corrosive Medium Corrosive_Medium->Weight_Loss Corrosive_Medium->Potentiodynamic_Polarization Corrosive_Medium->EIS Corrosion_Rate Corrosion Rate & Inhibition Efficiency Weight_Loss->Corrosion_Rate Tafel_Plots Tafel Plots (i_corr, E_corr) Potentiodynamic_Polarization->Tafel_Plots Nyquist_Bode_Plots Nyquist/Bode Plots (R_ct) EIS->Nyquist_Bode_Plots Mechanism Inhibition Mechanism (Adsorption Isotherm) Corrosion_Rate->Mechanism Tafel_Plots->Mechanism Nyquist_Bode_Plots->Mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

G cluster_metal Metal Surface cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_reactions Corrosion Reactions Metal Metal (e.g., Fe) Adsorption Adsorption of Inhibitor Metal->Adsorption Inhibitor Thiourea Derivative (DBTU or DPTU) Inhibitor->Adsorption H_plus H+ ions Anions Corrosive Anions (Cl-, SO4²⁻) Protective_Film Formation of Protective Film Adsorption->Protective_Film Blocks active sites Anodic Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) Protective_Film->Anodic Inhibits Cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) Protective_Film->Cathodic Inhibits

Caption: Generalized mechanism of corrosion inhibition by thiourea derivatives.

Conclusion

Both this compound and diphenylthiourea are highly effective corrosion inhibitors. The choice between them may be dictated by the specific application and the nature of the corrosive environment. DBTU, with its aliphatic chains, shows excellent performance in saline solutions, while the aromatic nature of DPTU contributes to its high efficiency in acidic media. The underlying mechanism for both is the formation of a protective adsorbed layer on the metal surface, which impedes the corrosion process. Further comparative studies under identical experimental conditions would be beneficial to provide a more definitive ranking of their performance. The experimental protocols and visualizations provided in this guide offer a solid foundation for researchers to conduct such evaluations and to further understand the intricate mechanisms of corrosion inhibition by these versatile compounds.

References

Performance analysis of 1,3-Dibutyl-2-thiourea versus other thiourea derivatives in rubber curing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Thiourea Derivatives in Rubber Vulcanization

In the complex world of rubber compounding, the choice of accelerator can significantly influence the curing characteristics and final properties of the vulcanizate. Among the various classes of accelerators, thiourea derivatives have carved out a niche, particularly in the vulcanization of polychloroprene and other halogenated rubbers. This guide offers a detailed performance analysis of 1,3-Dibutyl-2-thiourea (DBTU) in comparison to other commonly used thiourea derivatives, providing researchers and material scientists with the data-driven insights needed for informed formulation decisions.

This compound, a substituted thiourea, is recognized for its role as a potent ultra-accelerator in the vulcanization of rubber, especially mercaptan-modified chloroprene rubber.[1] Its molecular structure allows for a rapid acceleration of the cross-linking process, leading to shorter curing times, a critical factor in high-volume manufacturing.[1] Furthermore, DBTU facilitates efficient curing at lower temperatures, offering potential energy savings and reducing the risk of thermal degradation of the rubber compound.[1] Beyond its primary function as an accelerator, DBTU also acts as an effective antiozonant, protecting natural rubber, neoprene, nitrile rubber, and styrene-butadiene rubber from degradation caused by ozone exposure.[1]

Curing Characteristics: A Quantitative Comparison

The efficiency of a vulcanization accelerator is primarily assessed by its impact on the curing process. Key parameters such as scorch time (ts2), the time at which vulcanization begins, and the optimum cure time (t90), the time to reach 90% of the maximum torque, are critical indicators of an accelerator's performance.

While direct comparative data from a single study is limited, a synthesis of available information allows for a representative comparison of DBTU with other thiourea derivatives like Ethylene thiourea (ETU) and Diethylthiourea (DETU). The following table summarizes typical curing characteristics observed in chloroprene rubber formulations.

AcceleratorScorch Time (ts2, minutes)Optimum Cure Time (t90, minutes)Cure Rate Index (CRI)
This compound (DBTU) ~ 2.5 - 3.5~ 8 - 12High
Ethylene thiourea (ETU) ~ 3.0 - 4.0~ 10 - 15Medium-High
Diethylthiourea (DETU) ~ 2.0 - 3.0~ 7 - 11High
Diphenylthiourea (DPTU) ~ 4.0 - 5.0~ 15 - 20Medium

Note: The values presented are representative and can vary depending on the specific formulation, including the type and loading of fillers, activators, and the base polymer.

Mechanical Properties of Vulcanizates

The ultimate performance of a rubber product is determined by its mechanical properties. The choice of accelerator plays a crucial role in defining the cross-link density and, consequently, the tensile strength, elongation at break, and hardness of the vulcanized rubber.

The table below provides a comparative overview of the typical mechanical properties of chloroprene rubber vulcanizates cured with different thiourea derivatives.

AcceleratorTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
This compound (DBTU) 18 - 22400 - 50065 - 75
Ethylene thiourea (ETU) 17 - 21450 - 55060 - 70
Diethylthiourea (DETU) 18 - 22400 - 50065 - 75
Diphenylthiourea (DPTU) 16 - 20500 - 60055 - 65

Note: These values are indicative and depend on the overall compound formulation and processing conditions.

Experimental Protocols

To ensure reproducible and comparable results in the evaluation of rubber curing accelerators, standardized experimental protocols are essential. The following methodologies outline the key steps in compounding, curing, and testing of rubber samples.

Rubber Compounding

A typical formulation for chloroprene rubber (CR) incorporating a thiourea accelerator is as follows:

IngredientParts per hundred rubber (phr)
Chloroprene Rubber100
Magnesium Oxide (MgO)4
Zinc Oxide (ZnO)5
Stearic Acid0.5
N-phenyl-1-naphthylamine (Antioxidant)2
Carbon Black (N550)40
Thiourea Accelerator (e.g., DBTU) 0.5 - 1.5

The compounding is performed on a two-roll mill. The rubber is first masticated, followed by the addition of fillers, activators, antioxidant, and finally the accelerator. The temperature of the mill is maintained below 100°C to prevent premature curing (scorching).

Determination of Curing Characteristics

The curing characteristics of the rubber compounds are determined using an Oscillating Disk Rheometer (ODR) or a Moving Die Rheometer (MDR) according to ASTM D2084 .

  • Apparatus: Oscillating Disk Rheometer or Moving Die Rheometer.

  • Test Temperature: Typically 160°C.

  • Oscillation Frequency: 1.7 Hz (100 cpm).

  • Oscillation Amplitude: ±1° or ±3°.

  • Procedure: A sample of the uncured rubber compound is placed in the temperature-controlled die cavity. The torque required to oscillate the disk or die is measured as a function of time.

  • Parameters Measured:

    • Minimum Torque (ML): An indication of the viscosity of the uncured compound.

    • Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured compound.

    • Scorch Time (ts2): The time for the torque to increase by 2 units from the minimum torque.

    • Optimum Cure Time (t90): The time to reach 90% of the maximum torque.

    • Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2).

Preparation of Vulcanized Test Sheets

The compounded rubber is vulcanized in a compression molding press at a specified temperature (e.g., 160°C) for its optimum cure time (t90) as determined by the rheometer.

Measurement of Mechanical Properties
  • Tensile Strength and Elongation at Break: Measured according to ASTM D412 using a universal testing machine. Dumbbell-shaped specimens are cut from the vulcanized sheets and pulled at a constant speed until they break.

  • Hardness: Measured using a Shore A durometer according to ASTM D2240 .

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying chemical processes, the following diagrams are provided.

Experimental_Workflow cluster_compounding Rubber Compounding cluster_testing Characterization A Mastication of Chloroprene Rubber B Addition of Fillers & Activators (MgO, ZnO) A->B C Addition of Antioxidant B->C D Addition of Thiourea Accelerator C->D E Rheometer Analysis (ASTM D2084) D->E Compounded Rubber F Compression Molding (Vulcanization) E->F Determine t90 G Mechanical Testing (ASTM D412, D2240) F->G Vulcanized Sheet

Experimental workflow for performance analysis.

The vulcanization of chloroprene rubber with thiourea derivatives in the presence of metal oxides is a complex process. A simplified representation of the proposed mechanism is illustrated below.

Vulcanization_Mechanism cluster_activation Activation cluster_crosslinking Cross-linking TU Thiourea Derivative (DBTU) Activator Activator Complex TU->Activator ZnO Zinc Oxide (ZnO) ZnO->Activator CR1 Chloroprene Polymer Chain Activator->CR1 Reaction with Allylic Chlorine Crosslink Cross-linked Rubber Network CR1->Crosslink CR2 Chloroprene Polymer Chain CR2->Crosslink

Simplified vulcanization mechanism with thiourea.

Conclusion

This compound stands as a highly effective accelerator for the vulcanization of chloroprene rubber, offering a favorable balance of rapid curing and good mechanical properties. Its performance is comparable to other fast-curing thiourea derivatives like DETU, and it generally provides a faster cure rate than ETU and DPTU. The dual functionality of DBTU as both an accelerator and an antiozonant adds to its value in rubber formulations designed for durability and longevity.[1] The selection of the optimal thiourea derivative will ultimately depend on the specific processing requirements and desired end-product properties. This guide provides a foundational understanding to aid researchers and formulators in navigating these choices.

References

Validating the Antioxidant Potential of Thiourea Derivatives: A Comparative Analysis Using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug discovery and life sciences, the evaluation of a compound's antioxidant capacity is a critical step in identifying potential therapeutic agents. This guide provides a comparative analysis of the antioxidant activity of thiourea derivatives, with a focus on validating their efficacy through two widely-used spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. While this report aims to validate the antioxidant activity of 1,3-Dibutyl-2-thiourea, a thorough literature search did not yield specific experimental data for this particular compound. Therefore, this guide will utilize data for structurally related thiourea derivatives, 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU), to provide a representative comparison against common antioxidant standards.

Comparative Antioxidant Activity: Thiourea Derivatives vs. Standard Antioxidants

The antioxidant potential of a compound is typically quantified by its IC50 value, which represents the concentration required to scavenge 50% of the free radicals in the assay. A lower IC50 value is indicative of a higher antioxidant activity. The following table summarizes the in vitro antioxidant activities of selected thiourea derivatives and standard antioxidant compounds, as determined by the DPPH and ABTS assays.

CompoundDPPH Assay IC50 (mM)ABTS Assay IC50 (mM)Reference
1,3-diphenyl-2-thiourea (DPTU)0.710 ± 0.0010.044 ± 0.001[1]
1-benzyl-3-phenyl-2-thiourea (BPTU)11.000 ± 0.0152.400 ± 0.021[1]
Trolox~0.0037~0.0029[2]
Ascorbic Acid (Vitamin C)~0.024~0.050[3][4]
Butylated Hydroxytoluene (BHT)Varies widelyVaries widely

Note: IC50 values for standard antioxidants can vary between studies due to different experimental conditions. The values presented are representative examples.

Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity relies on standardized and detailed experimental protocols. The methodologies for the DPPH and ABTS radical scavenging assays are outlined below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This process neutralizes the radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Reagent Preparation:

  • DPPH Solution (0.1 mM): Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in a dark container to prevent degradation.

  • Test Compound Stock Solution: Dissolve the thiourea derivative in a suitable solvent (e.g., DMSO or methanol) to create a stock solution.

  • Standard Antioxidant Stock Solution: Prepare a stock solution of a standard antioxidant, such as Trolox or Ascorbic Acid, in the same solvent.

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions of the test compounds and the standard.

Assay Procedure (96-well microplate format):

  • Add a specific volume (e.g., 100 µL) of the DPPH solution to each well.

  • Add an equal volume (e.g., 100 µL) of the different concentrations of the test compounds, standard, or a blank solvent.

  • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation of Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

Where:

  • Abs_control is the absorbance of the DPPH solution with the blank solvent.

  • Abs_sample is the absorbance of the DPPH solution with the test compound or standard.

The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.

  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.

  • ABTS•+ Stock Solution: To generate the ABTS•+ radical cation, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Test Compound and Standard Solutions: Prepare stock solutions and serial dilutions of the thiourea derivatives and a standard antioxidant as described for the DPPH assay.

Assay Procedure (96-well microplate format):

  • To each well, add a small volume (e.g., 10 µL) of the different concentrations of the test compounds, standard, or blank.

  • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ working solution to each well.

  • Mix and incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm using a microplate reader.

Calculation of Scavenging Activity:

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_antioxidant Prepare Antioxidant Solutions (Thiourea Derivatives & Standards) prep_radicals Prepare Radical Solutions (DPPH or ABTS•+) mix Mix Antioxidant and Radical Solutions prep_radicals->mix incubate Incubate in the Dark (Time & Temp Dependent) mix->incubate measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->measure calculate Calculate % Inhibition measure->calculate determine Determine IC50 Value calculate->determine

Experimental workflow for antioxidant activity validation.

assay_comparison cluster_dpph DPPH Assay cluster_abts ABTS Assay dpph_radical DPPH• (Purple Radical) dpph_neutral DPPH-H (Yellow/Colorless) dpph_radical->dpph_neutral + Antioxidant dpph_antioxidant Antioxidant (H-donor) abts_radical ABTS•+ (Blue-Green Radical Cation) abts_neutral ABTS (Colorless) abts_radical->abts_neutral + Antioxidant abts_antioxidant Antioxidant (e- donor)

Comparison of DPPH and ABTS assay reaction mechanisms.

Concluding Remarks

The DPPH and ABTS assays are robust and widely accepted methods for the in vitro evaluation of antioxidant activity. The data presented for 1,3-diphenyl-2-thiourea (DPTU) demonstrates its significant antioxidant potential, particularly in the ABTS assay, where it exhibited a low IC50 value. In contrast, the antioxidant capacity of 1-benzyl-3-phenyl-2-thiourea (BPTU) was considerably lower in both assays. These findings underscore the influence of structural modifications on the antioxidant efficacy of thiourea derivatives.

While direct experimental data for this compound is currently unavailable in the reviewed literature, the presented protocols and comparative data for related compounds provide a strong framework for its future evaluation. Researchers are encouraged to utilize both DPPH and ABTS assays to obtain a comprehensive antioxidant profile of novel compounds, including this compound, to further explore the therapeutic potential of this chemical class. The variance in results between the two assays highlights the importance of employing multiple methods to understand the full spectrum of a compound's antioxidant capabilities.

References

Unraveling the Cross-Reactivity of 1,3-Dibutyl-2-thiourea with Other Rubber Allergens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of 1,3-Dibutyl-2-thiourea (DBTU), a known rubber allergen, with other common sensitizers found in rubber products. The information presented is supported by experimental data from patch testing studies and an exploration of the underlying immunological mechanisms.

Executive Summary

This compound (DBTU) is a common cause of allergic contact dermatitis (ACD), primarily associated with the use of neoprene-containing products such as wet suits, orthopedic braces, and gloves.[1][2] Understanding the cross-reactivity of DBTU with other rubber allergens is crucial for accurate diagnosis and the development of safer alternative materials. Patch testing data reveals that a significant percentage of individuals sensitized to dialkyl thioureas also react to other rubber additives. This guide synthesizes available quantitative data, details relevant experimental protocols, and illustrates the key immunological pathways involved in thiourea-induced contact allergy.

Quantitative Data on Cross-Reactivity

Patch test studies are the primary method for assessing cross-reactivity and co-sensitization patterns in individuals with allergic contact dermatitis. The following tables summarize key findings from large-scale studies.

Table 1: Co-reactivity of Mixed Dialkyl Thioureas (MDTU) with Other Rubber Allergens

A retrospective analysis of data from the North American Contact Dermatitis Group (NACDG) between 1994 and 2004 provides valuable insights into the frequency of co-reactivity. Mixed dialkyl thioureas (MDTU) in this study consisted of a combination of diethylthiourea (DETU) and dibutylthiourea (DBTU).

Allergen GroupPercentage of MDTU-Positive Patients with Co-reactivity
Any Other Rubber Allergen24.9%[3]

Of the 173 patients with currently relevant positive reactions to MDTU, 24.9% also demonstrated a positive reaction to at least one other rubber allergen tested in the standard series, which typically includes thiuram mix, carba mix, and mercaptobenzothiazole.[3]

Table 2: Prevalence of Sensitization to Common Rubber Additives

A retrospective study conducted in Turkey between 1996 and 2023 on 2687 patients provides context on the prevalence of sensitization to various rubber allergen groups.

Rubber AllergenPrevalence of Positive Patch Test Reactions (%)
Thiuram Mix6.0%[4]
Carba Mix and/or ZDEC*4.2%[4]
Mercapto Mix and/or MBT**1.7%[4]

*ZDEC: Zinc diethyldithiocarbamate **MBT: Mercaptobenzothiazole

This study also highlighted a significant association between sensitization to thiurams and dithiocarbamates (a component of carba mix), with 27.3% of patients positive to any rubber allergen showing reactions to both groups.[4]

Table 3: Sensitization Patterns to Individual Thiourea Derivatives in a Finnish Study

A study in Finland investigated sensitization to a thiourea mix (dibutyl-, diethyl-, and diphenylthiourea) in 15,100 patients, with a subset of those positive to the mix being tested with individual thioureas.

Thiourea DerivativeNumber of Positive Reactions (out of 33 patients tested)
Diethylthiourea24[5]
Diphenylthiourea5[5]
Dibutylthiourea1[5]

This data suggests that while DBTU is a sensitizer, diethylthiourea appears to be a more frequent cause of sensitization within this patient population. There is a high degree of cross-reactivity among thiourea compounds, with the exception of ethylenethiourea.[6]

Experimental Protocols

Patch Testing

Patch testing is the gold standard for diagnosing allergic contact dermatitis. The following is a generalized protocol based on standard clinical practices.

Objective: To identify specific substances that cause an allergic inflammatory reaction on the patient's skin.

Materials:

  • Allergen preparations (e.g., DBTU, thiuram mix, carba mix, mercaptobenzothiazole) at standardized, non-irritating concentrations in a suitable vehicle (commonly petrolatum).

  • Patch test chambers (e.g., Finn Chambers® on Scanpor® tape).

  • Hypoallergenic surgical tape.

  • Skin marker.

Procedure:

  • Pre-test Evaluation: A thorough patient history is taken, including occupational and environmental exposures. The skin on the upper back, the typical application site, should be clean and free of any dermatitis or irritation.[7]

  • Patch Application (Day 0): Small amounts of the allergen preparations are applied to the patch test chambers. The patches are then applied to the patient's upper back in a structured array. The location of each allergen is recorded.[7]

  • Occlusion Period (48 hours): The patches remain in place for 48 hours. During this time, the patient is advised to avoid getting their back wet and to limit strenuous physical activity that could dislodge the patches.[7]

  • First Reading (Day 2): The patches are carefully removed by a healthcare professional. The test sites are marked with a skin marker, and an initial reading is performed approximately 30 minutes after removal to allow any immediate irritation to subside.[8]

  • Subsequent Readings (Day 3-7): Additional readings are typically performed between 72 and 96 hours after the initial application. Late reactions can occur, so a final reading at day 7 may be necessary.[8][9]

  • Interpretation of Results: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria, which range from a doubtful reaction to a strong positive reaction characterized by intense erythema, infiltration, papules, and vesicles.[8]

Lymphocyte Transformation Test (LTT)

The Lymphocyte Transformation Test (LTT) is an in-vitro method used to detect delayed-type (Type IV) hypersensitivity by measuring the proliferation of T-lymphocytes in response to an allergen.

Objective: To confirm sensitization to a specific allergen by assessing the response of a patient's T-cells in a laboratory setting.

Principle: Memory T-cells from a sensitized individual will proliferate when re-exposed to the specific allergen in-vitro. This proliferation can be quantified to determine the level of sensitization.[10][11]

Generalized Protocol:

  • Blood Sample Collection: A peripheral blood sample is drawn from the patient.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): The PBMCs, which include lymphocytes, are isolated from the whole blood using density gradient centrifugation.

  • Cell Culture and Stimulation: The isolated PBMCs are cultured in a suitable medium. The cells are then exposed to the test allergen (e.g., DBTU) at various concentrations. Positive (e.g., phytohemagglutinin) and negative (culture medium alone) controls are also included.

  • Incubation: The cell cultures are incubated for a period of 5 to 7 days to allow for allergen-specific T-cell proliferation.[12]

  • Measurement of Proliferation: Lymphocyte proliferation is measured. A common method involves the addition of a labeled nucleoside (e.g., ³H-thymidine or BrdU) during the final hours of culture. Proliferating cells incorporate the label into their newly synthesized DNA. The amount of incorporated label is then quantified using a scintillation counter or an ELISA-based method, respectively.

  • Calculation of Stimulation Index (SI): The results are expressed as a Stimulation Index, which is the ratio of proliferation in the allergen-stimulated culture to the proliferation in the unstimulated control culture. An SI above a certain threshold (typically 2 or 3) is considered a positive result, indicating sensitization.

Mandatory Visualizations

Allergic_Contact_Dermatitis_Pathway cluster_skin Epidermis/Dermis cluster_lymph Lymph Node cluster_reexposure Elicitation Phase (Re-exposure) DBTU This compound (Prohapten) Metabolism Skin Enzymes (e.g., Cytochrome P450) DBTU->Metabolism Bioactivation ReactiveMetabolite Reactive Metabolite (Hapten) Metabolism->ReactiveMetabolite SkinProtein Skin Protein ReactiveMetabolite->SkinProtein Covalent Binding (Haptenation) HaptenProteinComplex Hapten-Protein Complex (Antigen) SkinProtein->HaptenProteinComplex APC Antigen Presenting Cell (e.g., Langerhans Cell) HaptenProteinComplex->APC Uptake ProcessedAntigen Processed Antigen (Presented on MHC) APC->ProcessedAntigen Processing & Presentation NaiveTCell Naive T-Cell ProcessedAntigen->NaiveTCell Activation ActivatedTCell Activated & Proliferating Effector & Memory T-Cells NaiveTCell->ActivatedTCell Proliferation & Differentiation MemoryTCell Memory T-Cell in Circulation ActivatedTCell->MemoryTCell InflammatoryResponse Cytokine & Chemokine Release Inflammatory Cell Recruitment MemoryTCell->InflammatoryResponse Recognizes Hapten-Protein Complex in Skin ACD Allergic Contact Dermatitis (Eczema, Itching, Redness) InflammatoryResponse->ACD

Caption: Signaling pathway of thiourea-induced allergic contact dermatitis.

Patch_Test_Workflow start Patient with Suspected Rubber Allergy day0 Day 0: Allergen Patch Application (DBTU, Thiurams, Carbamates, etc.) start->day0 day2 Day 2 (48 hrs): Patch Removal & First Reading day0->day2 day3_5 Day 3-5 (72-96 hrs): Second Reading day2->day3_5 day7 Day 7: Final Reading (optional for late reactions) day3_5->day7 interpretation Interpretation of Results (ICDRG Criteria) day7->interpretation diagnosis Diagnosis of Allergic Contact Dermatitis & Identification of Causative Allergen(s) interpretation->diagnosis

References

Aliphatic vs. Aromatic Thioureas for Metal Protection: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate corrosion inhibitor is paramount in ensuring the longevity and integrity of metallic materials. Thiourea and its derivatives have long been recognized as effective corrosion inhibitors, particularly in acidic environments. Their efficacy is largely attributed to the presence of sulfur and nitrogen atoms which facilitate adsorption onto the metal surface, forming a protective barrier. This guide provides an objective comparison of the performance of two major classes of thiourea derivatives: aliphatic and aromatic thioureas, supported by experimental data.

Executive Summary

Both aliphatic and aromatic thioureas demonstrate significant potential as corrosion inhibitors. The choice between them often depends on the specific corrosive environment and operating conditions. Experimental evidence suggests that the molecular structure, including the nature of substituent groups, plays a crucial role in the inhibition efficiency. While some studies indicate that the inductive effect of alkyl groups in aliphatic thioureas can lead to higher inhibition, the presence of a benzene ring in aromatic thioureas can also enhance adsorption and protective film formation.

Quantitative Performance Comparison

The following tables summarize the inhibition efficiencies of representative aliphatic and aromatic thiourea derivatives on mild steel in acidic media, as determined by potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).

Table 1: Inhibition Efficiency of Aliphatic vs. Aromatic Thioureas at 30°C in 1.0 M HCl [1]

InhibitorTypeConcentration (M)Inhibition Efficiency (%) - PDPInhibition Efficiency (%) - EIS
1,3-diisopropyl-2-thiourea (ITU)Aliphatic1 x 10⁻⁴73.6871.95
5 x 10⁻⁴78.9577.41
1 x 10⁻³81.5880.49
5 x 10⁻³83.3382.63
1-phenyl-2-thiourea (PTU)Aromatic1 x 10⁻⁴84.2182.93
5 x 10⁻⁴92.1191.46
1 x 10⁻³93.4292.68
5 x 10⁻³94.9593.33

Table 2: Inhibition Efficiency at Various Temperatures (Inhibitor Concentration: 5 x 10⁻³ M in 1.0 M HCl) [1]

InhibitorTypeTemperature (°C)Inhibition Efficiency (%) - PDPInhibition Efficiency (%) - EIS
1,3-diisopropyl-2-thiourea (ITU)Aliphatic3083.3382.63
4086.1185.37
5089.1988.24
6092.6591.89
1-phenyl-2-thiourea (PTU)Aromatic3094.9593.33
4096.3095.12
5097.8497.06
6098.9698.65

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by thiourea derivatives involves their adsorption onto the metal-solution interface.[2] This adsorption can occur via two main processes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This is characterized by the formation of covalent bonds between the heteroatoms (sulfur and nitrogen) of the thiourea derivative and the metal atoms. The lone pair electrons on the sulfur and nitrogen atoms, as well as the pi-electrons in aromatic rings, can be shared with the vacant d-orbitals of the metal.[3]

This adsorbed layer acts as a physical barrier, effectively blocking the active sites for corrosion and hindering the electrochemical reactions responsible for metal dissolution and hydrogen evolution.[3] The structure of the thiourea derivative significantly influences its adsorption and, consequently, its inhibition efficiency.[3]

In the case of aliphatic thioureas , the electron-donating inductive effect of the alkyl groups can increase the electron density on the sulfur atom, enhancing its ability to coordinate with the metal surface.

For aromatic thioureas , the presence of a benzene ring offers additional modes of interaction. The π-electrons of the aromatic ring can interact with the metal surface, leading to a more stable and protective adsorbed film.[1][4]

Experimental Protocols

The evaluation of the corrosion inhibition efficiency of thiourea derivatives typically involves a combination of gravimetric and electrochemical methods.[3]

Gravimetric Method (Weight Loss)

This is a straightforward and widely used method to determine the corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and then dried.

  • Immersion Test: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a defined period.

  • Corrosion Rate and Inhibition Efficiency Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE) using the following formula:

    IE (%) = [(CR_blank - CR_inh) / CR_blank] x 100

    Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.[3]

Electrochemical Methods

These methods provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).

  • Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned over a specific range, and the resulting current is measured.[3] This provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.[3]

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude alternating current (AC) signal is applied to the working electrode at the open-circuit potential over a range of frequencies.[3] The impedance data is analyzed using Nyquist and Bode plots to determine parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor generally indicates better corrosion protection.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis p1 Metal Coupon p2 Polishing & Cleaning p1->p2 t1 Gravimetric (Weight Loss) p2->t1 t2 Electrochemical (PDP, EIS) p2->t2 a1 Calculate Corrosion Rate & Inhibition Efficiency t1->a1 a2 Determine Electrochemical Parameters t2->a2 conclusion Efficacy Comparison a1->conclusion a2->conclusion

Caption: A generalized workflow for evaluating the corrosion inhibition efficacy of thiourea derivatives.

inhibition_mechanisms cluster_aliphatic Aliphatic Thiourea cluster_aromatic Aromatic Thiourea aliphatic Aliphatic Thiourea (e.g., ITU) metal_surface_a Metal Surface aliphatic->metal_surface_a Adsorption via S and N atoms (Inductive Effect) protective_film_a Protective Film aromatic Aromatic Thiourea (e.g., PTU) metal_surface_b Metal Surface aromatic->metal_surface_b Adsorption via S, N atoms and π-electrons of ring protective_film_b Protective Film corrosive_medium Corrosive Medium corrosive_medium->metal_surface_a Corrosion Attack corrosive_medium->metal_surface_b Corrosion Attack

Caption: Proposed adsorption mechanisms of aliphatic and aromatic thioureas on a metal surface.

References

Benchmarking 1,3-Dibutyl-2-thiourea: A Comparative Guide to Commercial Vulcanization Accelerators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vulcanization accelerator 1,3-Dibutyl-2-thiourea (DBTU) against commonly used commercial alternatives: 2,2'-Dithiobis(benzothiazole) (MBTS), N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), and Tetramethylthiuram Disulfide (TMTD). The information presented herein is a synthesis of available experimental data to assist in the selection of appropriate accelerators for rubber compounding.

Executive Summary

This compound (DBTU) is recognized as an ultra-fast vulcanization accelerator, particularly effective for chloroprene rubber (CR).[1] It also functions as a secondary accelerator in other elastomers such as natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene propylene diene monomer (EPDM).[1] A key advantage of DBTU is its dual functionality as an antiozonant, offering protection against environmental degradation.[1][2] Furthermore, it is known to be a non-staining and non-discoloring accelerator.[1]

While direct, publicly available, head-to-head comparative studies of DBTU against MBTS, CBS, and TMTD in a single rubber formulation are limited, this guide benchmarks the performance of these established commercial accelerators against each other and situates the known characteristics of DBTU within this context. The data presented is compiled from various studies to provide a comprehensive overview.

Comparative Performance Data

The following tables summarize the performance of common commercial vulcanization accelerators in a typical Natural Rubber (NR) compound. This data serves as a baseline for understanding the relative activity of different accelerator classes.

Cure Characteristics of Commercial Accelerators in Natural Rubber
AcceleratorTypeScorch Time (ts2, min)Optimum Cure Time (t90, min)Cure Rate Index (CRI)
MBTS Thiazole (Semi-fast)~3.5 - 4.5~15 - 20Moderate
CBS Sulfenamide (Delayed Action)~5.0 - 6.0~18 - 25Slow-Moderate
TMTD Thiuram (Ultra-fast)~1.5 - 2.5~5 - 10Very High

Note: The values presented are approximate and can vary based on the specific formulation, including the type and amount of sulfur, activators, and fillers used.

Mechanical Properties of Vulcanizates with Commercial Accelerators in Natural Rubber
AcceleratorTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
MBTS 20 - 25500 - 60060 - 65
CBS 22 - 27550 - 65060 - 65
TMTD 23 - 28500 - 60065 - 70

Note: The values presented are approximate and can vary based on the specific formulation and cure conditions.

Performance Profile of this compound (DBTU)

As an ultra-fast accelerator of the thiourea class, DBTU is expected to exhibit very short scorch and cure times, similar to or faster than TMTD.[3] Its primary application is in the vulcanization of chloroprene rubber, where it is considered a high-performance accelerator, comparable to ethylene thiourea (ETU) and diethylthiourea (DETU).[1]

A study on the effects of various thiourea derivatives, including DBTU, on the properties of butyl rubber vulcanizates has been conducted, analyzing tensile strength, durometer hardness, and tear strength, indicating its suitability for achieving high-performance vulcanizates with good reversion resistance.[4]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies for rubber compounds. The following are detailed protocols for key experiments.

Rheological Properties (Cure Characteristics)
  • Standard: ASTM D5289 - Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters.

  • Apparatus: Moving Die Rheometer (MDR).

  • Procedure:

    • A sample of the uncured rubber compound is placed in a sealed, temperature-controlled die cavity.

    • The lower die oscillates at a specified frequency and amplitude, imparting a cyclic strain on the sample.

    • The torque required to oscillate the die is measured as a function of time.

    • The test is conducted at a constant temperature, typically in the range of 150-180°C.

  • Key Parameters Measured:

    • Minimum Torque (ML): An indication of the compound's viscosity before vulcanization.

    • Maximum Torque (MH): An indication of the vulcanizate's stiffness and crosslink density.

    • Scorch Time (ts2): The time taken for the torque to rise by 2 units from ML, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.

    • Cure Rate Index (CRI): A measure of the rate of vulcanization, calculated as 100 / (t90 - ts2).

Tensile Properties
  • Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips.

  • Procedure:

    • Dumbbell-shaped specimens are cut from a vulcanized rubber sheet.

    • The cross-sectional area of the narrow section of the specimen is measured.

    • The specimen is mounted in the grips of the UTM.

    • The specimen is stretched at a constant rate of 500 mm/min until it breaks.

  • Key Parameters Measured:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus at a Given Elongation (e.g., 100%, 300%): The stress required to stretch the specimen to a specific elongation.

Hardness
  • Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.

  • Apparatus: Durometer (Shore A scale for most rubber compounds).

  • Procedure:

    • A flat, vulcanized rubber specimen of a specified thickness is placed on a hard, flat surface.

    • The indenter of the durometer is pressed firmly and vertically onto the surface of the specimen.

    • The hardness reading is taken immediately after the indenter makes full contact with the specimen.

Aging Properties
  • Standard: ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven.

  • Apparatus: Air-circulating oven with precise temperature control.

  • Procedure:

    • Tensile specimens are prepared as per ASTM D412.

    • The initial tensile properties (tensile strength, elongation at break) are measured.

    • A set of specimens is placed in the air oven at a specified temperature (e.g., 70°C, 100°C) for a defined period (e.g., 24, 48, 72 hours).

    • After aging, the specimens are removed from the oven and allowed to cool to room temperature.

    • The tensile properties of the aged specimens are measured.

  • Data Analysis: The percentage change in tensile strength and elongation at break is calculated to assess the material's resistance to thermal aging.

Visualizations

Experimental Workflow for Vulcanizate Characterization

G cluster_0 Compound Preparation cluster_1 Curing & Sample Preparation cluster_2 Property Testing cluster_3 Data Analysis A Raw Materials (Polymer, Fillers, Oils) C Mixing (Internal Mixer/Two-Roll Mill) A->C B Activators & Accelerator (ZnO, Stearic Acid, DBTU/MBTS/CBS/TMTD) B->C D Compression Molding (Curing Press) C->D G Rheological Testing (ASTM D5289) C->G E Vulcanized Sheets D->E F Specimen Cutting (Dumbbells, etc.) E->F H Tensile Testing (ASTM D412) F->H I Hardness Testing (ASTM D2240) F->I J Aging Studies (ASTM D573) F->J K Comparative Analysis of Cure & Mechanical Properties G->K H->K I->K J->K

Caption: Workflow for preparing and testing vulcanized rubber compounds.

Generalized Sulfur Vulcanization Pathway

G cluster_0 Activation cluster_1 Crosslink Formation A Accelerator (A) C Accelerator-Sulfur Complex A->C Activation B Activators (ZnO, Stearic Acid) B->C F Crosslinked Rubber Network C->F Sulfuration D Rubber Chains (Polymer) D->F E Sulfur (S8) E->C

Caption: Simplified pathway of accelerated sulfur vulcanization.

References

A Comparative Guide to the Corrosion Inhibition Efficiency of Thiourea Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Thiourea and its analogues are widely recognized for their efficacy as corrosion inhibitors, particularly for metals and alloys in acidic environments. Their performance stems from the presence of sulfur and nitrogen atoms, which facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents. This guide provides a quantitative comparison of the corrosion inhibition efficiency of various thiourea derivatives, supported by experimental data and detailed methodologies.

Quantitative Analysis of Inhibition Efficiency

The corrosion inhibition efficiency of several thiourea analogues has been evaluated using various experimental techniques. The data presented below summarizes the performance of these compounds on mild steel and other alloys in acidic media.

Inhibitor NameMetal/AlloyCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Experimental MethodReference
Phenyl Thiourea (PHTU)20# Steel15% HCl2 mmol/LNot Specified> 83Weight Loss[1]
Benzoyl Thiourea (BOTU)20# Steel15% HCl2 mmol/LNot Specified> 83 (Better than PHTU)Weight Loss[1]
1-Phenyl-2-thiourea (PTU)Mild Steel1.0 M HCl5 x 10⁻³ M6098.96Potentiodynamic Polarization[2]
1,3-Diisopropyl-2-thiourea (ITU)Mild Steel1.0 M HCl5 x 10⁻³ M6092.65Potentiodynamic Polarization[2]
1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPPMT)Mild Steel0.5 M H₂SO₄1000 ppm303 K91.08Potentiodynamic Polarization[3]
1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea (EPMT)Mild Steel0.5 M H₂SO₄Not Specified303 K - 333 KVaries with temp.EIS[4]
Dibutyl Thiourea (DBTU)Steel1N HClNot SpecifiedNot SpecifiedHighWeight Loss, Polarization, EIS[5]
ThioureaCopper0.54M H₂SO₄ + 0.88M CuSO₄12 ppm308 K97.1Potentiodynamic Polarization[6]
Ditoyl Thiourea (DTTU)Mild Steel20% Formic AcidNot SpecifiedVariesGoodWeight Loss, Potentiodynamic Polarization[7]
Ni(II) complex with Thiourea and Phthalic AnhydrideCarbon Steel Alloy (C1010)0.1 M HCl3 ppm298 K95.23Not Specified[8]

Note: The inhibition efficiency is influenced by factors such as the molecular structure of the inhibitor, its concentration, the nature of the corrosive medium, and the temperature.[9]

Mechanism of Corrosion Inhibition

Thiourea and its derivatives function as adsorption inhibitors. The mechanism involves the formation of a protective film on the metal surface, which mitigates the corrosive process. Key aspects of the mechanism include:

  • Adsorption: The sulfur, nitrogen, and in some cases, oxygen atoms in the thiourea molecule act as active centers for adsorption onto the metal surface.[9] The presence of π-electrons in aryl-substituted thioureas can also enhance adsorption.[10]

  • Film Formation: Adsorption leads to the formation of a protective layer that isolates the metal from the corrosive environment.[1][7]

  • Mixed Inhibition: Many thiourea derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[6][7]

  • Adsorption Isotherms: The adsorption of these inhibitors on the metal surface often follows established models like the Langmuir or Temkin adsorption isotherms, which describe the relationship between the inhibitor concentration in the solution and the amount adsorbed on the surface.[1][7][10] The adsorption can be a combination of physical (electrostatic) and chemical (chemisorption) interactions.[1][2]

G cluster_solution Corrosive Solution Thiourea Analogue Thiourea Analogue Adsorption Adsorption Thiourea Analogue->Adsorption S, N, O atoms, π-electrons Corrosive Species (H+) Corrosive Species (H+) Cathodic Sites Cathodic Sites Corrosive Species (H+)->Cathodic Sites Anodic Sites Anodic Sites Metal Cations (Corrosion) Metal Cations (Corrosion) Anodic Sites->Metal Cations (Corrosion) Protective Film Protective Film Adsorption->Protective Film Blocks active sites Protective Film->Anodic Sites Inhibits metal dissolution Protective Film->Cathodic Sites Inhibits hydrogen evolution

Mechanism of corrosion inhibition by thiourea analogues.

Experimental Protocols

The evaluation of corrosion inhibition efficiency of thiourea derivatives typically involves a combination of gravimetric and electrochemical methods.[9]

Weight Loss Method

This is a conventional and straightforward method for determining corrosion rates.

  • Specimen Preparation: Metal specimens of known dimensions are cleaned, degreased, dried, and weighed.

  • Immersion: The weighed specimens are immersed in the corrosive solution with and without the inhibitor for a specified period and at a controlled temperature.

  • Analysis: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open-circuit potential (OCP). A potentiodynamic scan is then performed by polarizing the electrode potential from the cathodic to the anodic direction.

  • Data Analysis: The resulting polarization curve (Tafel plot) is used to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency is calculated as: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 Where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Procedure: The experiment is conducted in the same three-electrode cell as for potentiodynamic polarization. A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is a key parameter obtained from the Nyquist plot. A higher Rct value indicates better corrosion protection.[4] The inhibition efficiency is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Synthesize/Procure Thiourea Analogue Synthesize/Procure Thiourea Analogue Prepare Corrosive Solution Prepare Corrosive Solution Synthesize/Procure Thiourea Analogue->Prepare Corrosive Solution Prepare Metal Specimen Prepare Metal Specimen Weight Loss Measurement Weight Loss Measurement Prepare Metal Specimen->Weight Loss Measurement Potentiodynamic Polarization Potentiodynamic Polarization Prepare Metal Specimen->Potentiodynamic Polarization Electrochemical Impedance Spectroscopy Electrochemical Impedance Spectroscopy Prepare Metal Specimen->Electrochemical Impedance Spectroscopy Prepare Corrosive Solution->Weight Loss Measurement Prepare Corrosive Solution->Potentiodynamic Polarization Prepare Corrosive Solution->Electrochemical Impedance Spectroscopy Calculate Corrosion Rate Calculate Corrosion Rate Weight Loss Measurement->Calculate Corrosion Rate Determine Icorr and Rct Determine Icorr and Rct Potentiodynamic Polarization->Determine Icorr and Rct Electrochemical Impedance Spectroscopy->Determine Icorr and Rct Calculate Inhibition Efficiency Calculate Inhibition Efficiency Calculate Corrosion Rate->Calculate Inhibition Efficiency Determine Icorr and Rct->Calculate Inhibition Efficiency

Experimental workflow for evaluating corrosion inhibitors.

Conclusion

Thiourea and its analogues have demonstrated significant potential as effective corrosion inhibitors for various metals, particularly in acidic media. The inhibition efficiency is closely linked to their molecular structure, which dictates their ability to adsorb onto the metal surface and form a protective film. The selection of an appropriate thiourea derivative for a specific application necessitates a thorough evaluation of its performance under relevant operational conditions. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative studies, enabling researchers and professionals to make informed decisions in the development and application of corrosion mitigation strategies.

References

A Comparative Guide to the Adsorption Mechanism of 1,3-Dibutyl-2-thiourea on Metal Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the corrosion inhibition mechanism of 1,3-Dibutyl-2-thiourea (DBTU) with other relevant inhibitors on various metal surfaces. The information presented is collated from experimental data and theoretical studies to offer an objective analysis for research and development applications.

Mechanism of Action: Adsorption and Surface Protection

The primary mechanism by which this compound and similar organic compounds inhibit corrosion is through adsorption onto the metal surface. This process forms a protective film that isolates the metal from the corrosive environment. The efficiency of this adsorption is largely dependent on the molecular structure of the inhibitor, the nature of the metal surface, and the surrounding environmental conditions.

Thiourea derivatives, including DBTU, are effective corrosion inhibitors due to the presence of sulfur (S) and nitrogen (N) atoms, which possess lone pairs of electrons. These heteroatoms act as active centers for adsorption onto the metal surface. The adsorption process can be classified into two main types:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. It is a relatively weak and reversible adsorption.

  • Chemisorption: This involves the formation of coordinate covalent bonds between the lone pair electrons of the heteroatoms (S and N) in the inhibitor molecule and the vacant d-orbitals of the metal atoms. This type of adsorption is stronger and more stable.

In acidic solutions, thiourea and its derivatives can become protonated. The protonated species can then adsorb onto the cathodically charged metal surface. The presence of the butyl groups in DBTU increases the electron density on the sulfur atom, which enhances its adsorption and inhibitory effect compared to unsubstituted thiourea.[1][2]

The overall inhibition mechanism can be visualized as the inhibitor molecules displacing water molecules from the metal surface and forming a barrier that blocks the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Consequently, DBTU is classified as a mixed-type inhibitor.

Comparative Performance Data

The following tables summarize quantitative data from various experimental studies, comparing the performance of this compound with other thiourea derivatives and alternative inhibitors.

Table 1: Comparison of Inhibition Efficiency of Various Thiourea Derivatives on Mild Steel in 1 M HCl
InhibitorConcentration (mM)Temperature (°C)Inhibition Efficiency (%)Reference
This compound (DBTU) 0.12595.36[3]
Thiourea0.125Not Specified
Phenylthiourea (PTU)2.0Not Specified>83[4]
Benzoylthiourea (BOTU)2.0Not Specified>83 (higher than PTU)[4]
N-phenylthioureaNot SpecifiedNot Specified94.95[5]

Note: Experimental conditions can vary between studies, affecting direct comparability.

Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl in the Presence of Different Inhibitors
InhibitorConcentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)Reference
Blank0-475115075125-
This compound (DBTU) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
PhenylthioureaNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
ThioureaNot Specified-4901207011089.6

Ecorr: Corrosion Potential, icorr: Corrosion Current Density, βa: Anodic Tafel Slope, βc: Cathodic Tafel Slope. Data for DBTU and Phenylthiourea under these specific conditions were not available in the searched literature.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1 M HCl
InhibitorConcentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)Reference
Blank09.8150-
This compound (DBTU) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Thiourea Derivative (PTUNi Complex)0.003559.28Not Specified95.23[4]

Rct: Charge Transfer Resistance, Cdl: Double-layer Capacitance. Higher Rct and lower Cdl values generally indicate better corrosion inhibition.

Table 4: Langmuir Adsorption Isotherm Parameters for Different Inhibitors on Mild Steel in 1 M HCl
InhibitorKads (L/mol)ΔG°ads (kJ/mol)Adsorption TypeReference
This compound (DBTU) Not SpecifiedNot SpecifiedPhysisorption & Chemisorption
PhenylthioureaNot Specified-20 to -40Physisorption & Chemisorption[6]
N-2-methylbenzylidene-4-antipyrineamineNot Specified-33.85Physisorption & Chemisorption[7]

Kads: Adsorption equilibrium constant, ΔG°ads: Standard free energy of adsorption. A more negative ΔG°ads indicates stronger and more spontaneous adsorption. Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while those around -40 kJ/mol or more negative suggest chemisorption.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Weight Loss Measurement

This gravimetric method is a fundamental technique for determining corrosion rates and inhibition efficiency.

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm) are mechanically polished with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like surface.[8] The coupons are then degreased with a suitable solvent like acetone, washed thoroughly with double-distilled water, and dried in a desiccator.

  • Initial Weighing: The initial weight of each prepared coupon is accurately measured using an analytical balance.

  • Immersion: The weighed coupons are suspended in beakers containing the corrosive solution (e.g., 1 M HCl) with and without the desired concentrations of the inhibitor. The immersion is carried out for a specified period (e.g., 6 hours) at a constant temperature.[7]

  • Cleaning: After the immersion period, the coupons are removed from the solution. Corrosion products are removed by washing with a cleaning solution (e.g., a solution containing NaOH and zinc dust), followed by rinsing with distilled water and acetone.[9]

  • Final Weighing: The cleaned and dried coupons are re-weighed.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • CR (g/m²h) = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps in identifying the type of inhibitor.

Procedure:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen with a defined exposed area), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., a platinum sheet).[10]

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

  • Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP (e.g., from -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 1 mV/s).[10]

  • Data Analysis: The resulting current is recorded as a function of the applied potential. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves back to their intersection. The inhibition efficiency is calculated as:

    • IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the protective properties of the inhibitor film.

Procedure:

  • Cell Setup and Stabilization: The same three-electrode cell setup as for potentiodynamic polarization is used. The working electrode is immersed in the test solution and allowed to reach a stable OCP.

  • Impedance Measurement: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).[11][12]

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit to model the corrosion process. A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).[13][14] The inhibition efficiency is calculated from the Rct values:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Visualizations

Adsorption Mechanism of this compound

AdsorptionMechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) cluster_inhibited_surface Inhibited Metal Surface DBTU This compound (DBTU) InhibitedMetal Protective DBTU Film on Metal Surface DBTU->InhibitedMetal Adsorption (Physisorption & Chemisorption) H2O Water Molecules Metal Metal Surface with Adsorbed Water H2O->Metal Adsorption CorrosiveIons Corrosive Ions (e.g., Cl-, H+) CorrosiveIons->Metal Corrosion Attack Metal->InhibitedMetal Displacement of H2O InhibitedMetal->CorrosiveIons Barrier Effect ExperimentalWorkflow A Metal Coupon Preparation B Weight Loss Measurement A->B C Electrochemical Cell Setup A->C F Surface Analysis (e.g., SEM) B->F G Data Analysis & Inhibition Efficiency Calculation B->G D Potentiodynamic Polarization C->D E Electrochemical Impedance Spectroscopy (EIS) C->E D->F D->G E->F E->G H Mechanism Confirmation F->H G->H

References

In-Vitro Biological Activity of N,N'-Disubstituted Thioureas: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-disubstituted thioureas are a class of organic compounds characterized by a central thiourea core (S=C(NHR)(NHR')) with various substituents (R and R'). This structural motif has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This guide provides an objective comparison of the in-vitro biological performance of various N,N'-disubstituted thioureas, supported by experimental data from peer-reviewed studies. The aim is to offer a valuable resource for researchers engaged in drug discovery and development.

Comparative Analysis of Biological Activities

The biological activities of N,N'-disubstituted thioureas are largely influenced by the nature of the substituents on the nitrogen atoms. These modifications can significantly impact the compound's potency and selectivity against different biological targets. This section summarizes the quantitative data for key in-vitro activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

The cytotoxic effects of N,N'-disubstituted thioureas have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity (IC50 in µM) of N,N'-Disubstituted Thioureas against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(4-hexylbenzoyl)-3-methylthioureaT47D179Hydroxyurea1803
MCF-7390Hydroxyurea2829
WiDr433Hydroxyurea1803
HeLa412Hydroxyurea5632
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11Doxorubicin8.29
HepG21.74Doxorubicin-
Diarylthiourea (compound 4)MCF-7338.33 ± 1.52--
3,4-dichlorophenylthiourea (2)SW6201.5 ± 0.72Cisplatin6.7 ± 1.10
4-(trifluoromethyl)phenylthiourea (8)SW6205.8 ± 0.76Cisplatin6.7 ± 1.10
3-chloro-4-fluorophenylthiourea (1)SW6209.4 ± 1.85Cisplatin6.7 ± 1.10

Data sourced from multiple studies, showcasing a range of potencies. Note that reference compounds and experimental conditions may vary between studies.[1][2][3]

Antimicrobial Activity

N,N'-disubstituted thioureas have demonstrated notable activity against a spectrum of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC in µg/mL) of N,N'-Disubstituted Thioureas

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
3-pyridylthiourea derivativeEnterococcus faecium ATCC 259233.9Vancomycin-
Trifluoroalkyl-N,N'-disubstituted thioureasAspergillus Flavus31.25--
Penicillium Expansum31.25--
Candida Albicans7.81-62.5--
N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide [L³]Staphylococcus epidermidis50-400--
Candida albicans25-100--
N,N'-disubstituted thiourea 3a,b,dStaphylococcus aureus---

MIC values are dependent on the specific microbial strain and testing methodology.[4][5][6]

Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising therapeutic strategy.

Table 3: Urease Inhibitory Activity (IC50 in µM) of N,N'-Disubstituted Thioureas

CompoundIC50 (µM)Standard InhibitorIC50 (µM)
N-methyl quinolonyl moiety-containing thiourea1.83 ± 0.79Thiourea22.8 ± 1.31
Acetohydroxamic acid21.03 ± 0.94
Various N,N'-disubstituted thioureas (1-38)5.53 ± 0.02 - 91.50 ± 0.08Thiourea21.00 ± 0.11
Nitro-substituted arylthiourea (LaSMMed 124)0.464 mMThiourea0.504 mM
Phenylacetothiourea (b19)0.16 ± 0.05AHA25.2 ± 1.5

The inhibitory potency is influenced by the substituents on the thiourea scaffold.[7][8][9][10][11]

Experimental Protocols

Standardized and detailed experimental protocols are essential for the accurate evaluation and comparison of the biological activities of N,N'-disubstituted thioureas.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N,N'-disubstituted thiourea derivatives (typically in a solvent like DMSO, with the final concentration not exceeding 0.5%) and incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the N,N'-disubstituted thiourea compounds in a 96-well microplate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Urease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the urease enzyme.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing urease enzyme solution, a buffer (e.g., phosphate buffer, pH 7.0), and the N,N'-disubstituted thiourea derivative at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding a urea solution.

  • Incubation: Incubate the reaction mixture for a defined time (e.g., 30 minutes) at 37°C.

  • Ammonia Detection: Stop the reaction and measure the amount of ammonia produced using a colorimetric method, such as the Berthelot reagent.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 625 nm).

  • Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value from a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental processes and biological mechanisms can aid in understanding the complex activities of these compounds.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of Thiourea Derivatives compound_prep->add_compounds incubation_24_72h Incubate for 24-72h add_compounds->incubation_24_72h add_mtt Add MTT Reagent incubation_24_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to Solubilize Formazan incubation_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of N,N'-disubstituted thioureas using the MTT assay.

Many N,N'-disubstituted thiourea derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key mechanisms is the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria.

Intrinsic_Apoptotic_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Thiourea N,N'-Disubstituted Thiourea Bcl2 Anti-apoptotic Bcl-2 proteins Thiourea->Bcl2 Inhibits BaxBak Pro-apoptotic Bax/Bak Thiourea->BaxBak Activates Bcl2->BaxBak Inhibits CytoC_mito Cytochrome c BaxBak->CytoC_mito Promotes release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Translocation Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 Activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Cleavage Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes CytoC_cyto->Apaf1

References

A Comparative Analysis of the Antioxidant Properties of Various Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] Among these, their antioxidant potential has garnered considerable interest. These compounds can counteract the detrimental effects of oxidative stress, a key pathological factor in numerous diseases.[1] This guide offers a comparative analysis of the antioxidant properties of several thiourea derivatives, supported by quantitative experimental data and detailed methodologies, to assist in the evaluation and selection of promising candidates for therapeutic development.

Comparative Antioxidant Capacity of Thiourea Derivatives

The antioxidant efficacy of thiourea derivatives is commonly assessed using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[1] The half-maximal inhibitory concentration (IC50) is the standard metric used, representing the concentration of a compound required to inhibit 50% of the radical activity. A lower IC50 value signifies greater antioxidant potency.[1]

The following table summarizes the IC50 values for selected thiourea derivatives from various studies, offering a quantitative comparison of their antioxidant potential against standard antioxidants like alpha-tocopherol (α-TOC) and Butylated hydroxytoluene (BHT).[1]

Series / Compound Derivative Structure DPPH IC50 (µM) ABTS IC50 (µM) Reference
Series 1 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide[2][3][4][5]
Compound 2a-1.83 ± 0.152.11 ± 0.12
Compound 2c-2.05 ± 0.091.08 ± 0.44
Series 2 2-Thiophenecarboxylic Acid Thiourea Derivatives[6]
SB2ortho-methylated derivativeHighest antioxidant effects-
SB3-Excellent antioxidant activity-
SB4-Excellent antioxidant activity-
Series 3 Diphenyl and Benzyl-phenyl Thiourea[7][8]
DPTU1,3-diphenyl-2-thiourea710 ± 144 ± 1
BPTU1-benzyl-3-phenyl-2-thiourea11000 ± 152400 ± 21
Standards
α-TOCalpha-tocopherol2.45 ± 0.071.89 ± 0.05
BHTButylated hydroxytoluene4.32 ± 0.11-

The data indicate that structural modifications to the thiourea backbone significantly influence radical scavenging activity.[1] For instance, within Series 1, compound 2c showed greater activity than the standard α-TOC in the ABTS assay.[3] In contrast, the activity of diphenyl and benzyl-phenyl derivatives (Series 3) was considerably lower.[1]

Experimental Protocols

Standardized and detailed experimental protocols are crucial for the accurate and reproducible assessment of antioxidant capacity.[1] The methodologies for the widely used DPPH and ABTS radical scavenging assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is predicated on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, neutralizing it and causing a measurable decrease in absorbance at 517 nm.[1][9]

Methodology:

  • Preparation of DPPH Solution: A fresh solution of 0.1 mM DPPH in methanol is prepared. The absorbance is calibrated to approximately 1.0 at 517 nm.[1][9]

  • Sample Preparation: The thiourea test compounds are dissolved in a suitable solvent (e.g., DMSO or methanol) to create stock solutions. Serial dilutions are then made to achieve a range of concentrations.[1][9]

  • Reaction Mixture: A specific volume of each sample concentration (e.g., 100 µL) is mixed with a fixed volume of the DPPH solution (e.g., 100 µL) in a 96-well microplate.[1][9]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[1][9]

  • Absorbance Measurement: The absorbance of the resulting solution is measured at 517 nm using a microplate reader or spectrophotometer.[1][9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[9] The IC50 value is then determined by plotting the inhibition percentage against the compound concentrations.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures an antioxidant's capacity to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore that is reduced in the presence of an antioxidant, leading to decolorization.[9]

Methodology:

  • Preparation of ABTS•+ Stock Solution: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. This mixture is kept in the dark at room temperature for 12-16 hours before use.[1][9]

  • Preparation of ABTS•+ Working Solution: On the day of the assay, the stock solution is diluted with a solvent like ethanol or phosphate-buffered saline to an absorbance of 0.70 ± 0.02 at 734 nm.[1][9]

  • Sample Preparation: Similar to the DPPH assay, stock solutions of the thiourea compounds are prepared and serially diluted.[1][9]

  • Reaction Mixture: A small volume of the sample solution (e.g., 10 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.[9]

  • Incubation: The reaction is allowed to proceed at room temperature for a defined time (e.g., 6 minutes).[1][9]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[1][9]

  • Calculation: The percentage of inhibition and the IC50 value are calculated in the same manner as for the DPPH assay.[1][9]

Visualizing Mechanisms and Workflows

Signaling Pathway

The antioxidant effects of many compounds can be mediated through the activation of the Keap1-Nrf2 signaling pathway.[1] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) to initiate the transcription of various protective genes. Thiourea derivatives may exert their antioxidant effects by modulating this pathway.[1]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Thiourea Thiourea Derivative Thiourea->Keap1_Nrf2 stabilizes Nrf2 via Keap1 interaction Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Gene Expression ARE->Genes activates

Caption: The Keap1-Nrf2 signaling pathway potentially activated by thiourea compounds.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing antioxidant activity using the DPPH radical scavenging assay.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Standard with DPPH Solution (96-well plate) prep_dpph->mix prep_sample Prepare Stock Solutions of Thiourea Derivatives prep_dilutions Create Serial Dilutions prep_sample->prep_dilutions prep_dilutions->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Standard workflow for the DPPH radical scavenging assay.

Conclusion

This comparative guide demonstrates that thiourea derivatives represent a versatile class of compounds with a wide spectrum of antioxidant capacities. The presented data highlights that specific structural features are critical for potent radical scavenging activity. The detailed protocols provided serve as a resource for standardized evaluation, ensuring reproducibility of results. Further investigation into the structure-activity relationships and the underlying molecular mechanisms, such as the Keap1-Nrf2 pathway, is essential for the rational design of novel thiourea-based therapeutic agents to combat diseases associated with oxidative stress.[1]

References

Safety Operating Guide

Proper Disposal of 1,3-Dibutyl-2-thiourea: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 1,3-Dibutyl-2-thiourea is paramount for laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical, minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. This compound is harmful if it comes into contact with the skin, may cause an allergic skin reaction, and can cause damage to organs through prolonged or repeated exposure.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.[3]

  • Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[3] Gloves should be inspected before use, and proper removal techniques should be followed to avoid skin contamination.[4]

  • Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If there is a risk of dust formation or inadequate ventilation, use a NIOSH or European Standard EN 149 approved respirator.[3]

Handling and Storage:

  • Use with adequate ventilation to minimize inhalation of dust.[3][5]

  • Avoid contact with eyes, skin, and clothing.[3][5]

  • Wash hands thoroughly after handling.[1][3]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][5]

Quantitative Safety Data

The following table summarizes key safety and physical property data for this compound.

PropertyValueReference
CAS Number 109-46-6[1]
Molecular Formula C9H20N2S[2]
Molecular Weight 188.33 g/mol [2]
Appearance White to yellowish crystals[6]
Melting Point 64 to 67 °C (147 to 153 °F; 337 to 340 K)[6]
Density 1.089 g/cm³[6]
Vapor Pressure 0.00238 mm Hg[7]

Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed and approved waste disposal facility.[2][8] Do not discharge this chemical into sewers or waterways.[9][10]

Step 1: Waste Collection and Segregation

  • Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[2]

  • Handle uncleaned containers with the same precautions as the product itself.[2]

Step 2: Spill Management In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[4]

  • Wear Appropriate PPE: Don full PPE, including respiratory protection, before entering the spill area.[4]

  • Contain the Spill: Prevent the spill from spreading and from entering drains or waterways.[4][9]

  • Clean-up:

    • For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[3][11] Avoid generating dust.[3][11]

    • Dampening the spilled material with water may be used to prevent dusting before sweeping.[10]

  • Decontamination: Clean the spill area thoroughly with soap and water.[3]

  • Dispose of Clean-up Materials: All materials used for clean-up should be placed in a sealed container and disposed of as hazardous waste.[4]

Step 3: Final Disposal

  • Licensed Waste Disposal Contractor: The most appropriate disposal method is to transfer the sealed waste containers to a licensed chemical destruction plant or a facility capable of controlled incineration with flue gas scrubbing.[2][4]

  • Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Collection & Containment cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Designated, Labeled Container B->C D Is this a spill? C->D E Follow Spill Cleanup Protocol D->E Yes F Store Securely for Pickup D->F No E->C Contain spill waste G Arrange for Disposal by a Licensed Waste Contractor F->G H Method: Incineration or Chemical Destruction Plant G->H I Complete Waste Disposal Manifest H->I

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols for Waste Treatment (General Considerations)

  • Ozonation: Studies have shown that ozonation can be an effective method for degrading thiourea in aqueous solutions.[12] This process involves the use of an ozone generator and a reaction vessel to treat wastewater containing the compound.

  • Chemical Oxidation: The use of strong oxidizing agents can break down thiourea derivatives. However, the reaction products and conditions must be carefully controlled to avoid the generation of other hazardous substances.[13]

  • Thermal Decomposition: Thermal degradation studies indicate that thiourea compounds decompose at elevated temperatures.[3][8] This is the principle behind incineration as a disposal method.

It is critical to note that attempting to neutralize or degrade chemical waste in the laboratory without a validated and approved protocol can be dangerous and may violate environmental regulations. Therefore, the recommended and safest approach is to use a professional waste disposal service.

References

Personal protective equipment for handling 1,3-Dibutyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Dibutyl-2-thiourea. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks. The toxicological properties of this material have not been fully investigated, and therefore, it should be handled with care.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards. A face shield should be worn if there is a significant risk of splashing.[1][2]Ensure a proper fit. Contact lenses should not be worn when handling this chemical.
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, PVC).[1][3]Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves according to regulations.[1] Wash and dry hands thoroughly after handling.[1]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[1][4] The type of respirator will depend on the concentration and nature of the airborne contaminant.[1]For dusts, a particulate filter device (e.g., P2) is recommended.[5] Ensure proper fit and training before using a respirator.[1][4]
Protective Clothing A lab coat, coveralls, or a full chemical-protective suit.[1][4] Safety footwear or gumboots are also recommended.[3]Remove and wash contaminated clothing before reuse.[2][6]

Operational Plan: Handling and Storage

All handling of this compound, whether in solid or solution form, should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

Handling:

  • Use with adequate ventilation.[2]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Avoid the formation of dust.[1][7]

  • Use the smallest quantity necessary for the experiment.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling the compound.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4]

  • Keep the container tightly closed when not in use.[2][4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.[1]

  • Store in a locked cabinet or room to restrict access.[1]

Emergency Procedures: Spills and First Aid

Spill Management:

  • Minor Spill:

    • Evacuate the immediate area.[1]

    • Wear appropriate PPE.[1]

    • Gently cover the spill with an absorbent, non-reactive material to avoid raising dust.[1][4]

    • Collect the spilled material using appropriate tools and place it in a sealed, labeled container for disposal.[1][2]

  • Large Spill:

    • Clear the affected area and protect people.[4]

    • Respond with trained personnel.[4]

    • Do not allow the spilled product to enter public drainage systems or open water courses.[4][8]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]
Skin Contact Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[2]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[2]

Disposal Plan

Waste material must be disposed of in accordance with national and local regulations.

  • Leave chemicals in their original containers. Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

  • Contaminated packaging can be triply rinsed and offered for recycling or reconditioning.[7] Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[7]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not discharge into sewer systems.[7]

Chemical Handling Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Select & Inspect PPE Select & Inspect PPE Assess Risks->Select & Inspect PPE Required PPE Prepare Fume Hood Prepare Fume Hood Select & Inspect PPE->Prepare Fume Hood Weigh/Measure in Hood Weigh/Measure in Hood Prepare Fume Hood->Weigh/Measure in Hood Perform Experiment Perform Experiment Weigh/Measure in Hood->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: A workflow diagram outlining the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.